3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE
Description
Properties
IUPAC Name |
[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-5-7(2)15(14-6)9-4-3-8(11-10)12-13-9/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHKOSYTSUNMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220872 | |
| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70589-04-7 | |
| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
Executive Summary
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound. This molecule is a valuable heterocyclic building block, combining the biologically significant pyrazole and pyridazine scaffolds, which are of considerable interest to researchers in medicinal chemistry and drug development.[1][2][3] The guide details a step-by-step methodology, beginning with the synthesis of the requisite precursors, 3,5-dimethylpyrazole and 3,6-dichloropyridazine. It then elucidates the core two-step sequence involving a selective nucleophilic aromatic substitution followed by hydrazinolysis to yield the target compound. Each stage is presented with detailed experimental protocols, mechanistic rationale, and critical insights into experimental choices, designed to equip researchers and scientists with the practical knowledge required for successful synthesis.
Introduction: The Pyrazolyl-Pyridazine Scaffold
Significance and Applications
The conjugation of pyrazole and pyridazine rings into a single molecular framework has yielded compounds with a wide spectrum of biological activities, including potential use as hypotensive, anti-inflammatory, antibacterial, and antioxidant agents.[3] Pyridazine derivatives are foundational in the development of herbicides and other agrochemicals, while the pyrazole nucleus is a cornerstone in numerous pharmaceuticals and insecticides.[3][4][5] The target molecule, this compound, serves as a key intermediate, with the reactive hydrazine group providing a versatile handle for further elaboration into more complex structures, such as triazoles and other fused heterocyclic systems.
Target Molecule Overview and Retrosynthetic Strategy
The synthesis of this compound is most logically approached through a convergent strategy. A retrosynthetic analysis reveals two primary precursors: 3,5-dimethylpyrazole and 3,6-dichloropyridazine.
The forward synthesis involves two sequential nucleophilic aromatic substitution (SNAr) reactions on the electron-deficient pyridazine ring. The first reaction installs the 3,5-dimethylpyrazole moiety, and the second introduces the hydrazine group. This stepwise approach allows for a controlled and efficient construction of the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis hinges on the availability and purity of the starting materials. The following sections detail field-proven methods for their preparation.
Preparation of 3,5-Dimethylpyrazole
The most common and efficient method for synthesizing 3,5-dimethylpyrazole is the Paal-Knorr condensation of a 1,3-dicarbonyl compound, acetylacetone, with a hydrazine source.[6]
Causality Behind Experimental Choices:
-
Reagents: Hydrazine hydrate is often preferred over hydrazine sulfate as it leads to higher yields and avoids the formation of inorganic salt byproducts.[7]
-
Temperature Control: The initial reaction between acetylacetone and hydrazine hydrate is highly exothermic. Adding the acetylacetone dropwise to a cooled solution of hydrazine hydrate (e.g., in an ice bath) is critical to prevent a violent, uncontrolled reaction and to minimize side product formation.[8][9]
-
Solvent: The reaction can be performed in various solvents like water or ethanol.[7][8][9] Using water as a solvent is advantageous due to its low cost and the ease of product isolation via filtration or extraction.[10]
Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 6 mL of hydrazine hydrate and 50 mL of ethanol.
-
Cool the flask in an ice bath for approximately 10 minutes with continuous stirring.
-
Slowly add 10 mL of acetylacetone dropwise to the cooled solution over a period of 20-30 minutes, ensuring the temperature remains low.[9]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Fit the flask with a condenser and reflux the mixture in an oil bath at approximately 110°C for one hour to drive the reaction to completion.[9]
-
After reflux, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a small amount of n-hexane and warm gently to dissolve the solid.
-
Place the flask in a refrigerator to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, washing with a small amount of cold n-hexane.[9]
-
Dry the product under vacuum. The expected yield is typically in the range of 77-95%, with a melting point of 107–108°C.[7][8]
Preparation of 3,6-Dichloropyridazine
This crucial precursor is typically synthesized from maleic anhydride, which is first converted to pyridazine-3,6-diol (maleic hydrazide) and then chlorinated.[11][12]
Causality Behind Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for converting the diol tautomer of maleic hydrazide to the dichloride.[13] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride ions.
-
Reaction Conditions: The reaction requires heating (e.g., 80°C) to overcome the activation energy for the chlorination process. Performing the reaction under an inert atmosphere (nitrogen) prevents potential side reactions with atmospheric moisture.[13]
-
Workup: The workup procedure involves carefully quenching the excess POCl₃ with ice-cold saturated sodium bicarbonate solution. This must be done slowly and with vigorous stirring, as the reaction is highly exothermic and releases HCl gas. The pH is adjusted to ~8 to ensure the product is in its free base form for efficient extraction.[13]
Detailed Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
-
To a round-bottomed flask charged with pyridazine-3,6-diol (125 g, 1115 mmol) under a nitrogen atmosphere, add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature.[13]
-
Heat the reaction mixture to 80°C and maintain this temperature overnight with stirring.[13]
-
After cooling, concentrate the mixture under high vacuum at 55-60°C to remove the bulk of the excess POCl₃, resulting in a thick residue.
-
Dilute the residue with ethyl acetate (1 L).
-
In a separate large vessel, prepare an ice-cold saturated solution of sodium bicarbonate. Very slowly and carefully, pour the ethyl acetate solution into the bicarbonate solution with vigorous stirring to quench the remaining POCl₃ and neutralize the acidic byproducts until the pH reaches ~8.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with water (1 L), followed by brine (1 L).
-
Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid.[13]
The Core Synthetic Pathway
The assembly of the target molecule from the precursors is achieved in a two-step sequence.
Overall Strategy
The pathway involves the sequential displacement of the two chlorine atoms of 3,6-dichloropyridazine. The first substitution with 3,5-dimethylpyrazole is generally selective due to the deactivating effect of the pyrazolyl group on the pyridazine ring, making the second substitution require a stronger nucleophile like hydrazine.
// Reactants DCP [label="3,6-Dichloropyridazine"]; DMP [label="3,5-Dimethylpyrazole"]; Hydrazine [label="Hydrazine Hydrate (N₂H₄·H₂O)"];
// Intermediates & Products Intermediate [label=<Intermediate A3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine>, shape=box, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; FinalProduct [label=<Final Productthis compound>, shape=box, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];
// Invisible nodes for layout mid1 [shape=point, width=0];
// Edges DCP -> mid1 [arrowhead=none]; DMP -> mid1; mid1 -> Intermediate [label="Step 1: SɴAr\nBase (e.g., K₂CO₃)\nSolvent (e.g., DMF)"];
Intermediate -> FinalProduct [label="Step 2: Hydrazinolysis\nSolvent (e.g., Ethanol)\nReflux"]; Hydrazine -> FinalProduct [style=invis]; // Dummy edge for alignment {rank=same; Hydrazine; FinalProduct;} }
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This step involves a nucleophilic aromatic substitution (SNAr) where the deprotonated 3,5-dimethylpyrazole acts as the nucleophile.
Mechanism and Rationale:
-
Base: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the N-H of the pyrazole ring. This generates the pyrazolate anion, which is a much stronger nucleophile than the neutral pyrazole, facilitating the attack on the electron-deficient pyridazine ring.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can solvate the cation of the base (e.g., K⁺) while leaving the pyrazolate anion relatively "naked" and highly reactive. They also have high boiling points, allowing the reaction to be heated to increase the rate.
-
Selectivity: The reaction is highly selective for monosubstitution. Once one chlorine atom is replaced by the electron-donating pyrazolyl group, the pyridazine ring becomes less electrophilic, deactivating it towards a second substitution by another pyrazolate anion under controlled conditions.
Detailed Experimental Protocol:
-
To a stirred suspension of potassium carbonate (1.2 equivalents) in DMF, add 3,5-dimethylpyrazole (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolate salt.
-
Add a solution of 3,6-dichloropyridazine (1.0 equivalent) in DMF to the mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Step 2: Synthesis of this compound
The final step is the displacement of the remaining chlorine atom with hydrazine.
Mechanism and Rationale:
-
Nucleophile: Hydrazine is a potent alpha-effect nucleophile, making it highly reactive towards electrophilic centers like the carbon atom bearing the chlorine on the pyridazine ring. An excess of hydrazine hydrate is typically used to ensure the reaction goes to completion and to act as a scavenger for the HCl generated.
-
Solvent and Temperature: The reaction is commonly carried out in an alcohol solvent, such as ethanol or n-butanol, under reflux.[2] The elevated temperature provides the necessary energy for the substitution to occur on the now less-activated pyridazine ring.
Detailed Experimental Protocol:
-
Suspend 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1.0 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine.
-
Triturate the residue with water to precipitate the solid product.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization and Data
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
| Compound | Expected Analytical Data |
| 3,5-Dimethylpyrazole | ¹H NMR: Peaks corresponding to two methyl groups and one vinylic proton, along with a broad N-H signal. M.p.: 107–108°C.[8] |
| 3,6-Dichloropyridazine | ¹H NMR: A singlet corresponding to the two equivalent aromatic protons. M.p.: 67-69°C.[12] |
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | ¹H NMR: Signals for the pyridazine ring protons (appearing as two doublets) and the pyrazole ring (a singlet for the C4-H and two singlets for the methyl groups).[14] Mass Spec: A molecular ion peak corresponding to C₉H₉ClN₄ with the characteristic isotopic pattern for one chlorine atom.[14] |
| This compound | ¹H NMR: Signals for the pyridazine and pyrazole protons, plus broad signals for the -NH and -NH₂ protons of the hydrazine group. IR: Characteristic N-H stretching bands for the hydrazine group. |
Safety Considerations
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a fume hood, and care must be taken to avoid any contact with moisture.
-
Chlorinated Heterocycles: 3,6-Dichloropyridazine and its derivatives are irritants and should be handled with care, avoiding inhalation of dust and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed at all times. All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound can be reliably achieved through a well-established, two-step sequence starting from commercially available or readily prepared precursors. The pathway relies on fundamental reactions in heterocyclic chemistry, namely the Paal-Knorr pyrazole synthesis and sequential nucleophilic aromatic substitutions on a pyridazine core. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this versatile chemical intermediate for applications in drug discovery and materials science.
References
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- SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue.
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- ProQuest. (n.d.). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives.
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National Institutes of Health. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[7][8][9]triazolo[3,4- b ][6][8][9] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from
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physicochemical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
Abstract: This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, this compound. As this molecule is not extensively documented in current literature, this paper serves as a foundational resource for researchers. It outlines a robust, scientifically-grounded synthetic pathway, proposes detailed protocols for the characterization and determination of its core physicochemical properties, and discusses its potential applications in medicinal chemistry. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility for professionals in drug discovery and chemical research.
Introduction: A Novel Scaffold for Drug Discovery
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The target molecule, this compound, represents a novel hybrid scaffold of significant interest. It synergistically combines two moieties with well-established biological relevance:
-
The Pyrazole Nucleus: Pyrazole derivatives are integral to a wide array of pharmaceuticals, exhibiting properties that include anti-inflammatory, antimicrobial, analgesic, and anticancer activities[1][2]. The 3,5-dimethyl substitution pattern is a common and well-characterized starting point for many synthetic endeavors[3][4][5].
-
The Hydrazinopyridazine Moiety: This scaffold is a key component in several cardiovascular drugs, most notably those with antihypertensive effects[6][7]. The pyridazine ring itself is a versatile framework in medicinal chemistry, with derivatives showing a broad spectrum of bioactivities[8][9][10].
The union of these two scaffolds presents a compelling case for investigation. The hydrazine group, in particular, offers a reactive handle for further chemical modification and acts as a potent hydrogen bond donor, a critical feature for molecular recognition at biological targets. This guide provides the necessary theoretical and practical framework for the synthesis and comprehensive physicochemical profiling of this promising, yet uncharacterized, compound.
Proposed Synthesis and Structural Elucidation
As direct synthesis literature is unavailable, a logical and robust two-step pathway is proposed, commencing from known starting materials. The strategy hinges on the initial formation of a stable chloro-substituted intermediate, followed by a nucleophilic aromatic substitution to introduce the key hydrazine functionality.
Synthetic Pathway Overview
The proposed synthesis involves the reaction of 3-chloro-6-hydrazinopyridazine with acetylacetone to form the key intermediate, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This intermediate is then subjected to nucleophilic substitution with hydrazine hydrate to yield the target compound.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine[11][12]
-
To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 g, 6.92 mmol) in 10 mL of absolute ethanol, add acetylacetone (0.83 g, 8.30 mmol, 1.2 eq).
-
Add glacial acetic acid (0.7 mL) to the mixture to catalyze the cyclization.
-
Heat the reaction mixture to reflux and maintain for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent and excess acetic acid under reduced pressure.
-
Triturate the resulting residue with 25 mL of distilled water, and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry. Recrystallize from ethanol to obtain colorless crystals of the intermediate.
Step 2: Synthesis of this compound
-
Suspend the dried intermediate, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1.0 g, 4.80 mmol), in 15 mL of 2-propanol or ethanol.
-
Add hydrazine hydrate (1.20 g, 24.0 mmol, 5.0 eq) to the suspension.
-
Heat the mixture to reflux. The reaction should be monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Reduce the solvent volume in vacuo. Add cold water to precipitate the product completely.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Structural Confirmation and Purity Analysis
Confirmation of the final structure is paramount. The following analyses are required:
-
¹H-NMR (400 MHz, DMSO-d₆): Predicted signals include singlets for the two pyrazole methyl groups (~2.2-2.5 ppm), a singlet for the pyrazole C4-H (~6.0-6.2 ppm), doublets for the pyridazine protons (~7.0-8.0 ppm), and broad signals for the hydrazine N-H protons.
-
¹³C-NMR (100 MHz, DMSO-d₆): Expect signals for the methyl carbons, the pyrazole and pyridazine ring carbons, with distinct chemical shifts for the carbon atoms attached to nitrogen.
-
Mass Spectrometry (ESI+): The primary data point is the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₉H₁₁N₆⁺, m/z ~219.11).
-
FT-IR (ATR): Look for characteristic N-H stretching bands from the hydrazine group (3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (1500-1650 cm⁻¹), and C-H stretching.
-
Elemental Analysis: The calculated elemental composition (C, 49.53%; H, 5.08%; N, 38.51%) should be within ±0.4% of the experimentally determined values.
Physicochemical Properties: Prediction and Experimental Determination
A thorough understanding of the physicochemical properties is essential for any downstream application, from biological screening to formulation development.
Core Molecular Properties
| Property | Predicted Value |
| Chemical Formula | C₉H₁₀N₆ |
| Molecular Weight | 218.22 g/mol |
| Chemical Structure |
Caption: Chemical Structure of the Target Compound.
Solubility Profile
-
Prediction: The molecule possesses both polar (hydrazine, pyridazine nitrogens) and non-polar (dimethylpyrazole) regions. It is predicted to have low solubility in water and non-polar solvents like hexanes, but good solubility in polar organic solvents such as DMSO, DMF, and moderate solubility in methanol and ethanol.
-
Protocol for Quantitative Determination (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the original concentration to express solubility in mg/mL or mol/L.
-
Melting Point
-
Prediction: As a crystalline solid with multiple heteroatoms capable of hydrogen bonding, a relatively high melting point, likely in the range of 180-250 °C, is expected.
-
Protocol for Determination:
-
Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end.
-
Tap the tube to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat at a rapid rate initially to 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Acid-Base Properties (pKa)
-
Prediction: The molecule has several ionizable centers. The hydrazine moiety (-NHNH₂) is basic. The pyridazine ring nitrogens are weakly basic, and the pyrazole ring is very weakly basic. The primary basic center will be the terminal amino group of the hydrazine. A pKa value in the range of 6-8 is predicted for its conjugate acid.
-
Protocol for Determination (Potentiometric Titration):
Sources
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An In-depth Technical Guide to the Core Mechanism of Action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine: A Putative PIM Kinase Inhibitor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action for the novel small molecule, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine. While direct experimental data for this specific compound is emerging, its structural motifs—a dimethyl-substituted pyrazole ring linked to a hydrazinopyridazine core—strongly suggest its classification as a kinase inhibitor. Drawing from extensive research on analogous chemical structures, this document proposes a primary mechanism centered on the inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. This guide will explore the foundational role of PIM kinases in cellular signaling, the downstream consequences of their inhibition, and a proposed experimental framework for validating this hypothesized mechanism.
Introduction: Deconstructing the Molecule to Predict its Function
The compound this compound is a heterocyclic molecule featuring two key pharmacophores: a pyrazole ring and a pyridazine ring. The pyrazole scaffold is a well-established component in a multitude of biologically active compounds, notably in the development of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases[1][2]. Similarly, the pyridazine nucleus is present in numerous compounds with a wide range of pharmacological activities[3][4].
Given the prevalence of the pyrazole moiety in known kinase inhibitors, particularly those targeting serine/threonine kinases, we hypothesize that this compound functions as a competitive inhibitor at the ATP-binding site of one or more protein kinases. Based on structure-activity relationships of similar compounds, the PIM kinase family presents a highly probable target.
The PIM Kinase Family: A Pivotal Hub in Cancer Pathophysiology
The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and metabolic adaptation[5]. Unlike many other kinases, their activity is not regulated by phosphorylation but is primarily controlled at the level of protein expression and stability[5][6].
Key characteristics of PIM kinases include:
-
Constitutive Activity: PIM kinases do not require activating phosphorylation, making them perpetually ready to phosphorylate their substrates[5].
-
Regulation by Transcription: Their expression is upregulated by the JAK/STAT signaling pathway in response to cytokine stimulation[6].
-
Role in Oncogenesis: Overexpression of PIM kinases is observed in a wide array of hematological malignancies and solid tumors, where it contributes to tumorigenesis and therapeutic resistance[5][7].
The signaling network governed by PIM kinases is intricate and intersects with other critical cancer-related pathways, most notably the PI3K/AKT/mTOR pathway.
PIM Kinase Signaling Pathways
PIM kinases exert their pro-survival and pro-proliferative effects by phosphorylating a diverse range of downstream substrates.
Figure 1: Simplified PIM Kinase Signaling Pathway. PIM kinases are transcriptionally upregulated by the JAK/STAT pathway and phosphorylate multiple downstream targets to promote cell survival, proliferation, and metabolic adaptation.
The Mechanistic Consequences of PIM Kinase Inhibition
Inhibition of PIM kinases by a small molecule like this compound is predicted to have profound anti-cancer effects by reversing the pro-tumorigenic functions of these enzymes.
Induction of Apoptosis
PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad[6]. Inhibition of PIM kinases would leave Bad in its active, dephosphorylated state, allowing it to sequester anti-apoptotic proteins like Bcl-xL, thereby triggering the intrinsic apoptotic cascade.
Cell Cycle Arrest
PIM kinases phosphorylate and promote the degradation of the cyclin-dependent kinase inhibitor p27Kip1. By inhibiting PIM kinases, p27 levels would stabilize, leading to the inhibition of cyclin-dependent kinases and subsequent cell cycle arrest, typically at the G1/S transition.
Overcoming Therapeutic Resistance
A critical function of PIM kinases is their role in mediating resistance to other targeted therapies, particularly PI3K/AKT inhibitors[6][8]. PIM kinases can phosphorylate several downstream effectors of the PI3K/AKT pathway, thereby providing a bypass signaling route when AKT is inhibited[8]. Co-inhibition of PIM and PI3K/AKT has been shown to be a synergistic strategy to overcome this resistance[8]. Furthermore, PIM1 kinase has been shown to confer resistance by increasing the expression of receptor tyrosine kinases like HER2[7].
Proposed Experimental Workflow for Mechanism of Action Validation
To empirically validate the hypothesized mechanism of action for this compound, a multi-step experimental approach is proposed.
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Unveiling the Therapeutic Potential of Pyrazolyl-Pyridazine Compounds: A Mechanistic and Methodological Exploration
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolyl-Pyridazine Scaffold: A Fusion of Privileged Heterocycles
In the landscape of medicinal chemistry, the strategic fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. The pyrazolyl-pyridazine scaffold exemplifies this "hybrid-based design" approach, merging the well-established biological activities of pyrazole and pyridazine heterocycles.[1] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a core component of numerous clinically approved drugs, including the anti-inflammatory celecoxib and the anticancer agent ruxolitinib.[2][3] Similarly, the pyridazine moiety, a six-membered ring with two adjacent nitrogens, is present in drugs like the antihypertensive cadralazine and the analgesic minaprine.[4][5]
The rationale behind creating this fused system lies in the potential for synergistic or additive pharmacological effects. By combining these two "privileged structures," medicinal chemists aim to develop compounds that can interact with multiple biological targets or engage a single target with higher affinity and selectivity, leading to improved therapeutic profiles.[1] This guide provides a deep dive into the principal biological activities of pyrazolyl-pyridazine compounds, elucidating the molecular mechanisms, presenting detailed experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data.
Anticancer Activities: A Multi-pronged Attack on Malignancy
The pyrazolyl-pyridazine scaffold has emerged as a particularly fruitful template for the development of novel anticancer agents, demonstrating inhibitory activity against several key regulators of cell proliferation, survival, and angiogenesis.[6][7]
Mechanism I: Halting the Cell Cycle through Cyclin-Dependent Kinase (CDK) Inhibition
Dysregulation of the cell cycle is a hallmark of cancer, and Cyclin-Dependent Kinases (CDKs) are central regulators of this process.[8] CDK2, in particular, forms complexes with cyclin E and cyclin A to govern the G1/S and S phases, respectively. Its overactivity is implicated in the growth of various human cancers, making it a critical therapeutic target.[9] Several pyrazolyl-pyridazine and related pyrazole derivatives have been identified as potent inhibitors of CDK2, often demonstrating high selectivity over other CDK isoforms, a crucial factor in mitigating off-target toxicity.[6][8][9]
Inhibition of the CDK2/Cyclin E/A complex by pyrazolyl-pyridazine compounds prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb). This action blocks the release of the E2F transcription factor, thereby arresting the cell cycle at the G1/S transition and inhibiting DNA replication, ultimately leading to apoptosis.[8][9]
| Compound ID | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | HCT-116 Cell IC₅₀ (µM) | Reference |
| Compound 3f | 0.066 | 0.102 | 3.3 | [10] |
| Compound 9 | 0.20 | 0.22 | 0.71 (HepG2) | [7][11] |
| Compound 12 | 0.21 | 0.45 | 0.42 (HepG2) | [7][11] |
| Erlotinib (Standard) | 0.126 | - | 7.68 | [6][10] |
| Sorafenib (Standard) | - | 0.09 | - | [7] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Pyrazolyl-pyridazine hybrids have been developed as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is primarily responsible for producing pro-inflammatory prostaglandins at sites of inflammation. [1][12]
Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The key therapeutic advantage of selective COX-2 inhibitors over non-selective NSAIDs (which inhibit both COX-1 and COX-2) is a reduction in gastrointestinal side effects. COX-1 is constitutively expressed and plays a protective role in the stomach lining. [1]The design of pyrazolyl-pyridazine compounds often aims to exploit structural differences in the active sites of COX-1 and COX-2 to achieve this selectivity. [12]Inhibition of COX-2 reduces the production of prostaglandins like PGE-2, which in turn downregulates the production of other inflammatory mediators such as TNF-α and IL-6. [1]
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin by the COX enzymes.
-
Enzyme and Compound Prep : Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare serial dilutions of test compounds and a known selective inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin).
-
Reaction Incubation : In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with the test compound or control in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 15 minutes at 25°C.
-
Substrate Addition : Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination : After a short incubation (e.g., 2 minutes), stop the reaction by adding a solution of HCl.
-
Quantification of Prostaglandin : Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive Enzyme Immunoassay (EIA) kit.
-
Data Analysis : Calculate the percentage inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2. [1][12]
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Compound 5a | 20.71 | >100 | >4.83 | [1] |
| Compound 5e | 1.50 | 78.34 | 52.22 | [1] |
| Compound 6b (Pyridazine) | 0.18 | 1.14 | 6.33 | [12] |
| Celecoxib (Standard) | 0.35 | 4.80 | 13.71 | [1][12] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Fused heterocyclic systems like pyrazolo-pyridazines have demonstrated significant potential as both antibacterial and antifungal agents. [4][5]Their broad spectrum of activity suggests they may interfere with fundamental cellular processes in microorganisms. [13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The cup-plate method can be used for initial screening, but broth microdilution is standard for quantitative MIC determination. [5][14]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [5]2. Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation : Add the standardized inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 4d (Chloro/Fluoro-substituted) | 6.25 | 12.5 | 6.25 | [4] |
| 4e (Chloro/Chloro-substituted) | 6.25 | 12.5 | 25 | [4] |
| 4f (Chloro/Bromo-substituted) | 6.25 | 12.5 | 12.5 | [4] |
| Ciprofloxacin (Standard) | ~1 | ~0.5 | N/A | [15] |
| Fluconazole (Standard) | N/A | N/A | ~2 | [15] |
Neuroprotective Potential: Guarding Against Neuronal Damage
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by neuroinflammation and oxidative stress. [16][17]Emerging evidence suggests that pyrazolyl-pyridazine derivatives may exert neuroprotective effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the reduction of oxidative damage. [16][18]
Mechanisms of Neuroprotection
Compounds that exhibit both anti-inflammatory and antioxidant properties are highly sought after for treating neurodegenerative conditions. Certain pyrazolo[3,4-d]pyridazines have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and COX-2 in microglia, key mediators of neuroinflammation. [16]Furthermore, some derivatives can activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. [18]Another promising avenue is the activation of Excitatory Amino Acid Transporter 2 (EAAT2), which is responsible for clearing excess glutamate from the synapse, thereby preventing excitotoxicity. [19]
This in vitro model mimics some aspects of Parkinson's disease by using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in a human neuroblastoma cell line. [16]
-
Cell Culture : Culture SH-SY5Y cells in appropriate media.
-
Pre-treatment : Pre-treat the cells with various concentrations of the test pyrazolyl-pyridazine compounds for 2-4 hours.
-
Neurotoxin Challenge : Expose the cells to a fixed concentration of 6-OHDA (e.g., 50-100 µM) for 24 hours to induce oxidative stress and apoptosis. Include a vehicle control (cells only), a toxin control (cells + 6-OHDA), and a positive control if available.
-
Viability Assessment : Assess cell viability using the MTT assay, as described in section 2.2.1.
-
Data Analysis : Calculate the percentage of cell protection conferred by the test compound relative to the toxin control. A compound is considered neuroprotective if it significantly increases cell viability in the presence of 6-OHDA.
Conclusion and Future Directions
The pyrazolyl-pyridazine scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The fusion of these two potent pharmacophores has yielded compounds with a diverse array of biological activities, including robust anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The multi-target capabilities of these molecules, particularly the dual inhibition of kinases like EGFR/VEGFR-2 and the selective inhibition of COX-2, underscore the power of rational, hybrid-based drug design.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them toward clinical development. Elucidating the precise molecular interactions through co-crystallography studies will enable more refined structure-based design, potentially leading to next-generation inhibitors with even greater potency and selectivity. The continued exploration of the pyrazolyl-pyridazine chemical space is a compelling endeavor that holds significant promise for addressing unmet needs across multiple therapeutic areas.
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Hassan, A. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7300. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and antimicrobial activities of new Pyrazolo-Pyridazine Derivatives. Retrieved from [Link]
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Tampitak, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(19), 6932. Retrieved from [Link]
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Shabaan, E. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(49), 31835-31846. Retrieved from [Link]
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El-Adl, K., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 464-477. Retrieved from [Link]
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El-Gamal, M. I., et al. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug Development Research. Retrieved from [Link]
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Abuel-Magd, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. Retrieved from [Link]
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El-Gamal, M. I., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 14(10), 1996-2015. Retrieved from [Link]
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Abuel-Magd, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. Retrieved from [Link]
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Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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ResearchGate. (2017). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Retrieved from [Link]
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Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Biosciences, 6(3), 4945-4963. Retrieved from [Link]
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Yassin, F. A. (2018). Novel pyrazolyl pyridazine derivatives likely to possess anti-inflammatory activity. International Scholars Journals. Retrieved from [Link]
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Kumar, K., & Bawa, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. Retrieved from [Link]
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Hassan, A. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 152, 107623. Retrieved from [Link]
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Chikhale, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biosciences Journal, 9(4), 1-15. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry, 10, 1042657. Retrieved from [Link]
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Chemi, G., et al. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Journal of Medicinal Chemistry, 60(13), 5564-5579. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS 70589-04-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS Number: 70589-04-7). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and analytical sciences by offering a detailed exploration of its structural elucidation through modern spectroscopic techniques.
Introduction and Compound Profile
This compound is a complex heterocyclic molecule incorporating both a pyrazole and a pyridazine ring system. Such nitrogen-rich scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the precise molecular structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule.
Compound Identity:
| Parameter | Value |
| CAS Number | 70589-04-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₂N₆ |
| Molecular Weight | 204.23 g/mol |
| Canonical SMILES | CC1=CC(=NN1C2=CC=C(NN)N=N2)C |
Predicted and Representative Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific compound, this section presents predicted data and representative data from closely related analogs. These serve as a strong predictive framework for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronic nature of the heterocyclic rings and the substituents.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.20 | s | 3H | Pyrazole-CH₃ |
| ~2.50 | s | 3H | Pyrazole-CH₃ |
| ~4.50 (broad) | s | 2H | -NH₂ |
| ~6.00 | s | 1H | Pyrazole-H |
| ~7.00 | d | 1H | Pyridazine-H |
| ~7.90 | d | 1H | Pyridazine-H |
| ~8.00 (broad) | s | 1H | -NH- |
Note: The broadness of the NH and NH₂ signals is due to quadrupole broadening and potential chemical exchange.
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~13.0 | Pyrazole-CH₃ |
| ~14.0 | Pyrazole-CH₃ |
| ~108.0 | Pyrazole-C4 |
| ~128.0 | Pyridazine-C4 |
| ~131.0 | Pyridazine-C5 |
| ~140.0 | Pyrazole-C5 |
| ~142.0 | Pyridazine-C3 |
| ~149.0 | Pyrazole-C3 |
| ~159.0 | Pyridazine-C6 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 189 | [M - NH]⁺ |
| 174 | [M - N₂H₂]⁺ |
| 108 | [C₅H₆N₃]⁺ (Pyridazine fragment) |
| 95 | [C₅H₇N₂]⁺ (Dimethylpyrazole fragment) |
The fragmentation is expected to involve cleavages at the hydrazino group and within the heterocyclic rings. The primary fragmentation pathways for pyrazoles often involve the loss of HCN and N₂, while pyridazines can undergo ring cleavage.[1]
Infrared (IR) Spectroscopy (Representative)
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.
Representative IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (hydrazine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |
| 1620 - 1550 | Strong | C=N and C=C stretching (ring systems) |
| 1500 - 1400 | Medium | N-H bending |
| 1380 - 1360 | Medium | C-H bending (methyl groups) |
UV-Visible (UV-Vis) Spectroscopy (Representative)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated pyrazole and pyridazine rings is expected to result in strong UV absorption.
Representative UV-Vis Absorption Data (in Ethanol):
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~240 | High | π → π* (Pyrazole ring) |
| ~280 | Medium | π → π* (Pyridazine ring) |
| ~330 | Low | n → π* |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and ensure high-quality, reproducible results.
NMR Spectroscopy Acquisition
Caption: Workflow for NMR data acquisition and processing.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Tune and match the probe for the desired nuclei (¹H and ¹³C).[3]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment might involve 16 scans with a relaxation delay of 2 seconds.[3]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is a good starting point.[4]
-
Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase the resulting spectrum and perform a baseline correction. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak. For the ¹H spectrum, integrate the signals. For the ¹³C spectrum, pick the peak frequencies.[4]
Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Detailed Protocol:
-
Sample Preparation and Introduction: Dissolve a small amount of the compound in a volatile solvent such as methanol. The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for prior separation.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) at a standard energy of 70 eV is common for creating fragment ions and providing structural information.[5]
-
Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight). The separated ions are then detected.
-
Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the compound's structure.[6]
FT-IR Spectroscopy
Caption: Workflow for FT-IR data acquisition using ATR.
Detailed Protocol:
-
Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[7]
-
Background Collection: Before analyzing the sample, collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).[8]
-
Sample Analysis: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[9]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum and convert the data to an absorbance spectrum. Identify and label the wavenumbers of significant absorption bands.[9]
UV-Vis Spectroscopy
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Topic: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine Derivatives and Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of pyrazole and pyridazine rings has created a class of heterocyclic compounds with significant therapeutic potential. This guide focuses on the 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine scaffold, a core structure that serves as a foundation for a multitude of derivatives and analogs. This document provides a comprehensive overview of the synthesis, characterization, and diverse biological activities associated with this chemical family. We delve into the established protocols for constructing the core scaffold, explore the derivatization strategies enabled by the reactive hydrazinyl group, and analyze the structure-activity relationships that govern their therapeutic applications. Key areas of biological activity, including antihypertensive effects, kinase inhibition, and antimicrobial properties, are examined in detail. This guide is intended to be a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and field-proven insights to accelerate innovation.
Chapter 1: Introduction to the Pharmacophoric Scaffolds
The remarkable versatility of the this compound core stems from the synergistic interplay of its three key components: the pyridazine ring, the 3,5-dimethylpyrazole moiety, and the hydrazine linker. Understanding the individual contributions of these fragments is essential for rational drug design.
The Pyridazine Moiety: A Privileged Structure in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore. Its presence in a molecule can significantly influence solubility, metabolic stability, and receptor binding affinity. Historically, pyridazine derivatives have been successfully developed for a range of therapeutic applications. Hydralazine, a notable example, is a pyridazine-containing drug used as a direct-acting smooth muscle relaxant for treating hypertension.[1] The pyridazinone structure, a related scaffold, is recognized for its potential in developing novel anti-inflammatory drugs, with some derivatives reported to inhibit cyclooxygenase 2 (COX-2) and lipopolysaccharide (LPS)-induced neuroinflammation.[2] The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which is a critical feature for interaction with biological targets.
The 3,5-Dimethylpyrazole Moiety: A Versatile Building Block
Pyrazoles are five-membered heterocyclic compounds that are staples in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[3][4] The 3,5-dimethyl substitution pattern is particularly significant. The methyl groups can enhance binding to hydrophobic pockets within target proteins and can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. Pyrazole-containing compounds have been successfully developed as kinase inhibitors, where the pyrazole ring often plays a crucial role in binding to the ATP-binding site of the kinase.[5][6]
The Hydrazine Linker: A Gateway to Diverse Analogs
The hydrazinyl group (-NHNH₂) is a highly reactive and versatile functional group. It serves as a critical synthetic handle, allowing for the straightforward generation of a vast library of derivatives. By reacting the hydrazinyl moiety with various aldehydes and ketones, a diverse range of hydrazones can be formed.[7] This derivatization is a powerful strategy for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby fine-tuning its biological activity and pharmacokinetic profile.[8] The blockage of the free -NH₂ group through such derivatization has also been reported to reduce toxicity in some instances.[7]
Chapter 2: Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its analogs is a multi-step process that relies on established heterocyclic chemistry principles. The rationale behind the chosen synthetic route is to build the molecule in a convergent manner, ensuring high yields and purity.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis into manageable steps. The target molecule can be disconnected at the C-N bond of the hydrazine group, leading back to a key intermediate, 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This intermediate, in turn, can be formed from 3,6-dichloropyridazine and 3,5-dimethylpyrazole.
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Technical Guide: Solubility Profiling of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Data Point—A Strategic Approach to Solubility
In modern drug discovery and chemical synthesis, understanding the solubility of a novel molecular entity is not a mere checkbox exercise; it is a foundational pillar upon which formulation, bioavailability, and ultimately, therapeutic success are built. This guide focuses on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS No. 70589-04-7), a heterocyclic compound whose structural motifs—a dimethylpyrazole ring linked to a hydrazinopyridazine core—present a unique and instructive solubility challenge. We will not simply present data. Instead, this document will serve as a comprehensive manual, guiding the researcher through the theoretical underpinnings, practical experimental determination, and strategic interpretation of its solubility across a spectrum of common pharmaceutical solvents. Our objective is to empower scientists to move from routine measurement to strategic application, ensuring that solubility data becomes a predictive tool in the development pipeline.
Molecular Architecture and Its Solubility Implications
The solubility behavior of this compound is dictated by the interplay of its distinct structural components. A priori analysis of the molecule provides critical insights into its expected behavior in different solvent environments.
-
The Pyridazine Ring : As a diazine, the pyridazine ring is characterized by two adjacent nitrogen atoms. This feature imparts a significant dipole moment and robust hydrogen-bonding capacity.[1] The nitrogen atoms act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents like water and alcohols.[1][2] The inherent polarity of this ring system is a key contributor to reducing lipophilicity compared to a simple phenyl ring.[1]
-
The Dimethylpyrazole Moiety : The pyrazole ring itself is an aromatic heterocycle. While less lipophilic than benzene, the addition of two methyl groups (dimethyl-) introduces a degree of non-polar character, enhancing potential solubility in less polar organic solvents.[3] The pyrazole ring can also participate in hydrogen bonding, acting as both a donor (N-H, if tautomerism occurs, though substituted at N1 here) and an acceptor.[3][4]
-
The Hydrazino Group (-NHNH2) : This is a highly polar, functional group capable of acting as both a strong hydrogen bond donor and acceptor. Its presence is expected to significantly enhance solubility in polar protic solvents, particularly water and ethanol.
Integrated Prediction : The molecule presents a classic amphiphilic challenge. It possesses strong polar heads (pyridazine and hydrazine functions) conducive to aqueous solubility, counterbalanced by a more lipophilic dimethylpyrazole portion. Therefore, we can predict a nuanced solubility profile: moderate to good solubility in polar protic solvents, limited but present solubility in polar aprotic solvents, and poor solubility in non-polar solvents.
The Core of Solubility Science: Thermodynamic vs. Kinetic Measurement
Before embarking on experimental work, it is crucial to distinguish between two fundamental types of solubility measurements, as the choice of method dictates the applicability of the data.[5][6][7]
-
Thermodynamic Solubility (Equilibrium Solubility) : This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the solid and dissolved states coexist.[7] This value is critical for pre-formulation and understanding the compound's intrinsic properties. The gold-standard for its determination is the Shake-Flask method.[8]
-
Kinetic Solubility : This measurement reflects the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer.[6][9][10] It measures the compound's tendency to precipitate under non-equilibrium conditions. While faster and suited for high-throughput screening (HTS) in early discovery, it often overestimates the true solubility because it may reflect the properties of an amorphous precipitate rather than the stable crystalline form.[5][9][11]
For the purpose of this guide, which emphasizes foundational characterization for drug development, all protocols and discussions will focus on determining the thermodynamic solubility .
Experimental Determination: The Shake-Flask Method (OECD 105)
The most reliable and widely accepted method for determining thermodynamic water solubility is the Shake-Flask method, as detailed in the OECD Guideline for the Testing of Chemicals, Test No. 105.[12][13][14][15] This protocol is designed to achieve a true equilibrium state, providing a self-validating system for accurate measurement.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[16][17]
Detailed Step-by-Step Protocol
-
Preparation :
-
Ensure the this compound sample is of high purity. Impurities can significantly alter solubility.[13][18]
-
Select a range of common pharmaceutical-grade solvents (see Table 1 for suggestions).[19][20][21]
-
Prepare a thermostatically controlled environment (e.g., an orbital shaker incubator) set to a standard temperature, typically 25 °C or 37 °C for biological relevance.[22]
-
-
Execution :
-
Into several glass flasks or vials, add a measured volume of the chosen solvent (e.g., 10 mL).
-
Add an excess amount of the test compound to each flask. "Excess" is critical; there must be visible undissolved solid throughout the experiment to ensure saturation is reached.[22] A preliminary test with small volumes can help estimate the required amount.[23]
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in the orbital shaker and agitate at a constant speed (e.g., 100-150 rpm) for a defined period. A 24-hour period is often sufficient, but equilibrium should be confirmed.[16][23]
-
-
Equilibrium Validation (Causality Check) :
-
To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours).[23]
-
Analyze the concentration at each time point. Equilibrium is confirmed when the concentration values from at least the last two time points are consistent within an acceptable margin of error.[23] This step is vital for trustworthiness, proving the measurement reflects a stable state, not a transient one.
-
-
Sample Separation :
-
After equilibration, allow the flasks to stand undisturbed in the temperature-controlled bath to let the solid material settle.
-
Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles.
-
Centrifuge the aliquot at the same temperature to pellet any remaining suspended microparticles. Alternatively, a passive filtration system (e.g., a syringe filter with a material compatible with the solvent) can be used.
-
-
Quantification :
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the clarified supernatant and the calibration standards using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]
-
Calculate the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.
-
Workflow Visualization
Expected Solubility Profile: A Data Summary
While precise experimental values for this compound are not publicly available, we can construct an illustrative table based on the physicochemical analysis from Section 1 and data from analogous compounds.[24] This table serves as a predictive guide for researchers.
Table 1: Predicted Thermodynamic Solubility in Common Pharmaceutical Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | H-Bonding | Predicted Solubility (µg/mL) | Rationale |
| Polar Protic | Water | 10.2 | Donor & Acceptor | 50 - 500 | Strong H-bonding with pyridazine and hydrazino groups dominates.[19][25] |
| Ethanol | 5.2 | Donor & Acceptor | 1000 - 5000 | Balances polar interactions with solubility of the pyrazole moiety.[21][26] | |
| Isopropanol (IPA) | 4.3 | Donor & Acceptor | 500 - 2000 | Less polar than ethanol, slightly reduced solubility expected.[19] | |
| Polar Aprotic | DMSO | 7.2 | Acceptor Only | > 10000 | Strong dipole interactions; excellent solvent for many heterocycles.[27] |
| Acetone | 5.1 | Acceptor Only | 200 - 1000 | Moderate polarity, can solvate both parts of the molecule to some extent.[21][26] | |
| Ethyl Acetate | 4.4 | Acceptor Only | < 100 | Lower polarity and H-bond accepting capacity limit solubility.[20][21] | |
| Non-Polar | Toluene | 2.4 | None | < 10 | "Like dissolves like" principle; poor match for the polar molecule.[26] |
| Hexane | 0.1 | None | < 1 | Dominated by dispersive forces; unable to solvate polar groups.[2][26] |
Enhancing Solubility: Strategic Considerations
If the intrinsic solubility of the compound is insufficient for a desired application, several strategies can be employed.
-
Salt Formation : The pyridazine ring and hydrazino group are basic. Reaction with a pharmaceutically acceptable acid to form a salt can dramatically increase aqueous solubility.[28]
-
pH Adjustment : As a basic compound, its solubility in aqueous media will be highly pH-dependent, increasing significantly at lower pH values where it becomes protonated.
-
Co-solvents : Using mixtures of solvents, such as ethanol-water or PEG-400-water systems, can be an effective way to achieve a desirable solubility profile by balancing polarity.[24]
Logical Relationships in Solubility
Conclusion
The solubility of this compound is a multifaceted property governed by its unique chemical architecture. While its polar moieties favor solubility in protic solvents like water and ethanol, its lipophilic character necessitates the use of organic solvents for full dissolution. This guide has provided a robust framework for understanding these properties, centered on the authoritative OECD 105 shake-flask method for determining thermodynamic solubility. By applying this rigorous experimental protocol and interpreting the results through the lens of fundamental physicochemical principles, researchers can generate reliable and strategically valuable data, accelerating the journey of this and other novel compounds from the laboratory bench to potential application.
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A Technical Guide to the Safe Handling and Use of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
Abstract
This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS No. 70589-04-7). Primarily geared towards researchers and professionals in drug development, this guide synthesizes critical safety data with practical, field-tested protocols. By explaining the causality behind experimental choices and emphasizing self-validating safety systems, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory. The inherent risks associated with hydrazine derivatives necessitate a robust understanding of their chemical properties and potential hazards to mitigate exposure and ensure operational safety.
Introduction: A Chemist's Perspective on a Versatile Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, the pyrazole and pyridazine rings, are common scaffolds in a wide array of biologically active molecules.[1][2][3] The hydrazinyl group, in particular, serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as triazolothiadiazines and other fused heterocyclic systems.[1][4] Its application as a key intermediate in the synthesis of potential antiviral and antitumoral agents underscores its importance in modern drug discovery programs.[1]
However, the very reactivity that makes this compound a valuable synthetic precursor also imparts significant health and safety risks. As a hydrazine derivative, it belongs to a class of compounds known for their potential toxicity, including mutagenic and carcinogenic properties.[5][6] Therefore, a thorough understanding of its hazard profile and the implementation of stringent safety protocols are not merely procedural formalities but are fundamental to responsible research and development. This guide provides the necessary framework for its safe utilization.
Compound Identification and Physicochemical Properties
A clear identification of the material is the first step in any safety protocol.
| Identifier | Value |
| IUPAC Name | [6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]hydrazine[7] |
| CAS Number | 70589-04-7[7][8] |
| Molecular Formula | C9H12N6[7] |
| Molecular Weight | 204.237 g/mol [7] |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥95%[7] |
| Canonical SMILES | CC1=CC(C)=NN1C1=CC=C(NN)N=N1[7] |
| InChI Key | PJHKOSYTSUNMEQ-UHFFFAOYSA-N[7] |
Hazard Assessment and GHS Classification
Understanding the specific hazards is critical for implementing appropriate safety measures. The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.
GHS Pictogram:
Signal Word: Warning [7]
Hazard Statements:
Precautionary Statements (Selected):
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[9][10]
-
P270: Do not eat, drink or smoke when using this product.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[9]
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
The Hydrazine Class-Specific Hazard Context
It is imperative to consider the broader toxicological profile of hydrazine derivatives. Hydrazines as a class are associated with severe health risks that may not be fully captured by the specific testing data for this individual compound.
-
Carcinogenicity: Many hydrazine compounds are considered potential or known carcinogens.[5][11][12] Long-term or chronic exposure should be minimized.
-
Hepatotoxicity: Liver damage is a known consequence of exposure to certain hydrazines.[6][11]
-
Neurotoxicity: Effects on the central nervous system, ranging from depression to seizures, have been observed with hydrazine exposure.[6][11]
-
Hematological Effects: Hydrazine derivatives can induce blood disorders such as hemolytic anemia and methemoglobinemia.[11]
Expert Insight: The "Harmful if swallowed" (H302) classification should be treated with utmost seriousness. The metabolic biotransformation of hydrazine derivatives can lead to the formation of reactive intermediates responsible for their toxic effects.[5] Therefore, ingestion of even small quantities could lead to significant systemic toxicity.
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9][10]
Personal Protective Equipment (PPE): The Last Barrier
The choice of PPE is dictated by a thorough risk assessment. The following are mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[9][13]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use. Always wash hands thoroughly after removing gloves.[9][10]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For larger scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be necessary for emergency situations or spill cleanup.[9]
Workflow for Safe Handling and Dispensing
The following workflow is designed to minimize exposure during routine laboratory use.
Caption: Workflow for weighing and dispensing the solid compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][14] Keep away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13] Hydrazine derivatives can react violently with oxidizers.
-
Container: Store in the original manufacturer's container.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][14]
-
Skin Contact: Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[9][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Spill Response Protocol
This protocol outlines the steps for managing a minor laboratory spill. For large spills, evacuate the area and contact emergency services.
Caption: Logical flow for responding to a minor laboratory spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service. Follow all local, state, and federal regulations.[9][10]
Synthesis and Reactivity Insights
The synthesis of this compound typically involves the reaction of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with hydrazine.[15] This reaction itself requires careful handling due to the use of hydrazine, which is highly toxic and corrosive.[12][16] The pyrazolylpyridazine core is relatively stable, but the hydrazinyl group is a nucleophile and a reducing agent, making it the primary site of reactivity for further synthetic transformations.[1][4]
Conclusion
This compound is a compound of significant utility in the field of drug discovery. However, its potential hazards, stemming from its identity as a hydrazine derivative, demand a high level of respect and caution. By adhering to the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and established protocols for handling, storage, and disposal, researchers can safely harness its synthetic potential. Scientific advancement and laboratory safety are not mutually exclusive; they are intrinsically linked components of responsible and ethical research.
References
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Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][7][9]triazolo[3,4- b ][7][9][15] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. National Institutes of Health (NIH).
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3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. National Institutes of Health (NIH).
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SAFETY DATA SHEET - 3-Chloro-6-hydrazinopyridazine. Fisher Scientific.
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BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. National Institutes of Health (NIH).
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This compound. Arctom Scientific.
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3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Apollo Scientific.
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SAFETY DATA SHEET - 3,5-Dimethylpyrazole. Fisher Scientific.
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Material Safety Data Sheet - 3,3'-Dimethyl-1,1'-Diphenyl-4,4'-Bi-2-Pyrazoline-5,5'-Dione. Cole-Parmer.
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Hydrazine Toxicology. National Institutes of Health (NIH).
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Hydrazine Toxicology. MD Searchlight.
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What are the effects of hydrazine exposure? Dr.Oracle.
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Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. ResearchGate.
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This compound, 95% Purity. Chem-Impex International.
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SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. (TSI) Journals.
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate.
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
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3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine in reactions with N-nucleophiles. ResearchGate.
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Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv.
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrazolyl-Pyridazinone Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyridazinone ring is a "privileged structure," recognized for its wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] Its six-membered heterocyclic nature allows it to interact with a multitude of biological targets.[1][4][5] Similarly, the pyrazole moiety is a cornerstone in drug design, with derivatives exhibiting potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7]
The conjugation of the 3,5-dimethylpyrazole unit with the pyridazinone core creates the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one scaffold. This biheterocyclic system has garnered significant interest, with synthesized derivatives showing promising activities, including pronounced plant growth stimulation and potential as analgesic and anti-inflammatory agents.[8][9][10][11] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights required to construct this valuable class of compounds.
Part 1: General Synthetic Strategy & Mechanistic Rationale
The most direct and widely adopted approach for synthesizing the target scaffold involves a convergent synthesis, wherein the two core heterocyclic units, 3,5-dimethylpyrazole and a 6-halopyridazinone precursor, are prepared separately and then coupled. The key bond formation relies on a nucleophilic aromatic substitution (SNAr) reaction.
The Core Logic:
-
Preparation of Nucleophile: Synthesis of 3,5-dimethyl-1H-pyrazole from acyclic precursors. The most common method is the condensation of acetylacetone (pentane-2,4-dione) with hydrazine.[12][13][14]
-
Preparation of Electrophile: Synthesis of a suitable pyridazine precursor. A common and effective strategy starts with 3,6-dichloropyridazine, a commercially available and versatile starting material.[15][16]
-
Key Coupling Reaction: Nucleophilic attack by the N1-position of 3,5-dimethylpyrazole onto the C6-position of 3,6-dichloropyridazine. This selectively displaces one chlorine atom to form the crucial C-N bond.
-
Final Ring Modification: Conversion of the remaining chlorine atom at the C3-position into the desired oxo-functionality via hydrolysis. This step establishes the final pyridazin-3(2H)-one core.[9]
-
Derivatization: Subsequent functionalization, typically via N-alkylation of the pyridazinone ring, to generate a library of derivatives.[8]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of target derivatives.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for characterization.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole
Causality: This classic Knorr pyrazole synthesis proceeds via the condensation of a β-diketone (acetylacetone) with hydrazine. The reaction is often exothermic and requires careful temperature control to prevent side reactions.[12] Using an acid catalyst can improve yields and reaction times.[13][14]
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Hydrazine hydrate (80% or higher)
-
Glacial Acetic Acid (catalyst)
-
Water
-
Ether or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise while maintaining the internal temperature below 15 °C. (Caution: The reaction can be violent if the addition is too fast) .[12]
-
After the addition is complete, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[13]
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Dilute the mixture with water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract with ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole, which typically solidifies upon standing.
-
Purification & Characterization: The product can be recrystallized from petroleum ether or sublimated. It should appear as a white crystalline solid with a melting point of 107–108 °C.[12]
-
1H NMR (CDCl3): δ ~9.5 (br s, 1H, NH), 5.85 (s, 1H, pyrazole-H4), 2.25 (s, 6H, 2 x CH3).
-
Protocol 2: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Causality: This is the key SNAr coupling step. 3,6-Dichloropyridazine serves as the electrophile. The pyrazole, in the presence of a base, forms an anionic nucleophile that attacks one of the electron-deficient carbon atoms (C3/C6) of the pyridazine ring. The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile to facilitate the ionic mechanism.
Materials:
-
3,5-Dimethyl-1H-pyrazole (from Protocol 1)
-
3,6-Dichloropyridazine
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-dimethyl-1H-pyrazole (1.0 eq), 3,6-dichloropyridazine (1.0 eq), and anhydrous K2CO3 (1.5-2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the product.
-
Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts, then dry under vacuum.
-
Purification & Characterization: The crude product can be recrystallized from ethanol or an ethanol/water mixture. The expected product is a solid.[15]
-
Expected 1H NMR (DMSO-d6): Signals for the pyridazine ring protons will appear downfield (~8.0-8.5 ppm), along with the characteristic pyrazole H4 proton (~6.3 ppm) and two methyl singlets (~2.2 and 2.5 ppm).
-
Protocol 3: Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one
Causality: This step involves the hydrolysis of the C3-chloro group to an alcohol, which exists in tautomeric equilibrium with the more stable keto form (pyridazinone).[8][9] Using acetic acid as both a solvent and a proton source facilitates this transformation at elevated temperatures.[9]
Materials:
-
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (from Protocol 2)
-
Glacial Acetic Acid
Procedure:
-
Place the chloro-intermediate (1.0 eq) from Protocol 2 in a round-bottom flask.
-
Add a sufficient volume of glacial acetic acid to dissolve the solid.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Slowly pour the acidic solution into a large volume of ice-cold water to precipitate the product.
-
Filter the resulting solid, wash extensively with water until the filtrate is neutral, and dry thoroughly.
-
Purification & Characterization: Recrystallize from a suitable solvent like ethanol or acetonitrile/water.
-
IR (KBr): A strong absorption band around 1670 cm-1 corresponding to the C=O stretch of the pyridazinone ring is expected, confirming the presence of the oxo-structure.[8]
-
1H NMR (DMSO-d6): A broad singlet for the pyridazinone N-H proton will appear far downfield (>12 ppm). Other signals will be consistent with the pyrazolyl-pyridazine core.
-
13C NMR (DMSO-d6): The carbonyl carbon should appear around δ 160-170 ppm.
-
Caption: Simplified mechanism of the key SNAr coupling step.
Part 3: Derivatization & Data Presentation
The N-H of the pyridazinone ring provides a convenient handle for further functionalization to explore structure-activity relationships (SAR). A common modification is N-alkylation.
Protocol 4: General Procedure for N-Alkylation
Materials:
-
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (from Protocol 3)
-
Alkyl Halide (e.g., methyl iodide, ethyl bromoacetate, benzyl bromide)
-
Base (e.g., K2CO3 or Sodium Hydride)
-
Solvent (e.g., DMF or Acetone)
Procedure:
-
Dissolve the pyridazinone (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.2-1.5 eq) and stir for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) and heat the reaction as needed (e.g., 50-80 °C) until completion (monitored by TLC).
-
Perform an aqueous workup similar to Protocol 2 to precipitate or extract the N-alkylated product.
-
Purify by recrystallization or column chromatography.
Table 1: Representative Characterization Data
| Compound | Structure | Key 1H NMR Signals (δ, ppm in DMSO-d6) | Key 13C NMR Signals (δ, ppm) | Ref. |
| Parent Core | 6-(3,5-Me2-pyrazol-1-yl)-pyridazin-3(2H)-one | ~13.1 (br s, 1H, NH), ~7.9 (d, 1H, pyridazine-H), ~7.2 (d, 1H, pyridazine-H), ~6.2 (s, 1H, pyrazole-H), ~2.5 (s, 3H, CH3), ~2.2 (s, 3H, CH3) | ~160 (C=O), ~150 (C), ~142 (C), ~130 (CH), ~128 (CH), ~109 (CH), ~13 (CH3) | [8] |
| N-Methyl Derivative | 2-Methyl-6-(3,5-Me2-pyrazol-1-yl)-pyridazin-3(2H)-one | ~7.9 (d, 1H), ~7.2 (d, 1H), ~6.2 (s, 1H), ~3.6 (s, 3H, N-CH3), ~2.5 (s, 3H), ~2.2 (s, 3H) | ~160 (C=O), ~39 (N-CH3) | [8] |
| N-CH2COOEt Deriv. | Ethyl 2-(6-(3,5-Me2-pyrazol-1-yl)-3-oxopyridazin-2(3H)-yl)acetate | ~7.9 (d, 1H), ~7.2 (d, 1H), ~6.2 (s, 1H), ~4.8 (s, 2H, N-CH2), ~4.1 (q, 2H, O-CH2), ~1.2 (t, 3H, CH3) | ~168 (Ester C=O), ~160 (Ring C=O), ~61 (O-CH2), ~50 (N-CH2) | [17] |
References
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Azolo[d]pyridazinones in medicinal chemistry. (2020). PubMed.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.
- Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). BenchChem.
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Bentham Science Publishers.
- Yengoyan, A. P., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
- 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- Yengoyan, A. P., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- Method for preparing 3.5-dimethylpyrazole. (n.d.).
- Gomktsyan, T. A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties.
- 3,5-Dimethylpyrazole synthesis. (n.d.). ChemicalBook.
-
Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][2][18]triazolo[4,3-b]pyridazines as Cytotoxic Agents. (n.d.). PubMed.
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- Biological activities of pyridazinones. (n.d.).
- Biological Activities of Pyrazoline Derivatives -A Recent Development. (2025).
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one. (n.d.).
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- Product Class 8: Pyridazines. (n.d.). Source not available.
- 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. (n.d.). NIH.
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- Synthesis and Reactions of Some New Pyridazinones. (1991). Semantic Scholar.
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (n.d.). MDPI.
- Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
- Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides. (n.d.).
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Application Note: A Validated Protocol for the Antimicrobial Screening of Novel Pyrazole Derivatives
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4][5] This application note provides a comprehensive, field-proven protocol for the systematic antimicrobial screening of novel pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this guide details a hierarchical screening cascade, from initial qualitative assessments to quantitative determinations of bactericidal and anti-biofilm activity. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7] Each protocol is presented with an emphasis on the underlying scientific principles, enabling researchers to not only execute the experiments but also to critically interpret the results.
Introduction: The Rationale for Pyrazole Derivatives as Antimicrobial Agents
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[4] Its derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial activities.[3][4][5] The mechanism of action for their antimicrobial effects can be diverse, with some derivatives reported to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] The urgent need for new classes of antibiotics to combat multidrug-resistant pathogens makes the systematic evaluation of novel pyrazole derivatives a critical endeavor in drug discovery.[1]
This guide outlines a multi-tiered screening approach, beginning with broad qualitative screening to identify active compounds and progressing to more detailed quantitative analyses to characterize their potency and spectrum of activity.
Hierarchical Screening Workflow
A logical and resource-efficient screening process is paramount. The proposed workflow prioritizes high-throughput methods for initial screening, followed by more intensive characterization of promising "hit" compounds.
Caption: Hierarchical workflow for antimicrobial screening of pyrazole derivatives.
Phase 1: Primary Qualitative Screening
The initial phase aims to rapidly identify which of the newly synthesized pyrazole derivatives exhibit any antimicrobial activity. The disk diffusion method is a cost-effective and widely used technique for this purpose.[8]
Agar Disk Diffusion Method
Principle: This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a target microorganism.[9][10] The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[9][10] The size of this zone is proportional to the susceptibility of the organism to the compound.[9]
Protocol:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.[12]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile paper disks (6 mm diameter) impregnated with a standard concentration of the pyrazole derivative (e.g., 10 µ g/disk ) onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.[12]
-
Include a positive control (a disk with a known antibiotic like Ciprofloxacin) and a negative control (a disk with the solvent used to dissolve the compound).
-
-
Incubation:
-
Interpretation:
-
Measure the diameter of the zones of inhibition in millimeters (mm). A zone of inhibition indicates that the compound has antimicrobial activity.
-
Phase 2: Quantitative Potency Assessment
Compounds that show promising activity in the primary screen ("hits") should be further evaluated to quantify their potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14] The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and compounds.[15]
Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the pyrazole derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[13][16]
-
The final volume in each well should be 100 µL. The concentration range should be sufficient to span the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension as described in section 3.1.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]
-
-
Inoculation and Controls:
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
Controls are critical:
-
Growth Control: Wells containing only broth and inoculum (no compound).
-
Sterility Control: Wells containing only broth (no inoculum).
-
Positive Control: Wells containing a known antibiotic.
-
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[11]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[13]
-
Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17][18] This assay distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).
Protocol:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these clear wells, take a 10-100 µL aliquot and plate it onto a fresh MHA plate.[16]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[16]
-
-
Determination of MBC:
Data Presentation:
Summarize the MIC and MBC data in a clear, structured table for easy comparison.
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyr-001 | S. aureus ATCC 29213 | Positive | 4 | 8 | 2 | Bactericidal |
| Pyr-001 | E. coli ATCC 25922 | Negative | 16 | >128 | >8 | Bacteriostatic |
| Pyr-002 | S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.015 | 0.03 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16][19]
Phase 3: Advanced Characterization of Lead Compounds
Promising candidates with potent MIC/MBC values should undergo further characterization to understand their pharmacodynamics and potential for treating complex infections.
Time-Kill Kinetics Assay
Principle: This assay provides a dynamic picture of antimicrobial activity by measuring the rate of bacterial killing over time at different concentrations of the compound.[20][21] It helps to determine if the killing effect is concentration-dependent or time-dependent. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[20][21]
Protocol:
-
Preparation:
-
Prepare flasks containing broth with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
Prepare a standardized bacterial inoculum to achieve a starting concentration of ~5 x 10⁵ to 5 x 10⁶ CFU/mL in each flask.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[22]
-
Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).
-
-
Incubation and Analysis:
-
Incubate the plates and count the colonies.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Caption: Workflow for the Time-Kill Kinetics Assay.
Anti-Biofilm Activity Assay (Crystal Violet Method)
Principle: Many chronic infections are associated with biofilms, which are communities of bacteria encased in a protective matrix, making them highly resistant to conventional antibiotics.[23] The crystal violet assay is a simple, quantitative method to assess a compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms.[23][24]
Protocol:
-
Biofilm Formation:
-
Grow bacteria in a 96-well flat-bottom plate in a suitable medium (e.g., Tryptic Soy Broth) with the pyrazole derivative at various concentrations.
-
Incubate for 24-48 hours without shaking to allow biofilm formation.[25]
-
-
Washing:
-
Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with Phosphate-Buffered Saline (PBS).[26]
-
-
Staining:
-
Washing:
-
Wash away the excess stain with water.
-
-
Solubilization and Quantification:
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: A crucial aspect of drug development is ensuring that a compound is selectively toxic to microbial cells and not to host (mammalian) cells. The MTT assay is a colorimetric method used to assess cell viability.[28] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[29][30]
Protocol:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to various concentrations of the pyrazole derivative for 24-48 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm. A decrease in absorbance compared to untreated control cells indicates cytotoxicity.
-
Conclusion
This application note provides a robust and validated framework for the antimicrobial screening of novel pyrazole derivatives. By following this hierarchical approach, researchers can efficiently identify compounds with significant antimicrobial activity, quantify their potency, and perform advanced characterization to select the most promising candidates for further preclinical development. Adherence to standardized methodologies, such as those outlined by CLSI and EUCAST, is essential for generating reliable and comparable data in the collective effort to combat antimicrobial resistance.
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved from [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved from [Link]
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Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Education. (n.d.). Retrieved from [Link]
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
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Minimum bactericidal concentration - Wikipedia. (n.d.). Retrieved from [Link]
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Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed. (2005). Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024). Retrieved from [Link]
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Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay - BMG Labtech. (n.d.). Retrieved from [Link]
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ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. (2022). Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.). Retrieved from [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]
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Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks. (2024). Retrieved from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]
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EUCAST: EUCAST - Home. (n.d.). Retrieved from [Link]
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General Biofilm Assay Protocol - iGEM. (n.d.). Retrieved from [Link]
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Antimicrobial susceptibility testing – disk diffusion methods | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved from [Link]
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Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals. (n.d.). Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH. (n.d.). Retrieved from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020). Retrieved from [Link]
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Time-Kill Kinetics Assay - Emery Pharma. (n.d.). Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025). Retrieved from [Link]
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Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. | Semantic Scholar. (1995). Retrieved from [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). (2019). Retrieved from [Link]
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Application Notes and Protocols for Determining the Cytotoxicity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough in vitro evaluation.
Introduction: The Therapeutic Potential of Pyridazine Derivatives
The pyridazine moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] Similarly, pyrazole-containing compounds have demonstrated significant potential as anticancer agents.[3][4] The compound this compound combines these two privileged scaffolds, making it a compelling candidate for cytotoxic evaluation in cancer cell lines. This guide provides a strategic approach to characterizing its in vitro cytotoxic profile, beginning with primary screening assays to determine cell viability and membrane integrity, followed by secondary assays to elucidate the mechanism of cell death.
Part 1: Foundational Cytotoxicity Assessment
The initial evaluation of a novel compound's cytotoxic activity is crucial for its progression in the drug discovery pipeline. This section details two robust and widely adopted colorimetric assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay for quantifying plasma membrane damage.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[5] Its principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria of viable cells.[6] The quantity of formazan produced is directly proportional to the number of living, metabolically active cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., MCF-7, HepG2, HCT-116)[1][2][7]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Perform a preliminary solubility test.
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
| Treatment Group | Absorbance (570 nm) |
| Untreated Control | Acontrol |
| Vehicle Control | Avehicle |
| Compound (Concentration X) | Asample |
| Blank (Medium only) | Ablank |
Percentage of cell viability is calculated as: % Viability = [(Asample - Ablank) / (Acontrol - Ablank)] x 100
The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The LDH Assay: A Marker of Cytomembrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[11][12] The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[10][11] The amount of formazan is directly proportional to the amount of LDH released and, consequently, the extent of cell lysis.[10]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Treated cell culture plates (from cytotoxicity experiment)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Preparation of Controls:
-
Spontaneous LDH Release (Negative Control): Untreated cells.
-
Maximum LDH Release (Positive Control): Untreated cells lysed with the lysis buffer provided in the kit 1 hour before the end of the incubation period.
-
Background Control: Medium without cells.
-
-
Collection of Supernatant:
-
After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
| Control/Sample | Absorbance (490 nm) |
| Spontaneous Release | Aspontaneous |
| Maximum Release | Amaximum |
| Compound Treated | Asample |
| Background | Abackground |
Percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Asample - Aspontaneous) / (Amaximum - Aspontaneous)] x 100
Part 2: Elucidating the Mechanism of Cell Death
Observing a cytotoxic effect is the first step; understanding how the compound induces cell death is critical for its development as a potential therapeutic. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis.[13][14]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
A widely used method to differentiate between apoptotic and necrotic cell death is flow cytometry analysis using Annexin V and Propidium Iodide (PI) co-staining.[15][16]
-
Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA to emit a strong red fluorescence.
This dual staining allows for the categorization of cells into four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
A detailed protocol for Annexin V/PI staining is typically provided with commercially available kits and should be followed accordingly. The results will provide quantitative data on the mode of cell death induced by this compound.
Conclusion and Future Directions
This guide provides a robust framework for the initial cytotoxic evaluation of this compound. Positive results from the MTT and LDH assays, indicating potent cytotoxic activity, should be followed by mechanistic studies, such as the Annexin V/PI assay, to confirm apoptosis induction. Further investigations could include caspase activity assays to dissect the apoptotic pathway (intrinsic vs. extrinsic), cell cycle analysis, and in vivo studies in relevant cancer models to validate the in vitro findings. A thorough and systematic approach, as outlined here, is essential for advancing this promising compound through the preclinical drug development process.
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Creative Diagnostics. (2025, August 7). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. Retrieved from [Link]
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Shoemaker, A. R. (2006). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 1(4), 337-347. [Link]
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ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? Retrieved from [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252. [Link]
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Kumar, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38058. [Link]
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Gomaa, A. M., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[10][17]triazolo[3,4- b ][10][17][18] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30, 1488-1502. [Link]
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Ather, A. D., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
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Application Notes and Protocols for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine as a Putative Plant Growth Stimulant
Abstract
These application notes provide a comprehensive guide for researchers and agricultural scientists on the utilization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine as a potential plant growth stimulant. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for evaluating its efficacy on plant growth and development. The information presented herein is intended to serve as a foundational resource for further investigation into this and related compounds for agricultural applications.
Introduction and Scientific Rationale
Pyrazole and pyridazine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3][4] In the agricultural sector, these compounds have been extensively developed as herbicides, fungicides, and insecticides.[5][6][7][8] Recent studies have indicated that certain pyrazolyl-pyridazine derivatives exhibit pronounced plant growth-stimulating activities.[9] Specifically, derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine have shown promise in this area.[10]
The subject of this guide, this compound, is a structurally related compound. While direct studies on its plant growth-stimulating effects are not extensively published, its chemical architecture suggests a high potential for such activity. The hydrazino- group, in particular, is a reactive moiety that can participate in various biological processes. It is hypothesized that this compound may influence endogenous plant hormone pathways, such as those involving auxins or cytokinins, or enhance nutrient uptake and stress tolerance mechanisms.[11]
This document provides the necessary protocols to systematically evaluate the efficacy of this compound as a plant growth stimulant.
Compound Profile
| Compound Name | This compound |
| CAS Number | 70589-04-7[12][13] |
| Molecular Formula | C₉H₁₂N₆ |
| Molecular Weight | 204.23 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |
| Purity | ≥95% recommended for biological assays[14] |
Proposed Mechanism of Action
The precise mechanism by which this compound may stimulate plant growth is yet to be elucidated. However, based on the activities of structurally similar compounds and general principles of plant growth regulators, a few hypotheses can be proposed:
-
Modulation of Plant Hormone Signaling: The compound may mimic or interfere with the signaling of natural plant hormones like auxins, which are critical for cell elongation, division, and differentiation.[11]
-
Enhancement of Nutrient Uptake: It could potentially increase the efficiency of nutrient absorption from the soil by affecting root morphology and physiology.
-
Stress Mitigation: The compound might activate plant defense mechanisms, leading to enhanced tolerance to abiotic stresses such as drought or salinity.
The following diagram illustrates a hypothetical signaling pathway:
Caption: Hypothetical signaling pathway for the plant growth stimulant.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Due to the compound's low solubility in water, a stock solution in an organic solvent is necessary. Serial dilutions are then made to prepare working solutions at the desired concentrations for treating plants.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Tween 20 (or other suitable surfactant)
-
Sterile glassware and pipette tips
Protocol:
-
Stock Solution (10 mM):
-
Accurately weigh 2.04 mg of this compound.
-
Dissolve the compound in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Store the stock solution at -20°C in a light-protected container.
-
-
Working Solutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
A surfactant such as Tween 20 (0.01-0.05% v/v) should be added to the final working solutions to ensure uniform application and absorption by the plant tissues.
-
A vehicle control solution containing the same concentration of DMSO and surfactant as the highest concentration working solution must be prepared.
-
In Vitro Seed Germination and Seedling Growth Assay
Rationale: This assay provides a rapid and controlled method to assess the compound's effect on seed germination and early seedling development.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or tomato)
-
Petri dishes (90 mm)
-
Sterile filter paper
-
Working solutions of the test compound
-
Vehicle control solution
-
Growth chamber with controlled light, temperature, and humidity
Protocol:
-
Surface sterilize the seeds according to standard protocols for the chosen plant species.
-
Place two layers of sterile filter paper in each Petri dish.
-
Pipette 5 mL of the respective working solution or vehicle control onto the filter paper.
-
Aseptically place 20-30 seeds on the moistened filter paper in each dish.
-
Seal the Petri dishes with parafilm.
-
Incubate the dishes in a growth chamber under appropriate conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
After 7-14 days, record the following parameters:
-
Germination rate (%)
-
Primary root length (mm)
-
Hypocotyl length (mm)
-
Fresh weight (mg)
-
Dry weight (mg) (after drying at 60°C for 48h)
-
Pot Experiment with Foliar Application
Rationale: This experiment evaluates the effect of the compound on the growth of established plants under more realistic soil-based conditions.
Materials:
-
Pots (e.g., 4-inch diameter) filled with a suitable potting mix
-
Seedlings of the chosen plant species (e.g., tomato, soybean) at the 2-3 true leaf stage
-
Working solutions of the test compound
-
Vehicle control solution
-
Spray bottles
-
Greenhouse or controlled environment growth room
Protocol:
-
Transplant uniform-sized seedlings into the pots.
-
Allow the seedlings to acclimate for one week.
-
Group the plants randomly and assign them to different treatment groups.
-
Apply the treatments by spraying the foliage until runoff. Ensure even coverage of all leaf surfaces.
-
Repeat the application every 7-10 days.
-
After 4-6 weeks of treatment, harvest the plants and measure the following parameters:
-
Plant height (cm)
-
Stem diameter (mm)
-
Number of leaves
-
Total leaf area (cm²)
-
Shoot and root fresh and dry weights (g)
-
Chlorophyll content (e.g., using a SPAD meter)
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for evaluating the plant growth stimulant.
Data Analysis and Interpretation
All experiments should be conducted with a sufficient number of replicates (e.g., 3-5) and repeated at least twice to ensure the reproducibility of the results. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), should be performed to determine the significance of the observed differences between treatment groups.
Example Data Table:
| Treatment Concentration | Primary Root Length (mm ± SE) | Shoot Fresh Weight (mg ± SE) | Chlorophyll Content (SPAD units ± SE) |
| Vehicle Control | 35.2 ± 1.8 | 150.4 ± 8.2 | 42.1 ± 1.5 |
| 1 µM | 38.1 ± 2.1 | 162.3 ± 9.5 | 43.5 ± 1.7 |
| 10 µM | 45.6 ± 2.5 | 185.7 ± 10.1 | 48.2 ± 2.0 |
| 50 µM | 42.3 ± 2.3 | 178.9 ± 9.8 | 46.9 ± 1.9 |
| 100 µM | 36.5 ± 1.9 | 155.1 ± 8.5 | 42.8 ± 1.6 |
| *Indicates a statistically significant difference from the vehicle control (p < 0.05). |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound and its solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols outlined in this document provide a robust framework for the initial evaluation of this compound as a novel plant growth stimulant. The strong precedent for bioactivity in related pyrazolyl-pyridazine compounds suggests that this molecule is a promising candidate for further investigation. Rigorous adherence to these protocols will enable researchers to generate reliable data to support or refute the efficacy of this compound and to guide future research in this area.
References
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). NATURALISTA CAMPANO, 28(1). [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
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Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). Journal of Pesticide Science, 44(4), 253–261. [Link]
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Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. (n.d.). ResearchGate. [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]
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A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(6), 719-743. [Link]
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Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][3][5]triazolo[3,4- b ][1][2][3] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). Medicinal Chemistry Research, 30(7), 1465–1478. [Link]
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3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3199. [Link]
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Pyrazole chemistry in crop protection. (2007). Pest Management Science, 63(7), 641-652. [Link]
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Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). MDPI. [Link]
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Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). Journal of Chemical Research, 42(10), 535-539. [Link]
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Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. (2022). Russian Journal of General Chemistry, 92(12), 2494-2500. [Link]
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Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]
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[Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines]. (1978). Il Farmaco; edizione scientifica, 33(2), 99–105. [Link]
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This compound, 95% Purity, C9H12N6, 5 grams. (n.d.). Amazon. [Link]
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3-hydrazinopyridazine derivatives as inhibitors of the copper containing amine oxidases. (1981). Bollettino della Societa italiana di biologia sperimentale, 57(12), 1331–1337. [Link]
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Effects of Plant Growth Regulators from Natural or Synthetic Sources on Horticultural Plants. (n.d.). MDPI. [Link]
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Application Notes and Protocols for Assessing the Antitumor Activity of Pyrazolyl-Pyridazines
Introduction
The pyrazolyl-pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities.[1][2][3][4] These compounds often exert their effects by modulating key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[5][6][7] This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the antitumor potential of novel pyrazolyl-pyridazine derivatives. The protocols herein are designed to build a robust preclinical data package, from initial in vitro screening to in vivo efficacy studies, while emphasizing the scientific rationale behind each experimental choice.
Guiding Principles of this Protocol
This guide is structured to provide a logical and efficient workflow for the preclinical evaluation of pyrazolyl-pyridazine compounds. The experimental design prioritizes a tiered approach, beginning with broad-based cellular assays and progressing to more complex mechanistic studies and in vivo models. This strategy allows for early identification of promising candidates and conserves resources.
Part 1: In Vitro Assessment of Antitumor Activity
The initial evaluation of pyrazolyl-pyridazine derivatives begins with a battery of in vitro assays to determine their cytotoxic and cytostatic effects on cancer cells. These assays are crucial for establishing a preliminary activity profile and for selecting promising compounds for further investigation.
Cell Viability and Cytotoxicity Assays
The first step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[8][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[8][9][10]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, MCF-7, HepG2, A549)[11][12][13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrazolyl-pyridazine compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrazolyl-pyridazine compound in complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of fresh medium containing various concentrations of the compound. Include vehicle-treated (DMSO) and untreated control wells.[8]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[15] Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][14]
Data Analysis and Presentation
The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
| Compound | Cell Line | IC50 (µM) |
| Pyrazolyl-pyridazine 1 | HCT-116 | X.X ± X.X |
| Pyrazolyl-pyridazine 1 | MCF-7 | Y.Y ± Y.Y |
| Pyrazolyl-pyridazine 2 | HCT-116 | A.A ± A.A |
| Pyrazolyl-pyridazine 2 | MCF-7 | B.B ± B.B |
Apoptosis Induction Assays
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for detecting early and late-stage apoptosis.[16][17]
Principle of the Annexin V/PI Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[17]
Protocol: Annexin V-FITC/PI Staining for Apoptosis
Materials:
-
Cancer cells treated with the pyrazolyl-pyridazine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the pyrazolyl-pyridazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[16][18]
-
Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[19]
Data Interpretation
The flow cytometry data will distinguish four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Pyrazolyl-pyridazine compounds may exert their antitumor effects by arresting the cell cycle at specific phases.[6][7] Flow cytometry with propidium iodide (PI) staining is a common method to analyze the cell cycle distribution of a cell population.[20][21]
Principle of Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to DNA.[20] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21][22]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with the pyrazolyl-pyridazine compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.[22]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing RNase A and PI in PBS.[22] Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis
The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.8 |
| Pyrazolyl-pyridazine | 45.2 ± 3.0 | 40.1 ± 2.5 | 14.7 ± 1.9 |
Western Blotting for Signaling Pathway Analysis
To elucidate the molecular mechanism of action, Western blotting can be used to investigate the effect of pyrazolyl-pyridazine compounds on key cancer-related signaling pathways.[23][24][25]
Principle of Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[23] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol: Western Blotting
Materials:
-
Cancer cells treated with the pyrazolyl-pyridazine compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer membrane (e.g., nitrocellulose or PVDF)
-
Primary antibodies (e.g., against phosphorylated and total forms of key signaling proteins like AKT, ERK)[25][26]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins to a membrane.[24]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[24]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Part 2: In Vivo Assessment of Antitumor Efficacy
Promising pyrazolyl-pyridazine candidates identified from in vitro studies should be evaluated in vivo to assess their therapeutic efficacy and safety in a more complex biological system. Syngeneic mouse models are particularly valuable for this purpose, especially when investigating compounds that may modulate the immune system.[27][28][29]
Syngeneic Mouse Models
Syngeneic models involve the implantation of murine tumor cell lines into immunocompetent mice of the same inbred strain.[28][29] This allows for the study of the interactions between the tumor, the host immune system, and the therapeutic agent.[28][30]
Rationale for Using Syngeneic Models
-
Intact Immune System: These models possess a fully functional immune system, which is crucial for evaluating immunomodulatory effects of the test compound.[27][30][31]
-
Tumor Microenvironment: They better recapitulate the complex interactions within the tumor microenvironment compared to immunodeficient models.[30]
-
Combination Therapies: Syngeneic models are ideal for testing combination therapies, such as the pyrazolyl-pyridazine compound with immune checkpoint inhibitors.[28][31]
Protocol: Syngeneic Tumor Model Efficacy Study
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare and use of animals in cancer research.[32][33][34][35]
Materials:
-
Inbred mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic murine tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)[31]
-
Pyrazolyl-pyridazine compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.[33]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazolyl-pyridazine compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Humane endpoints should be strictly observed.[32]
-
Data Collection: At the end of the study, collect tumors for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Data Analysis and Presentation
The primary endpoint is typically tumor growth inhibition. This can be visualized by plotting the mean tumor volume over time for each group.
Xenograft Mouse Models
For compounds that are not expected to have an immunomodulatory effect, or to test human-specific targets, traditional xenograft models using human cancer cell lines in immunodeficient mice can be employed.[30] A study on pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors demonstrated their in vivo anticancer activity in mouse xenograft models.[36]
Visualizations
Experimental Workflow for In Vitro Assessment
Caption: Workflow for the in vitro evaluation of pyrazolyl-pyridazines.
General Signaling Pathway Potentially Targeted by Pyrazolyl-Pyridazines
Caption: Key signaling pathways often dysregulated in cancer.
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El-Sayed, N. N. E., El-Gazzar, A. R., & Kandeel, M. M. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC advances, 12(45), 29150-29166. [Link]
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ResearchGate. Some reported agents bearing pyrazole and pyridazine scaffolds with anticancer activity through different mechanisms. [Link]
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Application Note: Spectroscopic Characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
Abstract
This application note provides a comprehensive guide to the spectroscopic characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. We present detailed, field-proven protocols for acquiring and interpreting Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, and 2D correlation techniques. The causality behind experimental choices, such as solvent selection and specific NMR experiments, is explained to ensure robust and reproducible results. This guide is intended for researchers, scientists, and drug development professionals requiring unambiguous structural verification and quality control of this compound.
Introduction
This compound is a versatile bifunctional molecule incorporating three key nitrogen-heterocyclic pharmacophores: a pyridazine ring, a pyrazole ring, and a hydrazine moiety. Pyridazine derivatives are known for a wide range of pharmacological activities, while pyrazoles are core structures in numerous biologically active molecules.[1][2] The hydrazine group serves as a reactive handle for synthesizing more complex derivatives, such as hydrazones and further heterocyclic systems.
Given its role as a critical building block, rigorous structural confirmation is paramount. Spectroscopic techniques like NMR and IR are indispensable for this purpose. This document provides a detailed walkthrough of the expected spectral features and the protocols required to obtain high-quality data for unambiguous characterization.
Molecular Structure and Spectroscopic Overview
To effectively interpret the spectra, a preliminary analysis of the molecule's structure is essential. The key is to identify the distinct chemical environments of each proton and carbon atom.
Caption: Workflow for unambiguous assignment using 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). A cross-peak between two proton signals indicates they are neighbors.
-
Expected Correlation: A clear cross-peak between the signals for H4' and H5' of the pyridazine ring, confirming their connectivity.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.
-
Expected Correlations:
-
H4' ↔ C4'
-
H5' ↔ C5'
-
H4 ↔ C4
-
CH₃ protons ↔ their respective CH₃ carbons.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away, establishing the connectivity between the different fragments of the molecule. [3] Key HMBC Correlations for Structural Confirmation
Caption: Key HMBC correlations confirming the molecular framework.
-
Pyridazine Ring Correlations:
-
H5' will show correlations to C3' and C6'.
-
H4' will show a correlation to C6'.
-
-
Pyrazole Ring Correlations:
-
The pyrazole proton H4 will show correlations to the quaternary carbons C3 and C5.
-
The methyl protons will correlate to their adjacent quaternary carbons (C3 and C5) and to the protonated carbon C4.
-
-
Inter-ring Connectivity: The most crucial correlation is from the pyrazole proton H4 to the pyridazine carbon C3' . This three-bond correlation unambiguously confirms the point of attachment between the two heterocyclic rings.
Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and 2D NMR spectroscopy provides a complete and unambiguous structural characterization of this compound. The protocols and interpretation guidelines detailed in this note offer a robust methodology for researchers to ensure the identity, purity, and quality of this important chemical intermediate, thereby validating its use in subsequent synthetic applications and drug discovery programs.
References
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TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
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Tahir, M. N., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. ResearchGate. Retrieved from [Link]
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MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Retrieved from [Link]
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Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]
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Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry. Retrieved from [Link]
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Aly, S. A., et al. (2022). ¹H NMR spectra of Hydrazone ligand in DMSO d6 solution. ResearchGate. Retrieved from [Link]
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Mielke, Z., & Ratajczak, H. (2007). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. AIP Publishing. Retrieved from [Link]
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ResearchGate. (2021). The N–N stretching band of hydrazine. Retrieved from [Link]
-
Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Retrieved from [Link]
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ResearchGate. (2021). Representative part of the ¹H NMR spectra of hydrazone 3 in [D6]DMSO. Retrieved from [Link]
-
Ather, A. Q., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Sci-Hub. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information: Mechanistic study of hydrazine decomposition on Ir(111). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Infrared spectra of hydrazine at selected pressures. Retrieved from [Link]
-
ResearchGate. (2020). ¹H‐NMR spectra of compounds 1 and 2 in (D6)DMSO. Retrieved from [Link]
-
Li, K., et al. (2013). 1 H NMR (400 MHz) spectra of probe 1 in DMSO-d 6. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide, a biheterocyclic compound of interest in medicinal and agricultural chemistry. The pyrazolylpyridazine core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities.[1][2] This guide details the synthesis from commercially available starting materials, outlining four main stages: the preparation of key precursors (3,5-dimethyl-1H-pyrazole and 3,6-dichloropyridazine), the coupling to form the core structure, subsequent functionalization via thioetherification, and the final hydrazinolysis to yield the target compound. Each protocol is presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and expert insights into critical process parameters. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis of the target molecule is a linear, four-step process commencing with the preparation of two key heterocyclic building blocks, which are then sequentially assembled and functionalized. The strategy is designed to be robust and scalable, utilizing well-established chemical transformations.
Figure 1: Overall synthetic workflow for 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide.
PART 1: Synthesis of Key Precursors
This section details the preparation of the two primary building blocks required for the synthesis: 3,5-dimethyl-1H-pyrazole and 3,6-dichloropyridazine. These protocols utilize common and cost-effective starting materials.
Protocol 1.1: Synthesis of 3,5-Dimethyl-1H-pyrazole
Principle and Rationale: This synthesis follows the Knorr pyrazole synthesis, a classical cyclocondensation reaction. Acetylacetone, a 1,3-dicarbonyl compound, reacts with hydrazine hydrate. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3][4] Using a catalytic amount of acid, such as acetic acid, facilitates the reaction.[4]
Materials:
| Reagent | M.W. | Amount (molar eq.) | Quantity |
|---|---|---|---|
| Acetylacetone | 100.12 g/mol | 1.0 | 100.1 g (1.0 mol) |
| Hydrazine Hydrate (80%) | 50.06 g/mol | 1.0 | 62.5 g (1.0 mol) |
| Glacial Acetic Acid | 60.05 g/mol | catalytic | 5 mL |
| Water | 18.02 g/mol | solvent | 1000 mL |
Step-by-Step Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add water (1000 mL), acetylacetone (100.1 g), and glacial acetic acid (5 mL).[4]
-
Begin vigorous stirring to create a suspension.
-
Slowly add hydrazine hydrate (62.5 g) dropwise from the dropping funnel over a period of 60-90 minutes.
-
Critical Step: Monitor the internal temperature and maintain it below 50°C using an ice-water bath. The reaction is exothermic.
-
After the addition is complete, continue stirring at 50°C for an additional 3 hours to ensure the reaction goes to completion.[4]
-
Cool the reaction mixture to 10°C in an ice bath. A white crystalline solid will precipitate.
-
Collect the product by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).
-
Dry the product under vacuum at 50°C to a constant weight.
-
Expected Outcome: White crystalline solid with a typical yield of >90% and a melting point of 106-108°C.
Protocol 1.2: Synthesis of 3,6-Dichloropyridazine
Principle and Rationale: This is a two-step process. First, maleic anhydride is reacted with hydrazine to form pyridazine-3,6-diol (often referred to as maleic hydrazide).[5][6] This intermediate exists in a tautomeric equilibrium, but the diol form is reactive. In the second step, this diol is treated with a strong chlorinating agent, phosphorus oxychloride (POCl₃). The POCl₃ converts the hydroxyl groups into good leaving groups, which are subsequently displaced by chloride ions, yielding the desired 3,6-dichloropyridazine.[7][8][9]
Materials:
| Reagent | M.W. | Amount (molar eq.) | Quantity |
|---|---|---|---|
| Step A: Pyridazine-3,6-diol | |||
| Maleic Anhydride | 98.06 g/mol | 1.0 | 98.0 g (1.0 mol) |
| Hydrazine Hydrate (80%) | 50.06 g/mol | 1.3 | 81.3 g (1.3 mol) |
| Hydrochloric Acid (30%) | 36.46 g/mol | ~1.3 | 120 mL |
| Step B: 3,6-Dichloropyridazine | |||
| Pyridazine-3,6-diol | 112.09 g/mol | 1.0 | 11.2 g (100 mmol) |
| Phosphorus Oxychloride | 153.33 g/mol | 3.0 | 46.0 g (300 mmol) |
| Chloroform | 119.38 g/mol | solvent | 150 mL |
Step-by-Step Protocol:
Step A: Synthesis of Pyridazine-3,6-diol
-
In a 500 mL three-necked flask, carefully add hydrazine hydrate (81.3 g).[6][7]
-
While cooling in an ice bath, slowly add hydrochloric acid (120 mL) dropwise.
-
Add maleic anhydride (98.0 g) portion-wise to the stirred solution.
-
Heat the mixture to reflux (approx. 110°C) for 3 hours.[6][7]
-
Cool the mixture, which will result in the crystallization of a solid.
-
Filter the solid, wash with cold ethanol, and dry to obtain pyridazine-3,6-diol. The typical yield is >90%.[6]
Step B: Synthesis of 3,6-Dichloropyridazine
-
Safety Precaution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To a 500 mL single-necked round-bottom flask, add pyridazine-3,6-diol (11.2 g), phosphorus oxychloride (46.0 g), and chloroform (150 mL).[7][8]
-
Heat the mixture with stirring at 65°C for 3.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and excess POCl₃ by rotary evaporation under reduced pressure.
-
Critical Step: The resulting residue must be quenched with extreme care. Slowly and portion-wise, add the residue to a beaker containing crushed ice (500 g) with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize from n-hexane or purify by silica gel column chromatography to obtain pure 3,6-dichloropyridazine.[6]
-
Expected Outcome: White crystalline solid with a typical yield of 80-87% and a melting point of 67-69°C.[6][7]
PART 2: Synthesis of the Pyrazolylpyridazine Core
Protocol 2.1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Principle and Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The 3,6-dichloropyridazine molecule is electron-deficient due to the two electronegative nitrogen atoms in the ring, making it susceptible to nucleophilic attack.[10] The 3,5-dimethyl-1H-pyrazole, acting as a nucleophile via its N1 atom, displaces one of the chlorine atoms. The reaction typically shows good regioselectivity, substituting one chlorine atom under controlled conditions.
Materials:
| Reagent | M.W. | Amount (molar eq.) | Quantity |
|---|---|---|---|
| 3,6-Dichloropyridazine | 148.98 g/mol | 1.0 | 14.9 g (100 mmol) |
| 3,5-Dimethyl-1H-pyrazole | 96.13 g/mol | 1.0 | 9.6 g (100 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 1.5 | 20.7 g (150 mmol) |
| Dimethylformamide (DMF) | 73.09 g/mol | solvent | 200 mL |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask, add 3,6-dichloropyridazine (14.9 g), 3,5-dimethyl-1H-pyrazole (9.6 g), potassium carbonate (20.7 g), and DMF (200 mL).
-
Heat the reaction mixture with stirring at 80-90°C for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (800 mL) with stirring. A solid precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the solid from ethanol to obtain pure, colorless prisms of the product.[11]
-
Expected Outcome: A crystalline solid with a typical yield of 75-85%.
PART 3: Introduction of the Thioacetate Moiety
Protocol 3.1: Synthesis of Ethyl 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetate
Principle and Rationale: This step is another nucleophilic aromatic substitution, where the remaining chlorine atom on the pyrazolylpyridazine core is displaced by a sulfur nucleophile. Ethyl thioglycolate is deprotonated by a base (e.g., sodium ethoxide) to form a thiolate anion, which is a potent nucleophile. This thiolate then attacks the C-3 position of the pyridazine ring, displacing the chloride ion and forming the desired thioether linkage.
Materials:
| Reagent | M.W. | Amount (molar eq.) | Quantity |
|---|---|---|---|
| 3-Chloro-6-(...)pyridazine | 208.65 g/mol | 1.0 | 20.9 g (100 mmol) |
| Ethyl thioglycolate | 120.17 g/mol | 1.1 | 13.2 g (110 mmol) |
| Sodium Ethoxide (NaOEt) | 68.05 g/mol | 1.1 | 7.5 g (110 mmol) |
| Absolute Ethanol | 46.07 g/mol | solvent | 250 mL |
Step-by-Step Protocol:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (7.5 g) in absolute ethanol (150 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add ethyl thioglycolate (13.2 g) dropwise to the stirred solution. Continue stirring at 0°C for 30 minutes to ensure complete formation of the thiolate.
-
In a separate flask, dissolve 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (20.9 g) in absolute ethanol (100 mL).
-
Add the solution of the pyridazine derivative to the thiolate solution dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (300 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
-
Expected Outcome: A pale yellow oil or solid with a typical yield of 80-90%.
PART 4: Final Hydrazinolysis
Protocol 4.1: Synthesis of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide
Principle and Rationale: The final step is the conversion of the ethyl ester to the corresponding hydrazide. This is achieved through hydrazinolysis, where hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group and the formation of the stable acetohydrazide product. The reaction is typically carried out in an alcohol solvent at elevated temperatures.[12]
Figure 2: Final conversion of the ethyl ester intermediate to the target acetohydrazide.
Materials:
| Reagent | M.W. | Amount (molar eq.) | Quantity |
|---|---|---|---|
| Ethyl 2-{[6-(...)]thio}acetate | 292.36 g/mol | 1.0 | 29.2 g (100 mmol) |
| Hydrazine Hydrate (80%) | 50.06 g/mol | 5.0 | 31.3 g (500 mmol) |
| Ethanol | 46.07 g/mol | solvent | 200 mL |
Step-by-Step Protocol:
-
In a 500 mL round-bottom flask, dissolve the ethyl ester intermediate (29.2 g) in ethanol (200 mL).
-
Add hydrazine hydrate (31.3 g) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 50 mL) to remove any unreacted starting material and impurities.
-
Dry the product in a vacuum oven at 60°C.
-
Expected Outcome: A white to off-white solid with a typical yield of >85%.
Summary of Characterization Data
| Compound | Step | Expected Yield | Physical Appearance | M.P. (°C) |
| 3,5-Dimethyl-1H-pyrazole | 1.1 | >90% | White Crystalline Solid | 106-108 |
| 3,6-Dichloropyridazine | 1.2 | 80-87% | White Crystalline Solid | 67-69[6] |
| 3-Chloro-6-(...)pyridazine | 2.1 | 75-85% | Colorless Prisms | - |
| Ethyl 2-{[6-(...)]thio}acetate | 3.1 | 80-90% | Pale Yellow Oil/Solid | - |
| Target Compound | 4.1 | >85% | White/Off-white Solid | - |
Note: Melting points and other characterization data should be confirmed by analytical methods such as NMR, IR, and Mass Spectrometry.
References
-
Vertex AI Search Result 1. An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. 5
-
Eureka | Patsnap. Method for synthetizing 3,6-dichloropyridazine. 7
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Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine. 8
-
ResearchGate. Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties.
-
PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine.
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Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine. 6
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ChemicalBook. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis.
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JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
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Request PDF. Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
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NIH. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
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Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole. 4
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ResearchGate. Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
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SPbU Researchers Portal. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue.
-
Journal of American Science. chemical studies on 3,6-dichloropyridazine.
-
ResearchGate. (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.
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ChemicalBook. 3,6-Dichloropyridazine synthesis.
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NIH PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy.
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NIH PMC. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][5][7]triazolo[3,4- b ][1][5][8] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity.
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NIH PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
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NIH PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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NIH PubChem. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331.
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Application Notes and Protocols for the Development of Novel Herbicides from Pyrazolyl-Picolinic Acids
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A New Frontier in Weed Management
Pyrazolyl-picolinic acids represent a promising new class of synthetic auxin herbicides, emerging from the structural evolution of established picolinate herbicides.[1][2][3][4][5][6] These compounds have demonstrated high efficacy against a broad spectrum of broadleaf weeds, including some that have developed resistance to other herbicide classes.[3][7] Their mode of action, like other synthetic auxins, involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1][8] Notably, many pyrazolyl-picolinic acid derivatives exhibit a strong binding affinity for the F-box protein AFB5, a key component of the auxin signaling pathway, which is distinct from the primary target of IAA, TIR1.[1][4][5][6] This unique interaction provides an avenue for developing novel herbicides with potentially different weed control spectrums and crop selectivity profiles.
These application notes provide a comprehensive guide for the synthesis, in vitro and in vivo screening, and preliminary mechanism of action studies of novel pyrazolyl-picolinic acid-based herbicide candidates.
I. Synthesis of Pyrazolyl-Picolinic Acid Derivatives
The synthesis of pyrazolyl-picolinic acids generally involves a multi-step process, starting from commercially available materials. The following is a generalized protocol based on methodologies reported in the literature.[1][2][7][9][10]
Protocol 1: General Synthesis of 6-(Pyrazolyl)-Picolinic Acids
Causality: This synthetic route is designed to be versatile, allowing for the introduction of various substituents on both the pyrazole and picolinic acid rings to explore structure-activity relationships (SAR).
Step 1: Synthesis of the Pyrazole Intermediate
-
This step can be adapted based on the desired substitution pattern of the pyrazole ring. A common method is the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate or a substituted hydrazine.
Step 2: Halogenation of the Picolinic Acid Backbone
-
Typically, a commercially available picolinic acid derivative is halogenated at the 6-position to create a reactive site for the subsequent coupling reaction.
Step 3: Nucleophilic Aromatic Substitution (SNAr) Coupling
-
In a round-bottom flask, dissolve the synthesized pyrazole intermediate (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the 6-halo-picolinic acid derivative (1.0 equivalent) to the mixture.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazolyl-picolinic acid derivative.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of pyrazolyl-picolinic acids.
II. In Vitro Screening for Herbicidal Activity
Primary screening of newly synthesized compounds is crucial for identifying promising candidates for further development. The Arabidopsis thaliana root growth inhibition assay is a rapid, sensitive, and cost-effective method for this purpose.[1][2][3][4][5][6][7][9][11]
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
Causality: Arabidopsis thaliana is an excellent model organism due to its small size, short life cycle, and well-characterized genetics. Root growth is a highly sensitive indicator of phytotoxicity.
Step 1: Preparation of Test Solutions
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a negative control (solvent only) and a positive control (a commercial herbicide like Picloram or Clopyralid).[1][2][4][5][6][9]
Step 2: Seed Sterilization and Plating
-
Surface-sterilize Arabidopsis thaliana (Col-0) seeds by treating them with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes.
-
Rinse the seeds 3-5 times with sterile distilled water.
-
Suspend the sterilized seeds in a 0.1% sterile agar solution.
-
Prepare square petri dishes containing Murashige and Skoog (MS) medium supplemented with the test compounds at the desired concentrations.
-
Pipette the seed suspension onto the surface of the solidified MS medium.
-
Seal the plates with parafilm and stratify the seeds by storing them at 4°C for 2-3 days to ensure uniform germination.
Step 3: Incubation and Data Collection
-
Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
After 5-7 days of incubation, measure the primary root length of the seedlings using a ruler or image analysis software.
Self-Validation:
-
Negative Control: Seedlings in the solvent-only control should exhibit normal root growth.
-
Positive Control: Seedlings treated with the commercial herbicide should show significant root growth inhibition.
Data Analysis:
-
Calculate the percent inhibition of root growth for each concentration relative to the negative control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound using a dose-response curve.
III. In Vivo Greenhouse Evaluation
Promising candidates from in vitro screening should be further evaluated for their herbicidal efficacy and crop selectivity in a more realistic greenhouse setting.[1][2][3][4][5][7][12]
Protocol 3: Post-Emergence Herbicidal Efficacy and Crop Selectivity
Causality: Greenhouse trials provide a controlled environment to assess the whole-plant effects of the herbicide candidates on various weed species and crops, mimicking agricultural conditions more closely than in vitro assays.
Step 1: Plant Cultivation
-
Sow seeds of selected weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., wheat, maize, soybean) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse with controlled temperature, humidity, and lighting conditions until they reach the 2-4 leaf stage.
Step 2: Herbicide Application
-
Prepare spray solutions of the test compounds at various application rates (e.g., 100, 200, 400 g/ha).
-
Include an untreated control and a commercial standard herbicide for comparison.
-
Apply the herbicide solutions evenly to the plants using a laboratory track sprayer to ensure uniform coverage.
Step 3: Evaluation
-
After 14-21 days, visually assess the herbicidal injury on both weeds and crops using a rating scale (e.g., 0% = no effect, 100% = complete death).
-
For a more quantitative assessment, harvest the above-ground biomass of the plants and measure their fresh or dry weight.
Self-Validation:
-
Untreated Control: Control plants should show no signs of injury and exhibit normal growth.
-
Commercial Standard: The commercial herbicide should provide the expected level of weed control and crop safety.
Data Presentation:
| Compound | Application Rate (g/ha) | Amaranthus retroflexus (% Control) | Chenopodium album (% Control) | Wheat (% Injury) | Maize (% Injury) |
| Candidate A | 200 | 95 | 90 | 5 | 10 |
| Candidate B | 200 | 80 | 75 | 15 | 20 |
| Picloram | 200 | 98 | 92 | 10 | 15 |
Diagram of the Herbicide Screening Cascade
Caption: A typical workflow for discovering novel pyrazolyl-picolinic acid herbicides.
IV. Preliminary Mechanism of Action Studies
Confirming that a novel pyrazolyl-picolinic acid derivative acts as a synthetic auxin is a critical step in its development.
Protocol 4: Phenotypic Analysis using Arabidopsis thaliana Mutants
Causality: Using mutants with known defects in the auxin signaling pathway can provide strong evidence for the mechanism of action. For example, mutants lacking the AFB5 receptor are expected to show increased resistance to herbicides that target this protein.[1][9][10][11]
Step 1: Mutant Selection
-
Obtain seeds of an Arabidopsis thaliana mutant line deficient in the AFB5 receptor (e.g., afb5 knockout mutant) and the corresponding wild-type (WT) line.
Step 2: Root Growth Inhibition Assay
-
Perform the Arabidopsis thaliana root growth inhibition assay as described in Protocol 2, using both the WT and afb5 mutant lines.
Step 3: Data Analysis
-
Compare the IC50 values of the test compound for the WT and afb5 mutant lines.
-
A significant increase in the IC50 value for the afb5 mutant compared to the WT suggests that the compound's herbicidal activity is mediated through the AFB5 receptor.
Diagram of the Auxin Signaling Pathway
Caption: Simplified model of the synthetic auxin herbicide mode of action.
V. Troubleshooting and Key Considerations
-
Synthesis: Ensure all reagents are pure and reactions are carried out under anhydrous conditions where necessary to maximize yields.
-
In Vitro Screening: Maintain sterile conditions to prevent microbial contamination of the growth medium. Ensure consistent environmental conditions in the growth chamber for reproducible results.
-
Greenhouse Trials: Randomize the placement of pots in the greenhouse to minimize the effects of environmental gradients. Use appropriate adjuvants in the spray solution if required to improve herbicide uptake.
-
Weed Resistance: Be aware of the potential for weeds to develop resistance to synthetic auxin herbicides.[8][13][14][15] The development of novel compounds with different binding characteristics may help to mitigate this issue.
References
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Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. PubMed. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Semantic Scholar. [Link]
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Weed resistance to synthetic auxin herbicides. PubMed. [Link]
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Aspects of weed resistance to auxinic herbicides. Mountain Scholar. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ProQuest. [Link]
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Synthetic Auxin Resistant Weeds. HRAC Global. [Link]
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Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf. BioOne Complete. [Link]
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Next-Generation Auxin Herbicide Resistance for Crops. CSU STRATA. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. [Link]
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Structures of commercial herbicides containing pyrazoles. ResearchGate. [Link]
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Regulatory Directive Dir93-07b: Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. [Link]
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Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]
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In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]
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In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. ResearchGate. [Link]
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Primary Herbicide Screening. UC ANR Portal. [Link]
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Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Pesticides efficacy and crop safety general guideline (Part 8). Australian Pesticides and Veterinary Medicines Authority. [Link]
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In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. PubMed. [Link]
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In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Taylor & Francis Online. [Link]
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A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Rationale for Investigating 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine in Oncology
The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many established and experimental therapeutics. The compound this compound is a compelling candidate for investigation due to the convergence of two biologically active pharmacophores: the pyrazole and the pyridazine rings.
The pyrazole moiety is a five-membered heterocyclic ring that is a constituent of several approved drugs, including the anti-inflammatory celecoxib and the anaplastic lymphoma kinase (ALK) inhibitor crizotinib.[1] Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities, often through the inhibition of critical cellular signaling pathways.[2][3][4] Similarly, the pyridazine scaffold is a key component in compounds exhibiting potent anticancer effects.[5] The incorporation of a hydrazino group can further enhance the biological activity of heterocyclic compounds.[6]
This document provides a comprehensive guide for the in vitro evaluation of this compound, outlining a logical, multi-faceted approach to characterizing its potential as an anticancer agent. The protocols described herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.
I. Preliminary Steps: Compound Handling and Cell Line Selection
A. Compound Preparation and Storage
Proper handling of the test compound is critical for experimental reproducibility.
-
Solubility Testing : Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Stock Solution Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions : On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all treatments and should not exceed a level that affects cell viability (typically ≤ 0.5%).
B. Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a critical determinant of the relevance of in vitro findings. A thoughtful selection should be based on the hypothetical mechanism of action of the compound and the desired scope of the investigation.[7][8]
-
Initial Broad-Panel Screening : For a comprehensive initial assessment, consider utilizing a panel of cell lines from diverse cancer types, such as the NCI-60 panel.[9] This approach can reveal unexpected sensitivities and provide a broad overview of the compound's activity.
-
Hypothesis-Driven Selection : If there is a putative molecular target for pyrazole or pyridazine derivatives (e.g., specific kinases, cell cycle regulators), select cell lines with known genetic backgrounds related to that target (e.g., overexpression, mutation). Publicly available databases can be used to retrieve this information.[7]
-
Inclusion of Normal Cell Lines : To assess selectivity, it is advisable to include a non-cancerous cell line (e.g., human diploid fibroblasts) in key experiments to determine the therapeutic window of the compound.
For the protocols outlined below, we will use a representative panel of three human cancer cell lines:
-
MCF-7 : A breast adenocarcinoma cell line.
-
HCT-116 : A colorectal carcinoma cell line.
-
HepG-2 : A hepatocellular carcinoma cell line.
II. Core Assays for Anticancer Activity Assessment
A multi-pronged approach is essential to thoroughly characterize the anticancer effects of a novel compound.[10] The following assays provide a logical progression from assessing overall cytotoxicity to elucidating the underlying mechanisms of action.
A. Cell Viability and Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[11]
Protocol: MTT Assay for Adherent Cells [11][12][13]
-
Cell Seeding : Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in complete medium. After 24 hours, carefully aspirate the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization : Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Example IC50 Values
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | Hypothetical Value |
| HCT-116 | This compound | Hypothetical Value |
| HepG-2 | This compound | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | Reference Value |
B. Elucidating the Mode of Cell Death: Annexin V/Propidium Iodide Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is the gold standard.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Protocol: Annexin V/PI Staining for Flow Cytometry [14][15]
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing : Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Visualization of Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
C. Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle.[16][17] Flow cytometric analysis of cellular DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]
Protocol: Cell Cycle Analysis by PI Staining [16][19]
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting : Harvest cells by trypsinization, collect the cell pellet by centrifugation.
-
Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes (or overnight).
-
Washing : Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment : Resuspend the cell pellet in PBS containing RNase A to degrade RNA and prevent its staining by PI.[16] Incubate at 37°C for 30 minutes.
-
PI Staining : Add PI staining solution to the cell suspension.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The region between these two peaks represents the S phase. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Visualization of Cell Cycle Analysis Workflow
Caption: Step-by-step workflow for cell cycle analysis using propidium iodide staining.
D. Assessing Long-Term Proliferative Capacity: Colony Formation Assay
The colony formation or clonogenic assay is an in vitro method to assess the ability of a single cell to undergo sustained proliferation and form a colony. This assay measures the long-term effects of a cytotoxic agent on cell survival and reproductive integrity, which may not be apparent in short-term viability assays.
Protocol: Colony Formation Assay [20][21][22]
-
Cell Seeding : Prepare a single-cell suspension. Determine the optimal seeding density for each cell line to form 50-100 colonies per plate in the untreated control. Seed the appropriate number of cells in 6-well plates.
-
Compound Treatment : Allow cells to attach for 24 hours. Then, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery : After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation : Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
Fixing and Staining : When colonies are of a sufficient size (typically >50 cells), wash the plates with PBS, fix the colonies with a solution like 4% paraformaldehyde or methanol, and then stain with 0.5% crystal violet solution.[22]
-
Colony Counting : After staining, wash the plates with water and allow them to air dry. Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Analysis : Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
III. Troubleshooting and Best Practices
-
Inconsistent MTT Results : Ensure homogenous cell seeding and complete dissolution of formazan crystals. Check for potential interference of the compound with the MTT reagent.
-
High Background in Apoptosis Assay : Optimize cell handling to minimize mechanical stress, which can induce necrosis. Ensure reagents are fresh and used at the correct concentrations.
-
Poor Resolution in Cell Cycle Histograms : Ensure proper fixation and disaggregation of cells to avoid clumps. Optimize RNase A treatment to eliminate RNA staining.
-
No Colony Formation : Optimize the initial cell seeding density. Ensure the incubation period is sufficient for colony growth.
IV. Concluding Remarks
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, mode of cell death, cell cycle progression, and long-term proliferative capacity, researchers can build a comprehensive profile of the compound's activity. Positive and significant findings from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this novel pyrazole-pyridazine derivative.
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Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]
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R&D Systems. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. Retrieved from [Link]
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JoVE. (2014). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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National Institutes of Health. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[11][16][20]triazolo[3,4- b ][11][16][18] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2022). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
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National Genomics Data Center. (2021). Discovery of ( ±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[11][16][20]triazolo[3,4-b][11][16][18] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Retrieved from [Link]
-
PubMed. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Retrieved from [Link]
-
MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (2019). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Retrieved from [Link]
-
MDPI. (2011). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Retrieved from [Link]
-
MDPI. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Retrieved from [Link]
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- 22. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
Welcome to the technical support center for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
Introduction
The synthesis of this compound is a critical step in the development of various biologically active compounds. This key intermediate is often utilized in the creation of novel derivatives for pharmaceutical research. Achieving a high yield and purity of this compound is paramount for the successful progression of subsequent synthetic steps. This guide provides practical, field-proven insights to navigate the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This is typically achieved by reacting 3-chloro-6-hydrazinylpyridazine with acetylacetone in the presence of an acid catalyst like acetic acid[1]. The second step is a nucleophilic substitution reaction where the chloro group of the precursor is displaced by a hydrazine group using hydrazine hydrate[2].
Q2: What are the critical starting materials and reagents required?
The primary starting materials are 3-chloro-6-hydrazinylpyridazine and acetylacetone for the precursor synthesis, followed by hydrazine hydrate for the final conversion. Solvents such as ethanol or isopropanol are commonly used. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification.
Q3: What are the optimal reaction conditions for the hydrazinolysis step?
While conditions can be varied, a typical procedure involves reacting 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with hydrazine hydrate in a solvent like isopropanol. The reaction can be conducted at room temperature over several hours or under reflux to expedite the conversion[2]. The choice of temperature and reaction time is a critical parameter for optimization.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable mobile phase, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate, and the final product. The disappearance of the starting chloro-precursor spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the standard methods for isolating and purifying the final product?
Upon completion of the reaction, the product often precipitates from the reaction mixture, especially upon cooling or addition of water[2]. The crude product can be collected by filtration. For purification, recrystallization from a suitable solvent like ethanol is a common and effective method to obtain the compound in high purity[1]. Column chromatography can also be employed if further purification is necessary[3].
Q6: What are the essential safety precautions when handling hydrazine hydrate?
Hydrazine hydrate is a toxic and potentially explosive substance and must be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Avoid contact with skin and eyes, and inhalation of vapors. It is also important to be aware of its reactivity with certain metals and oxidizing agents.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing causative explanations and actionable solutions.
Problem 1: Low or No Product Yield
A diminished yield is a frequent challenge. The following are potential causes and their remedies:
-
Possible Cause 1: Incomplete Reaction
-
Causality: The nucleophilic substitution of the chloro group by hydrazine is a kinetically controlled process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions. Monitor the reaction by TLC to determine the point of maximum conversion. Refluxing the reaction mixture can significantly reduce the required time.
-
Stoichiometry of Hydrazine Hydrate: Ensure an adequate excess of hydrazine hydrate is used to drive the reaction to completion. A molar ratio of 1:3 to 1:5 of the chloro-precursor to hydrazine hydrate is a good starting point for optimization.
-
-
-
Possible Cause 2: Degradation of Reagents or Product
-
Causality: Hydrazine hydrate can be susceptible to oxidation. The starting materials or the product might degrade under harsh reaction conditions (e.g., prolonged heating at high temperatures).
-
Solution:
-
Reagent Quality: Use freshly opened or properly stored hydrazine hydrate. The quality of the chloro-precursor is also critical; ensure it is pure and dry.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, especially if the reaction is sensitive to air.
-
-
-
Possible Cause 3: Issues with the Precursor Synthesis
-
Causality: The purity of the 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine precursor is paramount. Impurities from the first step can interfere with the subsequent hydrazinolysis.
-
Solution:
-
Purify the Precursor: Ensure the chloro-precursor is thoroughly purified before use. Recrystallization is an effective method[1].
-
Characterize the Precursor: Confirm the identity and purity of the precursor using analytical techniques such as NMR and melting point determination.
-
-
Problem 2: Formation of Side Products and Impurities
The presence of impurities can complicate purification and affect the yield.
-
Possible Cause 1: Reaction with Water
-
Causality: Although hydrazine hydrate contains water, using excessively wet solvents or reagents can lead to hydrolysis of the chloro-precursor, forming the corresponding pyridazinone derivative as a side product.
-
Solution:
-
Use Anhydrous Solvents: Employ anhydrous solvents for the reaction to minimize hydrolysis.
-
Control Water Content: While using hydrazine hydrate introduces water, avoiding additional sources of moisture is beneficial.
-
-
-
Possible Cause 2: Dimerization or Other Side Reactions
-
Causality: At elevated temperatures, hydrazine can undergo self-condensation or other side reactions. The product itself could potentially react further under harsh conditions.
-
Solution:
-
Controlled Addition: Add the hydrazine hydrate dropwise to the reaction mixture, especially if the reaction is exothermic. This helps to maintain better temperature control.
-
Moderate Temperatures: If possible, conduct the reaction at a lower temperature for a longer duration to minimize the formation of temperature-induced byproducts.
-
-
Problem 3: Difficulty in Product Isolation and Purification
Challenges in isolating a pure product can be a significant bottleneck.
-
Possible Cause 1: High Solubility of the Product
-
Causality: The product may be significantly soluble in the reaction solvent, leading to poor recovery upon cooling.
-
Solution:
-
Precipitation with an Anti-Solvent: After the reaction is complete, adding a solvent in which the product is insoluble (an "anti-solvent") can induce precipitation. Water is often effective for this purpose[2].
-
Solvent Evaporation: Carefully concentrating the reaction mixture under reduced pressure can lead to the crystallization of the product.
-
-
-
Possible Cause 2: Ineffective Recrystallization
-
Causality: Choosing an inappropriate solvent for recrystallization can result in low recovery or failure to remove impurities effectively. The product may "oil out" instead of forming crystals.
-
Solution:
-
Solvent Screening: A systematic screening of different solvents or solvent mixtures is recommended. Ideal recrystallization solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a commonly reported solvent for this compound[1].
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of amorphous solid, trapping impurities.
-
-
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Hydrazinolysis
| Parameter | Recommended Condition | Rationale |
| Solvent | Isopropanol or Ethanol | Good solubility for the starting material and allows for product precipitation upon cooling or water addition. |
| Temperature | Room Temperature to Reflux | Lower temperatures may require longer reaction times but can minimize side products. Refluxing can increase the reaction rate. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Hydrazine Hydrate Stoichiometry | 3 - 5 equivalents | An excess of hydrazine drives the reaction towards completion. |
Step-by-Step Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine in isopropanol.
-
Reagent Addition: Slowly add 3-5 equivalents of hydrazine hydrate to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product does not precipitate, add water to induce precipitation[2].
-
Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water or a small amount of cold isopropanol.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound[1].
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Synthetic workflow for this compound.
References
-
Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2493. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 454868, 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Retrieved from [Link].
-
Gomtsyan, A., et al. (2022). Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. Russian Journal of General Chemistry, 92(12), 2495-2503. [Link]
-
Nagashyam, V., & Madhukar, J. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.[Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in Pyridazine Synthesis
Introduction
Pyridazine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, valued for their unique physicochemical properties.[1][2] The classic and most robust route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine, followed by an aromatization step.[2][3][4][5] While conceptually straightforward, this pathway is frequently complicated by the formation of undesired byproducts, leading to reduced yields and challenging purification procedures.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving common issues encountered during pyridazine synthesis. By understanding the mechanistic origins of these byproducts, you can strategically modify reaction conditions to favor the formation of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of impurities in pyridazine synthesis via the 1,4-dicarbonyl route?
A: The most prevalent impurity is the 1,4-dihydropyridazine intermediate.[4][6] The initial condensation of a 1,4-dicarbonyl compound with hydrazine forms this non-aromatic cyclic species. A subsequent oxidation step is required to introduce the second double bond and form the stable aromatic pyridazine ring. Incomplete oxidation is a very common cause of a mixed-product outcome.[4][7]
Q2: Why am I getting more than one pyridazine isomer from my reaction?
A: The formation of regioisomers is a common challenge when using an unsymmetrical 1,4-dicarbonyl compound or a substituted hydrazine. The initial nucleophilic attack of a hydrazine nitrogen onto one of the two non-equivalent carbonyl carbons can occur at either site, leading to two different cyclization pathways and, ultimately, two distinct pyridazine products.[8][9] The regiochemical outcome is sensitive to steric hindrance, electronic effects of the substituents, and reaction conditions like pH.[10]
Q3: Can the choice of hydrazine source affect byproduct formation?
A: Absolutely. While hydrazine hydrate is common, its basicity and the presence of water can influence side reactions. Anhydrous hydrazine can be more reactive but requires careful handling. For introducing substituents on the pyridazine nitrogen, substituted hydrazines (e.g., phenylhydrazine) are used, which can introduce another layer of complexity regarding regioselectivity and the potential for N-N bond cleavage under certain conditions.
In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem 1: My NMR analysis shows a mixture of my target pyridazine and a significant amount of the corresponding 1,4-dihydropyridazine.
Probable Cause: This is a classic case of incomplete oxidative aromatization. The dihydropyridazine intermediate is often stable enough to be isolated but lacks the thermodynamic stability of the aromatic product. The reaction either lacks a sufficiently potent oxidizing agent or the conditions are not optimized for the oxidation to proceed to completion.[4][6][7] Some saturated 1,4-diketones can yield pyridazines through spontaneous oxidation of the dihydro intermediate, but this is often unreliable and substrate-dependent.[11]
Recommended Solutions:
-
Introduce a Dedicated Oxidizing Agent: Do not rely on spontaneous or aerial oxidation unless it is a well-established procedure for your specific substrate. Common and effective oxidizing agents should be added after the initial condensation.
-
Select an Appropriate Oxidant: The choice of oxidant is critical and can be substrate-dependent. A comparison of common options is provided in Table 1.
-
Bromine (Br₂) in Acetic Acid: A classic and powerful method, but harsh conditions can be incompatible with sensitive functional groups.[5]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A highly effective and milder oxidant for dehydrogenation, often providing high yields of the aromatic product.[7]
-
Oxygen (O₂) or Air: Can be effective, especially at elevated temperatures or with catalytic mediation, but can be slow and less controlled.
-
Copper(II) Salts (e.g., CuCl₂): Can catalyze aerobic oxidation, providing a direct route from β,γ-unsaturated hydrazones to pyridazines, particularly when using acetic acid as the solvent.[6]
-
-
Optimize Reaction Conditions: Ensure sufficient reaction time and temperature for the oxidation step. Monitor the reaction by TLC or LC-MS to track the disappearance of the dihydropyridazine intermediate.
Table 1: Comparison of Common Oxidizing Agents for Dihydropyridazine Aromatization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) | Acetic Acid, RT to reflux | Powerful, inexpensive, effective | Harsh, acidic, potential for electrophilic aromatic bromination as a side reaction |
| DDQ | Dioxane or Toluene, reflux | Mild, high-yielding, clean | Expensive, stoichiometric quantities needed |
| Air / Oxygen (O₂) | High temperature, often in AcOH | Inexpensive, environmentally benign | Often slow, may require catalyst, can be unselective |
| Copper(II) Chloride | Acetic Acid, heat | Catalytic in air, one-pot potential | Requires metal catalyst, potential for coordination with product |
Troubleshooting Workflow: Incomplete Aromatization
Below is a logical workflow for addressing issues with incomplete conversion of the dihydropyridazine intermediate.
Caption: Troubleshooting workflow for incomplete aromatization.
Problem 2: My synthesis with an unsymmetrical 1,4-diketone yields a difficult-to-separate mixture of two regioisomers.
Probable Cause: The two carbonyl groups of your starting material have different electronic and steric environments. Hydrazine, being a symmetrical reagent, can initiate condensation at either carbonyl group. The subsequent intramolecular cyclization traps the molecule into one of two constitutional isomers. The ratio of these isomers is determined by the relative rates of the initial nucleophilic attack at each carbonyl site.
Recommended Solutions:
-
Leverage Steric Hindrance: If one carbonyl is significantly more sterically hindered than the other, you can cool the reaction (e.g., to 0 °C or lower) to amplify the kinetic preference for attack at the less hindered site.
-
Exploit Electronic Effects: An electron-withdrawing group near one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group will deactivate a nearby carbonyl. Understanding your substrate's electronics can help predict the major isomer.
-
Control Reaction pH: The initial condensation is often acid- or base-catalyzed.
-
Acidic Conditions: Protonation of a carbonyl group activates it for attack. The more basic carbonyl (often the one further from an electron-withdrawing group) may be preferentially protonated, directing the reaction.
-
Basic Conditions: While less common for this step, basicity can affect the hydrazine nucleophile itself.
-
Experiment with buffered solutions or the addition of catalytic amounts of acid (e.g., acetic acid) or base to see if the isomeric ratio can be influenced.
-
-
Alternative Synthetic Strategies: If regioselectivity remains poor, consider a different synthetic approach that builds the ring in a more controlled manner, such as an inverse-electron-demand Diels-Alder reaction of a tetrazine with a regioselectively substituted alkyne or enol ether.[9][10][12]
Reaction Diagram: Regioisomer Formation
This diagram illustrates how an unsymmetrical diketone can lead to two different pyridazine products.
Caption: Formation of regioisomers from an unsymmetrical diketone.
Key Experimental Protocol: DDQ-Mediated Aromatization of a Dihydropyridazine
This protocol describes a reliable method for oxidizing a crude dihydropyridazine intermediate to the final aromatic product.
Objective: To achieve clean and high-yielding conversion of a 1,4-dihydropyridazine to its corresponding pyridazine.
Materials:
-
Crude 1,4-dihydropyridazine (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude dihydropyridazine (1.0 eq) in anhydrous dioxane or toluene (approx. 0.1 M concentration).
-
Addition of Oxidant: Add DDQ (1.1 eq) to the solution in one portion.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting dihydropyridazine spot is no longer visible. This typically takes 2-6 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. A precipitate of the reduced DDQ (DDHQ) may form. Filter the mixture through a pad of celite if necessary, washing with the extraction solvent.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove acidic DDHQ, followed by water (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil is typically purified by flash column chromatography on silica gel to yield the pure pyridazine product.[13]
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of aliphatic proton signals from the dihydropyridazine and the appearance of aromatic signals in the NMR spectrum will confirm successful aromatization.
References
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
-
IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available at: [Link]
-
ResearchGate. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]
- Thieme. (n.d.). Product Class 8: Pyridazines. Retrieved from a general search, specific deep link unavailable.
-
University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]
-
Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Available at: [Link]
-
MDPI. (n.d.). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. Available at: [Link]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
-
National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]
-
Wikipedia. (n.d.). Pyridazine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Available at: [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Available at: [Link]
-
Organic Chemistry. (n.d.). Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
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- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. ijcrt.org [ijcrt.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Hydrazinopyridazine Derivatives
Welcome to the technical support center for the synthesis and optimization of hydrazinopyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable heterocyclic compounds, providing in-depth, field-proven insights in a question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Synthesis of Hydrazinopyridazines
-
Palladium-Catalyzed Cross-Coupling Reactions
-
Purification and Handling
-
-
Troubleshooting Guides
-
Case Study 1: Low Yield in the Synthesis of 3-Hydrazinylpyridazine from 3-Chloropyridazine
-
Case Study 2: Poor Conversion in Suzuki-Miyaura Coupling with a Chloropyridazine Substrate
-
Case Study 3: Side Reactions in Buchwald-Hartwig Amination of a Hydrazinopyridazine Derivative
-
-
Experimental Protocols
-
General Protocol for the Synthesis of 3-Hydrazinylpyridazine Hydrochloride
-
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
-
References
Frequently Asked Questions (FAQs)
General Synthesis of Hydrazinopyridazines
Q1: I'm getting a low yield when synthesizing 3-hydrazinylpyridazine from 3-chloropyridazine and hydrazine hydrate. What are the most critical parameters to optimize?
A1: Low yields in this nucleophilic aromatic substitution are common and often trace back to a few key factors. The choice of solvent, reaction temperature, and the molar ratio of reactants are paramount.[1] Using a polar solvent like ethanol can significantly shorten reaction times and improve yields.[1] Ensure you are using a sufficient excess of hydrazine hydrate (typically 4-6 molar equivalents) to drive the reaction to completion.[1] Temperature control is also crucial; refluxing for 4-8 hours is a good starting point, but you should monitor the reaction by TLC or LC-MS to determine the optimal time.[1]
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Byproduct formation often stems from side reactions under suboptimal conditions. To enhance selectivity, consider the following:
-
Temperature Control: Running the reaction at a lower temperature for a longer duration can often reduce the rate of side reactions.[1]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of hydrazine, which is susceptible to degradation.[1][2]
-
Purity of Starting Materials: Impurities in your starting 3-chloropyridazine can lead to unwanted side products. Ensure the purity of your reactants before starting the synthesis.[1]
Q3: What is the best way to synthesize 3,6-dihydrazinopyridazine?
A3: A common route involves starting from 3,6-dichloropyridazine and reacting it with hydrazine.[3][4] Similar to the monosubstituted case, using an excess of hydrazine and a suitable solvent is key. Another approach starts from maleic anhydride and hydrazine hydrate to first form 3,6-dihydroxypyridazine, which is then chlorinated to 3,6-dichloropyridazine using a reagent like phosphorus oxychloride or phosphorus pentachloride.[5][6][7] The resulting 3,6-dichloropyridazine can then be reacted with hydrazine.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Q4: I'm having trouble with the Suzuki-Miyaura coupling of a chloropyridazine derivative. Why is this reaction so challenging?
A4: The difficulty arises from the electronic nature of the chloropyridazine ring. The electron-deficient character of the pyridazine ring can make the initial oxidative addition of the palladium catalyst to the C-Cl bond challenging.[8][9] Additionally, the nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9]
Q5: Which palladium catalysts and ligands are recommended for Suzuki coupling with electron-deficient chloropyridazines?
A5: For these challenging couplings, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[8][9] Catalyst systems such as Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with XPhos have proven effective for structurally similar substrates.[8] The choice of an appropriate ligand is often the most critical factor for a successful reaction.[9]
Q6: I'm attempting a Buchwald-Hartwig amination on a substituted chloropyridazine, but the reaction is not working. What should I consider?
A6: Buchwald-Hartwig aminations of chloropyridazines can be fickle.[10] Key considerations include:
-
Catalyst and Ligand: Similar to Suzuki couplings, the choice of a suitable palladium catalyst and a sterically hindered, electron-rich ligand is crucial.[11][12] For primary amines, ligands like BrettPhos have shown good results, while RuPhos is often used for secondary amines.[12]
-
Base Selection: The base is critical and can be substrate-dependent. Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[8][12]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are frequently employed.[12][13]
-
Protecting Groups: If your substrate contains other nucleophilic groups (e.g., phenols), they may compete in the coupling reaction and require protection.[10]
Purification and Handling
Q7: The workup and isolation of my hydrazinopyridazine hydrochloride salt are leading to significant product loss. What are the best practices?
A7: Product loss during workup is a common issue. For hydrochloride salts, precipitation and filtration are key. Ensure the reaction mixture is adequately cooled to maximize precipitation.[1] When washing the filtered product, use a cold solvent to minimize redissolving your product. For compounds that are difficult to precipitate, careful concentration of the reaction mixture followed by the addition of a less polar solvent can induce precipitation.
Q8: Are there any specific safety precautions I should take when working with hydrazine derivatives?
A8: Yes, hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydrazine is also a suspected carcinogen. Consult the Safety Data Sheet (SDS) for your specific reagents before use.
Troubleshooting Guides
Case Study 1: Low Yield in the Synthesis of 3-Hydrazinylpyridazine from 3-Chloropyridazine
This troubleshooting workflow provides a systematic approach to diagnosing and resolving low yields in this common reaction.
Caption: Troubleshooting workflow for low yield in 3-hydrazinylpyridazine synthesis.
Case Study 2: Poor Conversion in Suzuki-Miyaura Coupling with a Chloropyridazine Substrate
The following table summarizes key parameters to screen when troubleshooting a low-yielding Suzuki-Miyaura reaction with a chloropyridazine.
| Parameter | Initial Condition (Example) | Alternative Conditions to Screen | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos | Chloropyridazines are electron-deficient and require bulky, electron-rich ligands to facilitate oxidative addition.[8][9] |
| Base | Na₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | A stronger or more soluble base may be needed to efficiently activate the boronic acid for transmetalation.[8] |
| Solvent | Toluene/H₂O | Dioxane/H₂O, THF/H₂O | The solvent system must ensure adequate solubility for all reactants and the catalyst system.[8] |
| Temperature | 80 °C | 100 °C, Microwave irradiation | Higher temperatures can provide the necessary activation energy.[9][14] Microwave heating can significantly shorten reaction times and improve yields.[14] |
| Atmosphere | Nitrogen | Degassed solvents, rigorous exclusion of O₂ | Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling of the boronic acid.[8][9] |
Case Study 3: Side Reactions in Buchwald-Hartwig Amination of a Hydrazinopyridazine Derivative
This decision tree helps in identifying and mitigating common side reactions.
Caption: Decision tree for troubleshooting side reactions in Buchwald-Hartwig amination.
Experimental Protocols
General Protocol for the Synthesis of 3-Hydrazinylpyridazine Hydrochloride
This protocol is adapted from related syntheses and should be optimized for specific substrates.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyridazine (1.0 eq) and ethanol (5-10 mL per mmol of 3-chloropyridazine).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (4-6 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to promote precipitation of the product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain 3-hydrazinylpyridazine hydrochloride.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and requires optimization.[8][15]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloropyridazine derivative (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
- CN111285811B. (2020). Preparation method of 3, 6-dihydroxypyridazine. Google Patents.
-
Parravicini, F., Scarpitta, G., Dorigotti, L., & Pifferi, G. (1978). [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines]. Il Farmaco; edizione scientifica, 33(2), 99–105. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
-
ResearchGate. (n.d.). Facile Synthesis of 3,6‐Diaminopyridazine. Retrieved from [Link]
- CN112645883A. (2021). Preparation method of 3, 6-dichloropyridazine. Google Patents.
- CN104447569A. (2015). Method for synthetizing 3,6-dichloropyridazine. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Derivatives of 3-hydrazinopyridazine. II. Synthesis and antihypertensive activity of new 3-hydrazino-6-monoalkylaminopyridazines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents [patents.google.com]
- 6. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazolyl-pyridazine Compounds
Welcome to the technical support center for the purification of pyrazolyl-pyridazine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of nitrogen-containing heterocyclic compounds. The inherent basicity of the pyrazole and pyridazine rings, coupled with potential isomerism and varying substitution patterns, often presents unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges effectively.
Section 1: Navigating Purification Strategies: A General Workflow
Before diving into specific techniques, it's crucial to have a logical workflow for purifying a crude pyrazolyl-pyridazine compound. The optimal sequence of techniques depends heavily on the scale of your reaction and the nature of the impurities.
Caption: General purification workflow for pyrazolyl-pyridazine compounds.
Section 2: Flash Column Chromatography: The Workhorse Technique
Flash column chromatography is often the first line of defense for purifying crude reaction mixtures. However, the basic nitrogen atoms in pyrazolyl-pyridazines can lead to frustrating issues like peak tailing and poor separation on standard silica gel.
Frequently Asked Questions (FAQs): Flash Chromatography
Q1: My pyrazolyl-pyridazine compound is streaking badly on the silica gel column, and I'm getting broad peaks. What's happening and how do I fix it?
A1: This is a classic problem arising from the interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This strong interaction leads to a non-ideal equilibrium during elution, causing tailing.
Solutions:
-
Deactivate the Silica Gel: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[1][2]
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your eluent (typically to the more polar solvent, e.g., ethyl acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Ammonia: Using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as a polar modifier can also be very effective.
-
-
Switch the Stationary Phase: If basic modifiers are not sufficient or are incompatible with your molecule, consider an alternative stationary phase.
Q2: I'm trying to separate regioisomers of a pyrazolyl-pyridazine, but they are co-eluting. What strategies can I employ?
A2: Separating regioisomers is a common challenge because they often have very similar polarities.[4][5]
Troubleshooting Steps:
-
Optimize TLC First: Do not attempt a column until you can see baseline separation (or close to it) on a TLC plate. Experiment with different solvent systems.
-
Use a Shallow Gradient: A slow, shallow gradient of the mobile phase is crucial. If you are running a gradient from 10% to 50% Ethyl Acetate (EtOAc) in Hexane, try running it from 10% to 30% over a larger column volume.[4]
-
Try Different Solvent Systems: Don't be limited to Hexane/EtOAc. Consider other systems like Dichloromethane (DCM)/Methanol or Toluene/Acetone.
-
High-Performance Silica: Using silica gel with a higher surface area can provide better resolution for difficult separations.[6]
-
Dry Loading: Adsorbing your crude material onto a small amount of silica ("dry loading") and loading the resulting powder onto the column often yields sharper bands and better separation compared to liquid loading, especially if your compound is not very soluble in the initial mobile phase.[3][4]
Q3: My compound won't move off the baseline, even in 100% ethyl acetate. What should I do?
A3: This indicates your compound is too polar for a standard normal-phase system.
Solutions:
-
Add a More Polar Solvent: Add a small percentage (1-10%) of methanol (MeOH) to your ethyl acetate or DCM mobile phase. Be cautious, as adding too much MeOH can sometimes cause highly polar impurities to elute with your product.
-
Switch to Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using a C18 column) is often a better choice. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA).[1][4]
Protocol: Standard Flash Chromatography for a Pyrazolyl-pyridazine
-
TLC Analysis: Develop a solvent system (e.g., Hexane/EtOAc) that gives your desired compound an Rf value of ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Load Method):
-
Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product).
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the starting mobile phase. If using a gradient, slowly and incrementally increase the polarity. Collect fractions and monitor them by TLC.[7]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[4]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for most applications.[4] |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Good starting point for many pyrazolyl-pyridazines.[4][8] |
| Modifier | 0.5% Triethylamine (in the polar solvent) | Neutralizes acidic silanol groups, preventing peak tailing.[1] |
| Loading Method | Dry Loading | Provides sharper bands and better resolution.[4] |
Section 3: Crystallization and Recrystallization: The Path to High Purity
Crystallization is a powerful technique for both initial purification (if the crude product is relatively clean) and for achieving high analytical purity after chromatography.
Frequently Asked Questions (FAQs): Crystallization
Q1: I can't find a suitable single solvent for recrystallization. What should I do?
A1: A two-solvent system is the answer. Find a "soluble" solvent in which your compound is readily soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.
Procedure for Two-Solvent Recrystallization:
-
Dissolve your compound in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.[2]
-
Common systems include Ethanol/Water, Methanol/Diethyl Ether, and Hexane/Ethyl Acetate.[9][10]
Caption: Decision tree for selecting a suitable recrystallization solvent.[1]
Q2: My compound "oils out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a low-melting eutectic mixture with impurities).
Solutions:
-
Use a Lower Boiling Point Solvent: This ensures the solution cools to a temperature below the compound's melting point before saturation is reached.
-
Increase the Amount of Solvent: Use a more dilute solution. This may lower the yield but can promote proper crystal formation.
-
Slower Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage the formation of well-ordered crystals rather than an amorphous oil.
-
Scratch and Seed: Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous batch can also induce crystallization.[1]
Q3: My pyrazolyl-pyridazine has poor solubility in everything. How can I purify it by crystallization?
A3: This is a common issue, especially with highly functionalized or unsubstituted parent ring systems.[11]
Advanced Strategies:
-
Salt Formation: Convert the basic pyrazolyl-pyridazine into a salt (e.g., hydrochloride or phosphate salt) by treating it with an acid.[1][12] These salts often have very different solubility profiles and may crystallize readily from polar solvents like ethanol or water.[12][13] The free base can be regenerated later if needed by neutralization and extraction.[14]
-
Hot Filtration: If the issue is insoluble impurities, dissolve your compound in a large volume of a suitable hot solvent and perform a hot gravity filtration to remove the insoluble materials before allowing the filtrate to cool and crystallize.[1][11]
| Common Recrystallization Solvents | Compound Polarity |
| Hexane, Heptane | Non-polar |
| Toluene | Non-polar / Aromatic |
| Ethyl Acetate, Acetone | Intermediate Polarity |
| Ethanol, Methanol, Isopropanol | Polar Protic |
| Water | Very Polar |
Section 4: Acid-Base Extraction for Targeted Purification
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Since pyrazolyl-pyridazines are basic, this method can be highly effective for removing non-basic impurities.[5][15]
Frequently Asked Questions (FAQs): Acid-Base Extraction
Q1: How can I use acid-base extraction to purify my pyrazolyl-pyridazine?
A1: The strategy is to convert your basic compound into a water-soluble salt, wash away organic-soluble neutral or acidic impurities, and then regenerate your pure compound.
Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent like DCM or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrazolyl-pyridazine will be protonated to form a salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.[16]
-
Separation: Separate the two layers. The organic layer contains non-basic impurities and can be discarded (after checking by TLC).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your pyrazolyl-pyridazine will precipitate as the neutral free base.[14]
-
Back-Extraction: Extract the now-neutralized aqueous layer with fresh portions of an organic solvent (e.g., DCM). Your purified compound will move back into the organic layer.[15][16]
-
Final Steps: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Workflow for acid-base purification of a pyrazolyl-pyridazine.
References
- BenchChem. (2025).
- Biotage. (n.d.).
- Various Authors. (2017). What solvent should I use to recrystallize pyrazoline?
- Google Patents. (n.d.).
- BenchChem. (2025).
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- University of Rochester, Department of Chemistry. (n.d.).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- Google Patents. (n.d.).
- King Group. (n.d.).
- Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube.
- Organic Syntheses. (2025).
- BenchChem. (2025).
Sources
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- 2. researchgate.net [researchgate.net]
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- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. US10961226B2 - Process for purification of pyrazolpyridazines - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Antimicrobial Resistance with Pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives in antimicrobial studies. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your experiments. As Senior Application Scientists, we have curated this information based on extensive research and field experience to ensure scientific integrity and experimental success.
Section 1: Troubleshooting Common Experimental Hurdles
This section addresses specific problems you may encounter during your research, offering step-by-step solutions and the scientific rationale behind them.
Issue: Poor Solubility of Pyrazole Derivative Leading to Inaccurate MIC Values
Question: My synthesized pyrazole derivative shows poor solubility in standard aqueous media, and I suspect it's affecting the accuracy of my Minimum Inhibitory Concentration (MIC) assays. How can I address this?
Answer:
Poor solubility is a frequent challenge with novel heterocyclic compounds like pyrazoles and can lead to precipitation in the assay medium, resulting in erroneously high MIC values. Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Solvent Selection and Optimization
-
Initial Solubilization: Begin by dissolving your pyrazole derivative in a minimal amount of 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful and generally well-tolerated solvent for many organic compounds.
-
Final Concentration: When preparing serial dilutions in your broth medium (e.g., Mueller-Hinton Broth), ensure the final concentration of DMSO does not exceed a level that affects bacterial growth. Typically, a final DMSO concentration of 1-2% (v/v) is acceptable for most bacterial strains. Always include a solvent control (broth with the same final DMSO concentration but without the pyrazole derivative) to confirm that the solvent itself does not inhibit bacterial growth.[1]
Step 2: Employing Co-solvents or Surfactants
-
If DMSO alone is insufficient, consider using a co-solvent system. Pluronic F-127 or Tween 80 at low, non-bactericidal concentrations can aid in solubilizing hydrophobic compounds.
-
Protocol: Prepare a stock solution of your compound in DMSO, and then dilute it in a broth medium containing a pre-determined, non-inhibitory concentration of the surfactant.
Step 3: Nanoparticle Formulation
-
For compounds with persistent solubility issues, encapsulation into nanoparticles can be a highly effective strategy. This approach enhances aqueous dispersibility and can improve the compound's bioavailability.[2][3][4]
-
Methodology: Cationic polymers or dendrimers can be used to encapsulate pyrazole derivatives.[2][4] This not only solves solubility problems but can also lead to synergistic antibacterial effects.[3]
Step 4: Visual Inspection and Spectrophotometric Analysis
-
Before and after adding the bacterial inoculum, visually inspect your microplate wells for any signs of precipitation.
-
You can also use a spectrophotometer to measure the absorbance of the wells at a wavelength where the compound absorbs light (if it has a chromophore) to check for any decrease in absorbance over time, which might indicate precipitation.
Causality: The underlying principle is to achieve a true solution of the pyrazole derivative in the assay medium. If the compound precipitates, its effective concentration is reduced, leading to an overestimation of the MIC. By ensuring complete solubilization, you can obtain a more accurate assessment of its intrinsic antimicrobial potency.
Issue: High MIC Values Against Resistant Strains
Question: My pyrazole derivative shows promising activity against susceptible bacterial strains but has a very high MIC against multi-drug resistant (MDR) strains. What could be the reason, and how can I investigate this further?
Answer:
High MIC values against MDR strains suggest that the bacteria possess one or more resistance mechanisms that are effective against your compound. Identifying the likely mechanism is key to overcoming this challenge.
Step 1: Investigate the Role of Efflux Pumps
-
Hypothesis: Many MDR strains overexpress efflux pumps, which actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular targets.[5][6]
-
Experimental Approach: Efflux Pump Inhibitor (EPI) Synergy Assay.
-
Determine the MIC of your pyrazole derivative against the MDR strain.
-
In parallel, determine the MIC of a known efflux pump substrate (e.g., ethidium bromide or a fluorescent dye like Nile Red) in the presence and absence of a known EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)).[7]
-
Perform a checkerboard assay to evaluate the synergistic effect of your pyrazole derivative in combination with a known EPI. A significant reduction in the MIC of your compound in the presence of the EPI suggests it is a substrate for an efflux pump.[5]
-
Step 2: Assess for Target-Based Resistance
-
Hypothesis: The bacterial target of your pyrazole derivative may be mutated in the resistant strain, reducing the compound's binding affinity. Pyrazole derivatives have been reported to target enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[8][9]
-
Experimental Approach: Target Enzyme Inhibition Assays and Molecular Docking.
-
If the molecular target is known or predicted, perform in vitro enzyme inhibition assays using the purified enzyme from both the susceptible and resistant strains. A higher IC50 value for the enzyme from the resistant strain would indicate target-based resistance.
-
Computational molecular docking studies can predict the binding of your pyrazole derivative to the target protein and how mutations might affect this interaction.[8][9]
-
Step 3: Evaluate Potential for Enzymatic Inactivation
-
Hypothesis: The resistant strain may produce enzymes that chemically modify and inactivate your pyrazole derivative.
-
Experimental Approach: Inactivation Assay.
-
Incubate your pyrazole derivative with a culture supernatant or cell lysate of the resistant strain.
-
After a specific incubation period, remove the bacterial components and test the remaining activity of the compound against a susceptible strain. A loss of activity would suggest enzymatic inactivation.
-
Workflow for Investigating High MIC in MDR Strains:
Caption: Workflow for diagnosing the cause of high MIC values in MDR strains.
Issue: Compound Demonstrates Cytotoxicity in Mammalian Cell Lines
Question: My pyrazole derivative is effective against bacteria, but it also shows significant cytotoxicity to mammalian cells. How can I improve its selectivity?
Answer:
A lack of selectivity is a major hurdle in drug development. The goal is to maximize antibacterial activity while minimizing host toxicity.
Step 1: Determine the Therapeutic Index
-
Calculation: The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration (e.g., CC50 / MIC). A higher TI is desirable.
-
Assays:
Step 2: Structure-Activity Relationship (SAR) Studies
-
Strategy: Synthesize a focused library of analogues of your lead compound to explore how modifications to the pyrazole scaffold affect both antibacterial activity and cytotoxicity.[5]
-
Modifications to Consider:
-
Side Chains: Vary the substituents on the pyrazole ring. The nature, size, and lipophilicity of these groups can dramatically influence biological activity.[13]
-
Isosteres: Replace certain functional groups with others that have similar steric and electronic properties to see if toxicity can be uncoupled from activity.
-
Step 3: Targeted Delivery Systems
-
Concept: Encapsulating the drug in a delivery system that preferentially targets bacteria can reduce its exposure to host cells.
-
Example: As mentioned for solubility, nanoparticle formulations can also improve the therapeutic index.[2][3]
Data Summary for Selectivity Analysis:
| Compound ID | MIC vs. S. aureus (µg/mL) | CC50 vs. HEK293 (µg/mL) | Therapeutic Index (CC50/MIC) |
| Pyrazole-A | 4 | 20 | 5 |
| Pyrazole-B | 8 | 100 | 12.5 |
| Pyrazole-C | 2 | 5 | 2.5 |
This is an example table. You should populate it with your own experimental data.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I interpret my MIC results for a novel pyrazole derivative?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] Here's how to interpret the results:
-
Susceptible (S): The infection may be appropriately treated with a standard dosage.[14]
-
Intermediate (I): The compound may be effective if the dosage is increased or if it concentrates at the site of infection.[14]
-
Resistant (R): The bacteria are not inhibited by achievable concentrations of the compound.[14] It's crucial to remember that the MIC value of one drug cannot be directly compared to the MIC of another; the interpretation depends on established breakpoints, which are not available for novel compounds.[14] For research purposes, a lower MIC value indicates higher potency. Many studies consider pyrazole derivatives with MIC values in the low single digits (e.g., <10 µg/mL) to be potent.[1][8]
Q2: Should I perform a bactericidal or bacteriostatic study for my active pyrazole derivative?
A2: It is highly recommended to determine whether your compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is typically done using a time-kill curve assay.[1]
-
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Expose the bacteria to the pyrazole derivative at a concentration of 4x MIC.[1]
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots, perform serial dilutions, and plate them to determine the number of viable cells (CFU/mL).
-
-
Interpretation: A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is generally considered bactericidal. A bacteriostatic agent will keep the bacterial count relatively stable or cause a <3-log10 reduction.[1]
Q3: My pyrazole derivative seems to have a novel mechanism of action. How can I begin to investigate this?
A3: Investigating a novel mechanism of action is an exciting prospect. Here is a logical workflow to start:
-
Macromolecular Synthesis Inhibition: Perform assays to see if your compound inhibits the synthesis of DNA, RNA, protein, or the cell wall. This can be done using radiolabeled precursors.
-
Cellular Morphology Changes: Use microscopy (e.g., scanning or transmission electron microscopy) to observe any changes in bacterial cell shape, size, or integrity after treatment with your compound.
-
Global Transcriptional/Proteomic Analysis: Techniques like RNA-Seq or proteomics can provide a global view of how your compound affects bacterial gene expression or protein levels, offering clues about its mechanism of action.[8]
Mechanism of Action Investigation Workflow:
Caption: A workflow for the initial investigation of a novel mechanism of action.
References
-
Alfei, S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals. Available at: [Link]
-
Alam, M. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
Abdellattif, M. H., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]
-
Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]
- Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical and Bioanalytical Science.
-
Alam, M. A. (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
- Akhramez, S., et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
- Islam, M. R., et al. (2007). Cytotoxicity study of pyrazole derivatives.
-
Aly, A. A., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]
-
Alfei, S., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules. Available at: [Link]
-
Grasso, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
- Cahyono, E., et al. (2019). Minimum inhibition concentration (MIC) of pyrazoline derivatives and their toxicity prediction.
-
Ferino, G., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1][8]benzothiazine 5,5‐Dioxide Derivatives. Archiv der Pharmazie. Available at: [Link]
- IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.
-
Ferino, G., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1][8]benzothiazine 5,5-Dioxide Derivatives. PubMed. Available at: [Link]
-
El-Harbiri, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Alfei, S., et al. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Molecules. Available at: [Link]
-
Alfei, S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI. Available at: [Link]
-
Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules. Available at: [Link]
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research.
- Alfei, S., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- Goud, B. S., et al. (2022). Identification of novel pyrazole and benzimidazole based derivatives as PBP2a inhibitors: Design, synthesis, and biological evaluation.
- da Silva, J. C. R., et al. (2022).
-
Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLOS Pathogens. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Frontiers in Chemistry. Available at: [Link]
- Alam, M. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Semantic Scholar.
- El-Gohary, N. S., & Shaaban, M. I. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances.
-
de Jesus, I. P., et al. (2024). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. Pharmaceuticals. Available at: [Link]
-
Singh, A., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
- Hossain, M. S., et al. (2013). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
Sources
- 1. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative | MDPI [mdpi.com]
- 4. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative [mdpi.com]
- 5. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. idexx.com [idexx.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine. Recognizing the challenges that can arise during scale-up, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve high-purity, scalable results.
I. Synthetic Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the key intermediate, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, followed by a nucleophilic aromatic substitution with hydrazine hydrate.
II. Experimental Protocols
Step 1: Synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
This procedure is adapted from established methods for the synthesis of pyrazolylpyridazines.[1]
Protocol:
-
To a solution of 3-chloro-6-hydrazinylpyridazine (1 equivalent) in a suitable solvent such as ethanol, add acetylacetone (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine as a solid.
Step 2: Synthesis of this compound
This generalized protocol for hydrazinolysis of a chloropyridazine is a critical step for which careful optimization is key for scale-up success.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature. Caution: The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, filter the solid product and wash with a small amount of cold solvent.
-
If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure and the product purified by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or no yield of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (Step 1) | Incomplete reaction. | - Ensure the reaction is heated to a sufficient reflux temperature. - Extend the reaction time and monitor closely by TLC. - The catalytic acetic acid is crucial for the condensation reaction; ensure it has been added. |
| Degradation of starting material. | - 3-chloro-6-hydrazinylpyridazine can be unstable; use fresh or properly stored material. | |
| Inefficient purification. | - Optimize the recrystallization solvent system to minimize product loss in the mother liquor. | |
| Low or no yield of this compound (Step 2) | Incomplete reaction. | - Increase the equivalents of hydrazine hydrate. - Increase the reaction temperature or prolong the reaction time. - Ensure efficient stirring, especially in larger scale reactions, to maintain a homogeneous mixture. |
| Side reactions. | - The formation of di-substituted hydrazines or other byproducts can occur. Consider lowering the reaction temperature and adding the hydrazine hydrate at a slower rate to control the exotherm. | |
| Product solubility. | - The product may be soluble in the reaction solvent. Try concentrating the reaction mixture and cooling to induce precipitation. If that fails, consider an alternative work-up such as extraction. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Impurities can inhibit crystallization. Attempt to purify the crude product by column chromatography.[2] - Try different recrystallization solvents or solvent mixtures.[3][4] |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be acting as an oiling agent. | |
| Reaction stalls or is sluggish during scale-up | Inefficient heat transfer. | - In larger reactors, heat transfer can be less efficient. Ensure the heating mantle or oil bath is appropriately sized and the reaction is well-stirred to maintain a consistent internal temperature. |
| Poor mixing. | - As the reaction volume increases, ensure the stirring is vigorous enough to keep all reactants in suspension and maintain a homogeneous mixture. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the hydrazinolysis step (Step 2) when scaling up?
A1: While ethanol is commonly used at the lab scale, for larger scales, higher boiling point solvents like isopropanol or n-butanol can be advantageous. These solvents allow for higher reaction temperatures, which can drive the reaction to completion more efficiently. The choice of solvent will also depend on the solubility of your starting material and product, and ease of removal during work-up.
Q2: How can I minimize the formation of impurities during the hydrazinolysis reaction?
A2: The key to minimizing impurities is controlling the reaction conditions. A slow, controlled addition of hydrazine hydrate, especially at the beginning of the reaction, can help manage the exotherm and reduce the formation of byproducts. Running the reaction at the lowest effective temperature and for the minimum time necessary for completion can also be beneficial.
Q3: My final product has a persistent color. How can I decolorize it?
A3: A persistent color often indicates the presence of minor, highly colored impurities. Recrystallization with the addition of activated charcoal can be an effective method for removing such impurities. Be aware that using too much charcoal can lead to a loss of the desired product.
Q4: What are the key safety precautions I should take when working with hydrazine hydrate, especially on a larger scale?
A4: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. When scaling up, be particularly mindful of the exothermic nature of the reaction with the chloropyridazine and have an appropriate cooling system on standby.
Q5: What are the expected spectral characteristics for 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine?
A5: Based on literature data for this compound, you can expect the following in the 13C NMR spectrum (in CDCl3): signals corresponding to the methyl groups of the pyrazole ring, and distinct aromatic carbons for both the pyrazole and pyridazine rings.[5] The 1H NMR spectrum will show singlets for the two methyl groups and the pyrazole proton, and doublets for the pyridazine protons.
V. Visualizing the Process
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
VI. References
-
Google Patents. (n.d.). Antihypertensive 6-substituted 3-hydrazino-pyridazines and their preparation. Retrieved from
-
Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2493. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Retrieved from [Link]
-
Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]
-
MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 27(11), 3582. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Retrieved from [Link]
-
HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. 91(6), 1211-1226. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify hydrazone?. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
-
TCI. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.. Retrieved from [Link]
-
JOCPR. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. Retrieved from [Link]
-
SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. Retrieved from [Link]
-
RSC Publishing. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Retrieved from [Link]
Sources
- 1. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
Technical Support Center: Managing Unstable Intermediates in Pyrazole Synthesis
Welcome to the technical support guide for pyrazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to reaction intermediates. Pyrazoles are a cornerstone of modern medicinal chemistry, found in drugs like Celecoxib and Sildenafil.[1] However, their synthesis, particularly the classic Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, is often complicated by the formation of unstable or difficult-to-manage intermediates.[2][3][4][5][6]
This guide provides in-depth, causality-driven troubleshooting advice and protocols to help you navigate these complexities, improve reaction outcomes, and ensure the reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemistry of intermediate formation and stability.
Q1: My pyrazole synthesis has a very low yield, and TLC/LC-MS analysis shows multiple spots, none of which is my major product. What's going wrong?
Answer: This is a classic symptom of competing reaction pathways and intermediate instability. The primary cause is often a lack of control over the initial condensation step, leading to the formation of multiple, short-lived intermediates that can decompose or react via undesired pathways.
Probable Cause: Uncontrolled Hydrazone Formation and Isomerization
In the Knorr synthesis, the reaction between a 1,3-dicarbonyl and a substituted hydrazine can form two different hydrazone intermediates.[3][7] These intermediates exist in equilibrium and can be slow to cyclize, creating opportunities for side reactions.
Diagnostic Workflow & Solutions:
-
Characterize the Intermediate Mixture: Before making drastic changes, attempt to identify the intermediates. Use in situ monitoring techniques like NMR or rapid LC-MS analysis of an early reaction aliquot. This can confirm the presence of hydrazones or other unexpected species.
-
Control the Initial Addition: The initial condensation is often exothermic.
-
Protocol: Add the hydrazine derivative dropwise to a cooled solution (0-5 °C) of the 1,3-dicarbonyl compound. This minimizes localized heating that can accelerate side reactions.
-
-
Optimize the Catalyst: An acid catalyst is typically used to promote imine formation.[2][8] However, the wrong choice or concentration can be detrimental.
-
Solvent Selection is Critical: The solvent polarity influences the stability of charged intermediates and the rate of cyclization.
Q2: I'm getting a mixture of two pyrazole regioisomers. How can I improve the selectivity for my desired product?
Answer: The formation of regioisomers is a fundamental challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3][7] Selectivity is determined by which carbonyl group the most nucleophilic nitrogen of the hydrazine attacks first.
Causality: The regiochemical outcome is a battle between electronics and sterics.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster.
-
Steric Effects: The less sterically hindered carbonyl is more accessible to the incoming nucleophile.
Strategies for Controlling Regioselectivity:
-
Modify the Substrate: If possible, increase the steric bulk near one carbonyl or enhance the electrophilicity of the other. For example, a trifluoromethyl group makes the adjacent carbonyl highly electrophilic, strongly directing the initial attack.[3]
-
Leverage Pre-formation of Intermediates: Instead of a one-pot reaction, consider a two-step approach.
-
Temperature and Catalyst Control:
-
Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
The choice of catalyst can influence which intermediate is more stable. Experiment with both protic and Lewis acids.
-
Illustrative Mechanism: Knorr Synthesis & Intermediate Branch Point
The diagram below shows the critical first step where the reaction can diverge, leading to two potential hydrazone intermediates and, consequently, two different pyrazole products.
Caption: Decision tree for troubleshooting stalled pyrazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q: What are the primary unstable intermediates I should be aware of?
A: The main intermediates in the Knorr-type synthesis are carbinolamines (hemiaminals) and hydrazones . Carbinolamines are formed from the initial nucleophilic attack and are typically very transient. The subsequent hydrazones are more stable but can still be reactive, potentially leading to regioisomers or side products if they do not cyclize efficiently. [12]In syntheses starting from α,β-unsaturated ketones, pyrazolines are key intermediates that must be oxidized to form the final aromatic pyrazole. [3][11] Q: How can I detect and characterize these transient intermediates?
A: Direct isolation is often impossible due to their instability. The best approach is in situ spectroscopic analysis.
-
NMR Spectroscopy: 1H NMR can be used to monitor the disappearance of starting material signals and the appearance of new signals corresponding to intermediates. For example, the formation of a C=N bond in a hydrazone will produce a characteristic chemical shift.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for detecting intermediates. You can identify species by their mass-to-charge ratio, even if they are present in low concentrations and are short-lived. [9]* Flow Chemistry: Advanced techniques using transient flow reactors allow for precise kinetic analysis and can help build microkinetic models to understand complex reaction pathways involving unexpected intermediates. [13][14] Q: Are there safer alternatives to using hydrazine?
A: Yes. Due to the hazardous nature of hydrazine, several safer surrogates have been developed.
-
Sulfonyl Hydrazides: p-Toluenesulfonylhydrazide (Tosylhydrazide) is a stable, solid alternative that reacts effectively with 1,3-dicarbonyl compounds. [15]* Diazo Compounds: A completely hydrazine-free route involves the [3+2] cycloaddition of diazo compounds (like ethyl diazoacetate) with alkynes. This method offers high atom economy. [15]* In Situ Generation: Methods have been developed to generate hydrazine within the reaction mixture, avoiding the need to handle it directly. [15] Q: What are the key parameters to consider when optimizing reaction conditions?
A: The following table summarizes the critical parameters and their impact on managing intermediates and improving reaction outcomes.
| Parameter | Effect on Intermediates & Reaction Outcome | Recommended Starting Point |
| Solvent | Influences intermediate stability, reaction rate, and regioselectivity. Aprotic dipolar solvents can favor specific pathways. [10] | Ethanol or Acetic Acid. For difficult cases, try DMF or DMAc. |
| Catalyst | Crucial for promoting condensation and dehydration steps. Choice of acid (protic vs. Lewis) can alter the mechanism. [2][9] | Catalytic amount of glacial acetic acid. |
| Temperature | Controls reaction rate. Higher temperatures can overcome activation barriers but may also increase side product formation. [3][9] | Start at room temperature, then screen up to reflux if necessary. |
| Concentration | Can affect reaction order and the rate of bimolecular side reactions. | Typically 0.1 M to 1.0 M. |
| Addition Rate | Slow addition of the hydrazine reagent helps control exotherms and minimizes the transient concentration of reactive intermediates. | Add dropwise over 10-30 minutes at a controlled temperature. |
References
- Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- Synthesis of pyrazoles. (2019). YouTube.
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- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). PDF.
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- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH.
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- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
- Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. (n.d.). PubMed.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate.
- Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives. (n.d.). Benchchem.
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Technical Support Center: Enhancing Selectivity in Hydrazinopyridazine Reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. Hydrazinopyridazine scaffolds are valuable building blocks in medicinal chemistry due to their unique physicochemical properties, which can enhance drug-target interactions and improve pharmacokinetic profiles.[1] However, the presence of multiple reactive nitrogen centers often leads to challenges in controlling reaction selectivity. This guide provides practical troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these challenges and enhance the selectivity of your reactions.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: Low Yield of the Desired Product and Formation of Multiple Side Products
Question: I am attempting a condensation reaction with 3-hydrazinopyridazine and an unsymmetrical dicarbonyl compound, but I'm getting a low yield of my target regioisomer along with several other products. How can I improve the selectivity?
Answer: This is a classic regioselectivity challenge. The formation of multiple products indicates that the reaction is not well-controlled. Several factors, including reaction temperature, solvent, and pH, can influence the outcome.[2]
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Reaction Temperature is Too High | Lower the reaction temperature. Start at 0°C and gradually warm to room temperature.[3] | Higher temperatures can provide enough energy to overcome the activation barrier for multiple reaction pathways, leading to a loss of selectivity. Lower temperatures favor the kinetically controlled product, which is often the more desired isomer.[3] |
| Suboptimal Solvent Choice | Screen a panel of solvents with varying polarities. Common choices include polar aprotics (DMF, DMSO) and alcohols (ethanol, methanol).[2][3] | The solvent can influence the solubility of reactants and stabilize transition states differently, thereby altering the reaction pathway.[4] For instance, acidic or basic conditions, which can be influenced by the solvent, may favor the formation of one regioisomer over another.[2] |
| Incorrect pH | For hydrazone formation, the optimal pH is typically mildly acidic (pH 4-6).[5] Add a catalytic amount of a weak acid like acetic acid. | The reaction involves a nucleophilic attack by the hydrazine followed by an acid-catalyzed dehydration. If the pH is too low, the hydrazine becomes protonated and non-nucleophilic. If it's too high, the final dehydration step is too slow.[5] |
| Oxidation of the Hydrazine Moiety | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] Degassing the solvent prior to use is also recommended. | The hydrazine group is susceptible to oxidation, which can lead to undesired side products and decomposition. An inert atmosphere prevents this.[2][3] |
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for low regioselectivity.
Issue 2: Competing N-Alkylation vs. C-Functionalization
Question: I am trying to perform a palladium-catalyzed C-H arylation on a pyridazine derivative, but I am observing significant N-arylation on the hydrazine moiety. How can I favor C-H functionalization?
Answer: This is a chemoselectivity problem where two different nucleophilic sites (hydrazine nitrogen vs. pyridazine C-H bond) are competing. Directing the catalyst to the desired site is key.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Unprotected Hydrazine Group | Introduce a protecting group on the hydrazine moiety. A Boc (tert-butoxycarbonyl) group is a common choice. | Protecting groups temporarily mask a reactive functional group, preventing it from participating in unwanted reactions.[6] This allows for selective functionalization at other sites. The protecting group can be removed in a subsequent step. |
| Inappropriate Catalyst/Ligand System | Use ligands designed for challenging C-H functionalization, such as bulky phosphine ligands (e.g., Buchwald ligands).[7] | The choice of ligand is critical in palladium catalysis. Bulky, electron-rich ligands can promote the desired C-H activation pathway and may sterically hinder approach to the nitrogen atoms, thus improving chemoselectivity.[7] |
| Reaction Conditions Favor N-Arylation | Screen different bases and solvents. A milder base (e.g., K₂CO₃ instead of K₃PO₄) may disfavor deprotonation and subsequent reaction at the nitrogen.[7] | The base plays a crucial role in both C-H activation and N-H deprotonation. Fine-tuning the basicity can tip the balance toward the desired reaction pathway. |
Experimental Protocol: Selective C-H Arylation via Protection
-
Protection Step:
-
Dissolve the hydrazinopyridazine (1.0 eq) in a suitable solvent like Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as Triethylamine (TEA, 1.2 eq).
-
Stir at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction and purify the Boc-protected hydrazinopyridazine.
-
-
C-H Arylation Step:
-
In a reaction vessel, combine the Boc-protected substrate (1.0 eq), aryl halide (1.2 eq), Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand.
-
Add a base (e.g., K₂CO₃, 2.0 eq) and a degassed solvent (e.g., Toluene).
-
Seal the vessel, evacuate, and backfill with an inert gas (Argon).
-
Heat the reaction (e.g., 80-120 °C) and monitor progress by LC-MS.[8]
-
Upon completion, cool, filter, and purify the arylated product.
-
-
Deprotection Step:
-
Dissolve the purified product in a solvent like DCM or Dioxane.
-
Add a strong acid, such as Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Stir at room temperature until the Boc group is cleaved (monitor by TLC/LC-MS).
-
Neutralize the acid and extract the final deprotected product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for achieving selective mono-substitution on a di-substituted pyridazine? A1: To achieve selective mono-substitution and minimize di-substitution, the three most critical parameters are:
-
Stoichiometry: Carefully control the molar ratio of your nucleophile (e.g., hydrazine) to the pyridazine substrate. Using a large excess of the nucleophile will dramatically increase the rate of the second substitution.[9] A ratio of 1.05 to 1.1 equivalents of the nucleophile is a good starting point.
-
Temperature: Maintain a low temperature (e.g., 0-5°C), especially during the addition of the nucleophile. This helps control the reaction rate and prevent over-reaction.[3][9]
-
Rate of Addition: Add the nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. Slow addition keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution product.[9]
Q2: How do I choose the right protecting group for the hydrazine moiety? A2: The choice of protecting group depends on the overall synthetic strategy, particularly the conditions of subsequent reactions.[6] An ideal protecting group should be:
-
Easy to install selectively in high yield.
-
Stable to the reaction conditions planned for other functional groups.
-
Readily removable in high yield under conditions that do not affect the rest of the molecule. For many applications involving hydrazinopyridazines, the Boc group is effective as it is stable to many catalytic conditions but can be easily removed with acid. For orthogonality, other groups like hydrazine-labile protecting groups (e.g., Hqm) can be considered if acid-sensitive groups are present elsewhere in the molecule.[10][11]
Caption: Key protecting groups for hydrazine moieties.
Q3: Can solvent choice alone switch the chemoselectivity of a reaction? A3: Yes, in some cases, the solvent can be a determining factor for selectivity. For instance, in certain cyclization reactions, using acetonitrile might favor the formation of a 1,6-dihydropyridazine, while switching to acetic acid under aerobic conditions could lead directly to the oxidized pyridazine product.[12] The solvent interacts differently with reactants, intermediates, and transition states, which can lower the activation energy for one pathway over another.[4] Therefore, solvent screening is a powerful tool for reaction optimization.
Q4: My reaction is complete, but I'm having trouble purifying my substituted pyridazine product via silica gel chromatography. What should I do? A4: Pyridazine derivatives can be challenging to purify on silica gel. The basic nitrogen atoms of the pyridazine ring can interact strongly with the acidic silica, leading to significant tailing, poor separation, or even decomposition of the product on the column.[7]
-
Try a different stationary phase: Deactivated (neutral) silica or alumina are often better choices.
-
Modify the mobile phase: Adding a small amount of a basic modifier, like triethylamine (~0.1-1%) or ammonium hydroxide, to your eluent system can neutralize the acidic sites on the silica gel and improve peak shape.
-
Consider alternative purification methods: If chromatography is problematic, recrystallization or distillation (if the compound is stable and volatile) may be more suitable purification techniques.[7]
References
- BenchChem. (2025). Managing side reactions when using 3-Hydrazinylpyridazine hydrochloride. BenchChem Tech Support.
- ChemRxiv. (2022). Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. ChemRxiv.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions. BenchChem Tech Support.
- International Journal of Pharmaceutical Research & Allied Sciences. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem Tech Support.
- Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago.
- Tsuchiya, T., et al. (1974). Studies on Pyridazines. XXIII. Synthesis of N-Substituted 1, 4-Dihydropyridazines. Chemical and Pharmaceutical Bulletin.
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Pyridazine Toxicity. BenchChem Tech Support.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. BenchChem Tech Support.
- BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem Tech Support.
- BenchChem. (n.d.). Minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines. BenchChem Tech Support.
- Various Authors. (2025). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
- Liu, C., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
- ResearchGate. (n.d.). Chemoselectivity in the reaction of hydrazonoyl chlorides and hydanthions.
- National Center for Biotechnology Information. (2017).
- National Center for Biotechnology Information. (n.d.). Site-Selective Switching Strategies to Functionalize Polyazines. PubMed Central.
- SlideShare. (n.d.). PROTECTING GROUPs.pptx.
- BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Kenny, J. K., et al. (2023).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Optimization study of the hydrazine hidrate and different solvents on the reduction of 4-chloronitrobenzene.
- Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.
- Tanwar, O., et al. (2014).
- National Center for Biotechnology Information. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central.
- BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem Tech Support.
- National Center for Biotechnology Information. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines.
- ResearchGate. (n.d.).
- MDPI. (2016).
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Technical Support Center: Troubleshooting Unexpected Spectral Data for Pyrazolyl-Pyridazine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolyl-pyridazine compounds. This guide is designed to help you navigate and resolve common and unexpected issues encountered during spectral analysis. Drawing from extensive field experience, this resource provides not just procedural steps, but the underlying scientific rationale to empower your experimental choices.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why are the proton or carbon signals for my pyrazole ring appearing broad or as averaged peaks in the NMR spectrum?
This is a frequently observed phenomenon in pyrazole-containing molecules and is typically due to annular tautomerism. The proton on the pyrazole nitrogen can rapidly exchange between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the signals for the carbons and protons at the C3 and C5 positions of the pyrazole ring will average out, leading to broadened or coalesced peaks.[1]
Troubleshooting Workflow: Tautomerism in Pyrazolyl-Pyridazines
Caption: Troubleshooting workflow for broad NMR signals due to tautomerism.
Q2: The N-H proton signal of the pyrazole ring is extremely broad or completely absent. What is the cause?
The disappearance or significant broadening of the N-H proton signal is a common issue resulting from several factors:[1]
-
Chemical Exchange: The N-H proton can rapidly exchange with other molecules in the sample, including other pyrazolyl-pyridazine molecules, residual water in the NMR solvent, or any acidic or basic impurities. This rapid exchange leads to signal broadening, sometimes to the point of it disappearing into the baseline.[1]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment which can induce efficient relaxation of the attached proton, causing the signal to broaden.[1][2]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in a standard ¹H NMR spectrum.[1]
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible to minimize proton exchange with water.[1]
-
Vary Concentration: Acquiring spectra at different concentrations can help identify if intermolecular exchange is the primary cause of broadening.[1]
-
D₂O Exchange: To confirm an N-H proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of the peak confirms it is an exchangeable proton.[3]
Q3: My ¹H NMR spectrum is showing more signals than expected, suggesting the presence of rotamers. How can I confirm this?
The presence of rotamers, or rotational isomers, can lead to a more complex NMR spectrum than anticipated. This can occur if there is restricted rotation around a single bond, often influenced by bulky substituents.
Confirmation Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures. If the complex signals coalesce into a simpler pattern, it is indicative of rotamers, as the increased thermal energy overcomes the rotational barrier.[3]
Mass Spectrometry (MS)
Q1: I am not observing the expected molecular ion peak ([M+H]⁺) in my ESI-MS spectrum. What are the potential reasons?
Several factors can contribute to the absence or low intensity of the molecular ion peak in Electrospray Ionization Mass Spectrometry (ESI-MS):
-
In-source Fragmentation: The compound may be fragmenting in the ion source before detection. Pyridazine and pyrazole rings can undergo ring cleavage under certain ESI conditions.[4][5]
-
Poor Ionization Efficiency: The compound may not be efficiently ionized under the chosen conditions. The basicity of the nitrogen atoms in the pyrazolyl and pyridazine rings plays a crucial role in protonation.
-
Adduct Formation: Instead of a simple protonated molecule, your compound might be forming adducts with salts (e.g., [M+Na]⁺, [M+K]⁺) or solvents, which can be common contaminants.[6]
Troubleshooting Workflow: Missing Molecular Ion in ESI-MS
Caption: Troubleshooting workflow for a missing molecular ion in ESI-MS.
Q2: My mass spectrum shows unexpected fragments. How can I interpret them?
The fragmentation patterns of pyrazolyl-pyridazine compounds can be complex. Common fragmentation pathways include:
-
Cleavage of the Pyridazine Ring: This can lead to the loss of N₂ or other small neutral molecules.[4]
-
Loss of Substituents: Side chains on either the pyrazole or pyridazine ring can be readily lost.
-
Ortho Effects: If there are adjacent substituents, they can interact and lead to unique fragmentation patterns, such as the loss of a water or alcohol molecule.[5]
A detailed analysis of the tandem mass spectrometry (MS/MS) data is often required to elucidate the fragmentation pathways.
UV-Vis and Fluorescence Spectroscopy
Q1: Why do the absorption and emission maxima of my compound shift in different solvents?
This phenomenon, known as solvatochromism, is common for molecules with a donor-π-acceptor structure, which can be present in substituted pyrazolyl-pyridazine systems.[7] The shift in spectral properties is due to changes in the polarity of the solvent, which can stabilize the ground or excited state of the molecule to different extents.[8] A redshift (bathochromic shift) with increasing solvent polarity often indicates a more polar excited state.[9]
Q2: The fluorescence quantum yield of my pyrazolyl-pyridazine derivative is very low, or the compound is non-fluorescent. Why might this be?
Low or no fluorescence can be attributed to several factors:
-
Efficient Non-Radiative Decay Pathways: The excited state energy may be dissipated through non-radiative processes like internal conversion or intersystem crossing to a triplet state.
-
Photoinduced Electron Transfer (PET): In some cases, the electronic structure of the molecule can facilitate PET, which quenches fluorescence.[10]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, molecules can aggregate, which often leads to fluorescence quenching.
Troubleshooting Steps:
-
Dilution Study: Acquire fluorescence spectra at a range of concentrations. An increase in quantum yield upon dilution may suggest ACQ.
-
Solvent Study: The photophysical properties can be highly dependent on the solvent environment.[11][12]
-
Low-Temperature Spectroscopy: Cooling the sample can sometimes reduce non-radiative decay rates and enhance fluorescence.
In-Depth Troubleshooting Guides
Guide 1: Advanced NMR Signal Assignment and Aggregation Detection
Issue: Ambiguous or broadened signals in the ¹H NMR spectrum that are not explained by simple tautomerism or rotamers. This may be due to compound aggregation.
Background: Pyrazolyl-pyridazine compounds, with their flat aromatic structures and hydrogen bonding capabilities, can self-associate or aggregate in solution. This aggregation can lead to significant changes in the chemical environment of the protons, causing chemical shift changes and line broadening.[13][14]
Experimental Protocol: NMR Dilution Study for Aggregation Detection
-
Sample Preparation: Prepare a series of samples of your compound in the same deuterated solvent at different concentrations (e.g., 50 mM, 10 mM, 1 mM, 0.1 mM).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each concentration under identical experimental parameters (temperature, number of scans, etc.).
-
Data Analysis: Carefully compare the chemical shifts and line widths of the signals across the different concentrations.
-
Indication of Aggregation: A significant upfield or downfield shift of specific proton signals upon dilution is a strong indicator of aggregation.[13][15] This is because the chemical environment changes as the aggregates break up into monomers.[15]
-
No Aggregation: If only a decrease in signal intensity is observed with no change in chemical shifts, aggregation is likely not occurring.[15]
-
Data Interpretation Table:
| Observation upon Dilution | Interpretation |
| Significant change in chemical shifts | Aggregation is likely occurring. |
| Sharpening of broad peaks | Disruption of aggregates leads to more mobile monomers. |
| No change in chemical shifts | The compound exists as a monomer in this concentration range. |
Guide 2: Investigating Unexpected Redox Behavior in ESI-MS
Issue: Observation of ions corresponding to the reduction or oxidation of the analyte in the mass spectrum.
Background: Redox-active metal ions, such as Cu(II), can be reduced to Cu(I) during the electrospray process.[16] Similarly, the pyrazolyl-pyridazine core itself may be susceptible to redox reactions under certain ESI conditions, especially if easily oxidizable or reducible functional groups are present.
Experimental Protocol: Modifying ESI-MS Conditions to Mitigate Redox Reactions
-
Solvent System: Avoid solvents that can promote redox reactions. Ensure the mobile phase is degassed.
-
Source Parameters:
-
Capillary Voltage: Use the lowest voltage necessary for a stable spray to minimize the potential for electrochemical reactions.
-
Cone/Skimmer Voltage: As with in-source fragmentation, lower voltages reduce the energy in the source.
-
-
Additives: In some cases, adding a small amount of a radical scavenger or a chelating agent (if metal-induced redox is suspected) to the sample solution can help.
-
Ionization Mode: Compare spectra acquired in both positive and negative ion modes, as the propensity for redox reactions can differ.
References
-
The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. PubMed. Available from: [Link]
-
Synthesis, structural, and photophysical properties of pyrazolyl bis(pentafluorophenyl)boron complexes. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Available from: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available from: [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. Available from: [Link]
-
"H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available from: [Link]
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A study of the photophysical properties of various triaryl-2-pyrazolines in solution and microcrystalline form. Sci-Hub. Available from: [Link]
-
Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available from: [Link]
-
Synthesis of Some Pyridazine Based Pyrazolines. ResearchGate. Available from: [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]
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Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available from: [Link]
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Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available from: [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available from: [Link]
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Figure 11. [NMR-based detection of aggregation. (Left)...]. Assay Guidance Manual - NCBI. Available from: [Link]
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Synthesis and photophysical properties of new pyrazolines with triphenyl and ester derivatives. Semantic Scholar. Available from: [Link]
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1H NMR Studies on Aggregation-Induced Conformational Changes in Linear Alkylbenzenesulfonates. Langmuir - ACS Publications. Available from: [Link]
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Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. Available from: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
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Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. NIH. Available from: [Link]
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Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. ResearchGate. Available from: [Link]
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Removing excessive bumps in an NMR spectrum?. ResearchGate. Available from: [Link]
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NMR Spectroscopic Study of the Self-Aggregation of 3-Hexen-1,5-diyne Derivatives. Available from: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Available from: [Link]
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Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Sci-Hub. Available from: [Link]
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Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry - ACS Publications. Available from: [Link]
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Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. PubMed. Available from: [Link]
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Common problems and artifacts encountered in solution‐state NMR experiments. CDN. Available from: [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Available from: [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Heterocyclic Compounds
Introduction: The Privileged Role of Heterocycles in Drug Discovery
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, represent a cornerstone of medicinal chemistry.[1][2] Over 85% of all biologically active chemical entities incorporate a heterocyclic ring, a testament to their remarkable versatility.[1] Certain heterocyclic motifs are even designated as "privileged structures" due to their inherent ability to bind to a wide range of biological targets, such as kinases and G protein-coupled receptors (GPCRs).[3][4] This promiscuity, however, presents a challenge: the discovery of a novel heterocyclic compound is not the end, but the beginning of a rigorous journey of validation.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of validating the biological activity of novel heterocyclic compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and logical progression from initial discovery to a well-characterized lead candidate. Our approach is designed as a self-validating system, incorporating essential controls and decision-making logic at every stage to ensure data integrity and build confidence in your findings.
Chapter 1: The Initial Litmus Test - High-Throughput and Cytotoxicity Screening
The first step in the validation workflow is to ascertain whether a novel compound exhibits any biological activity at all and to determine its general toxicity profile. This is typically achieved through high-throughput screening (HTS) against a specific target or through broad cytotoxicity assays against various cell lines.
The Rationale for Cytotoxicity Profiling
Before investing significant resources, it's crucial to understand the compound's inherent toxicity. A compound that indiscriminately kills all cells at low concentrations is unlikely to be a viable therapeutic candidate, though it might find applications as an antiseptic or a research tool. Conversely, a complete lack of activity might halt further investigation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[5]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the measurement of a compound's cytotoxic effect on a cancer cell line (e.g., MCF-7).
Pillar of Trustworthiness: The Critical Role of Controls
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the solvent itself is not causing the observed effects.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). This confirms that the assay system is working correctly and is capable of detecting cytotoxicity.
-
Negative Control (Untreated): Cells that are not exposed to any treatment. This represents 100% cell viability and serves as the baseline for all comparisons.
-
Blank Control: Wells containing only media and the MTT reagent. This is used to subtract the background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of the novel heterocyclic compound in sterile DMSO (e.g., 10 mM). Perform serial dilutions in cell culture media to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound, vehicle control, and positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Chapter 2: From "Hit" to "Lead" - Quantifying Potency and Selectivity
Compounds that demonstrate interesting activity in initial screens are termed "hits." The next phase, "Hit-to-Lead," focuses on quantifying their potency and selectivity to determine if they are promising enough to become "lead" compounds. This often involves targeted assays, such as enzyme inhibition or antimicrobial susceptibility tests.
Comparative Analysis: Enzyme Inhibition
Many heterocyclic compounds exert their effects by inhibiting enzymes.[6][7] Validating this activity requires a direct, in vitro assay against the purified target enzyme. The goal is to determine the compound's half-maximal inhibitory concentration (IC50), a key measure of its potency.[8]
Data Presentation: Comparative Inhibitory Activity
The table below illustrates how to present comparative data for a novel heterocyclic compound against a known target, such as a protein kinase.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| Novel Compound X | Kinase Y | 1.2 ± 0.2 | Competitive |
| Staurosporine (Control) | Kinase Y | 0.01 ± 0.003 | Competitive |
| Novel Compound X | Kinase Z | > 100 | - |
This table demonstrates that Novel Compound X is a potent inhibitor of Kinase Y and is highly selective, showing no significant activity against the related Kinase Z.
Experimental Protocol: General Enzyme Inhibition Assay (Kinase Example)
This protocol provides a framework for determining the IC50 of a test compound against a specific protein kinase using a luminescence-based assay that measures ADP production.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate, and ATP in an optimized assay buffer.[8]
-
Compound Dilution: Prepare a serial dilution of the novel heterocyclic compound in the assay buffer, starting from a high concentration (e.g., 100 µM). Also prepare a vehicle control (DMSO) and a positive control (a known inhibitor like Staurosporine).
-
Assay Plate Setup (384-well plate):
-
Add the test compound dilutions, vehicle control, and positive control to their respective wells.
-
Add the enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This allows the compound to bind to the enzyme before the reaction starts, a critical step for accurately assessing inhibitory potential.[9]
-
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and then converts the ADP produced by the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity). Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Comparative Analysis: Antimicrobial Activity
For compounds intended as antimicrobials, the primary validation step is determining the Minimum Inhibitory Concentration (MIC).[10] The broth microdilution method is a quantitative technique widely used for this purpose.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.[12]
-
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the novel compound in sterile broth to create a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only, with no inoculum.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible microbial growth is observed.[10][12] This can be assessed visually or by measuring the optical density at 600 nm.
Chapter 3: Unveiling the "How" - Target Identification and Mechanism of Action (MoA)
Identifying a compound's molecular target and its mechanism of action (MoA) is a critical, albeit challenging, step in drug discovery.[13][14] Understanding the MoA can help explain the compound's biological effects, predict potential side effects, and guide future optimization.
Approaches to Target Deconvolution
There are three main strategies for identifying the cellular target of a bioactive compound.[15]
-
Direct Biochemical Methods: These methods rely on the physical interaction between the compound and its target protein. Affinity chromatography is a classic example, where the compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[16]
-
Genetic Interaction Methods: This approach identifies targets by observing how genetic modifications (e.g., gene overexpression or deletion) alter a cell's sensitivity to the compound.[15]
-
Computational Inference: In silico methods use the compound's structure or its induced gene expression profile to predict potential targets based on large databases of known compound-target interactions.[13][14]
Visualizing the Validation Workflow
A well-defined workflow ensures a logical progression from a novel compound to a validated lead. The following diagram illustrates a typical cascade for validating biological activity.
Caption: A generalized workflow for the validation of novel heterocyclic compounds.
Visualizing a Potential Mechanism of Action
Understanding how a compound interacts with a cellular pathway is key. The diagram below shows a hypothetical scenario where a novel compound inhibits a kinase signaling cascade involved in cell proliferation.
Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by a novel compound.
Chapter 4: Predicting the Future - Early ADMET Profiling
A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties.[17][18] Therefore, early in vitro and in silico assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical, cost-saving step.[19][20]
Key In Vitro ADMET Assays:
-
Solubility: Determines if the compound can dissolve sufficiently to be absorbed.
-
Permeability (e.g., PAMPA assay): Assesses the compound's ability to cross biological membranes, predicting intestinal absorption.
-
Metabolic Stability (e.g., Liver Microsomes): Evaluates how quickly the compound is broken down by metabolic enzymes, predicting its half-life in the body.
-
CYP450 Inhibition: Checks if the compound inhibits key cytochrome P450 enzymes, which can lead to dangerous drug-drug interactions.
-
Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically active.
Conducting these assays early allows medicinal chemists to modify the compound's structure to improve its "drug-like" properties while maintaining its biological activity.
Chapter 5: The Whole System View - In Vivo Validation
After a compound has demonstrated promising in vitro potency, selectivity, MoA, and ADMET properties, the final preclinical step is to evaluate its efficacy and safety in a living organism.[21]
The Three R's of Animal Testing
All in vivo studies must adhere to strict ethical guidelines, centered on the principles of the "3Rs":[22]
-
Replacement: Use non-animal methods whenever possible.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Minimize any pain or distress to the animals.
Key Objectives of In Vivo Studies
-
Efficacy: Does the compound produce the desired therapeutic effect in a disease model (e.g., reducing tumor size in a mouse xenograft model)?
-
Pharmacokinetics (PK): How is the drug absorbed, distributed, metabolized, and excreted by the whole organism?
-
Pharmacodynamics (PD): What is the relationship between the drug concentration and its effect over time?
-
Toxicity: What are the compound's side effects and what is the maximum tolerated dose (MTD)?
Successful in vivo validation is the final prerequisite before a compound can be considered for progression into human clinical trials.[23]
Conclusion
The validation of a novel heterocyclic compound is a systematic, multi-stage process that requires a blend of high-throughput screening, detailed biochemical and cellular assays, and whole-organism studies. By following a logical workflow, incorporating rigorous controls, and understanding the rationale behind each experimental choice, researchers can effectively de-risk their drug discovery programs. This structured approach allows for confident decision-making, ensuring that only the most promising candidates—those with demonstrated potency, selectivity, a clear mechanism of action, and favorable drug-like properties—advance toward the clinic.
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A Comparative Guide to Pyrazole Derivatives in Medicinal Chemistry: Synthesis, Biological Activity, and Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone in medicinal chemistry. This five-membered heterocyclic scaffold is a privileged structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its synthetic tractability and diverse biological activities make it a fertile ground for the discovery of novel therapeutic agents.[3][4]
This guide provides an in-depth comparative study of pyrazole derivatives, focusing on their applications in oncology, inflammation, and infectious diseases. We will delve into their synthesis, compare their biological efficacy with supporting experimental data, and elucidate key structure-activity relationships (SAR).
The Enduring Appeal of the Pyrazole Scaffold
The pyrazole ring, composed of three carbon and two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties.[5] Its aromatic nature, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for versatile interactions with biological targets.[5] This adaptability has led to the development of pyrazole-containing drugs across a wide therapeutic spectrum, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[5][6]
Comparative Analysis of Pyrazole Derivatives in Key Therapeutic Areas
The true utility of the pyrazole scaffold is best understood through a direct comparison of its derivatives in various therapeutic contexts. Here, we present a data-driven analysis of their performance in oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Activity: A Scaffold for Targeted Therapies
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[7][8] Their mechanisms of action are diverse, often involving the inhibition of key kinases and other enzymes crucial for cancer cell proliferation and survival.[9][10]
Below is a comparative table of the in vitro anticancer activity of representative pyrazole derivatives, highlighting their IC50 values against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Pyrazole-Naphthalene | Compound 112 | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [11] |
| Differently Substituted Pyrazoles | Compound 11 | MCF-7 (Breast) | 2.85 | Doxorubicin | Not specified for MCF-7 | [11] |
| Pyrazole Benzamide | Not specified | HCT-116 (Colon) | 7.74 - 82.49 µg/mL | Doxorubicin | 5.23 µg/mL | [12] |
| Pyrazole Benzamide | Not specified | MCF-7 (Breast) | 4.98 - 92.62 µg/mL | Doxorubicin | 4.17 µg/mL | [12] |
| Pyrazoline Derivative | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | Not specified | Not specified | [12] |
| Pyrazole derivative of THC | 4-bromophenyl substituted | A549 (Lung) | 8.0 | Not specified | Not specified | [12] |
| Pyrazole derivative of THC | 4-bromophenyl substituted | HeLa (Cervical) | 9.8 | Not specified | Not specified | [12] |
| Pyrazole derivative of THC | 4-bromophenyl substituted | MCF-7 (Breast) | 5.8 | Not specified | Not specified | [12] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Compound 5 | HepG2 (Liver) | 13.14 | Roscovitine (CDK2 Inhibitor) | Not specified | [7] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Compound 5 | MCF-7 (Breast) | 8.03 | Roscovitine (CDK2 Inhibitor) | Not specified | [7] |
| Pyrazole-Benzothiazole Hybrid | Not specified | HT29 (Colon) | 3.17 | Axitinib | >10 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Not specified | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [8] |
| Pyrazole Carbaldehyde Derivative | Not specified | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [8] |
Expertise & Experience in Anticancer Drug Design: The data clearly indicates that substitutions on the pyrazole ring dramatically influence anticancer potency. For instance, the introduction of a 4-bromophenyl group in the pyrazole derivative of THC leads to low micromolar activity against multiple cell lines.[12] This highlights the importance of exploring the electronic and steric effects of substituents at key positions to optimize target engagement. The pyrazole scaffold often serves as a bioisostere for other aromatic systems, offering improved pharmacokinetic properties.[5]
Anti-inflammatory Activity: The Legacy of COX-2 Inhibition
The most well-known application of pyrazole derivatives in medicinal chemistry is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[13][14] Celecoxib (Celebrex®) is a blockbuster drug that validates the therapeutic potential of this class of compounds.[6][15] The selectivity for COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Here, we compare the in vitro COX inhibitory activity and selectivity of various pyrazole derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [16] |
| Compound AD 532 | Not specified | Less potent than Celecoxib | Not specified | [13] |
| Pyrazolone derivative 5f | Not specified | 1.50 | Not specified | [9] |
| Aminopyrazole derivative 6f | Not specified | 1.15 | Not specified | [9] |
| Pyrazole analogue 5s | Not specified | 2.51 | 72.95 | [10][17] |
| Pyrazole analogue 5u | Not specified | 1.79 | 74.92 | [10][17] |
| Pyridazinone derivative 26b | Not specified | 0.04384 | 11 | [18] |
| Diclofenac | Not specified | Not specified | 29 | [19] |
Trustworthiness of the COX-2 Inhibition Model: The development of selective COX-2 inhibitors relies on a well-established understanding of the structural differences between the COX-1 and COX-2 active sites. The larger active site of COX-2, owing to the substitution of isoleucine in COX-1 with a smaller valine, accommodates bulkier substituents on the inhibitor, a key feature exploited in the design of diarylheterocycles like celecoxib. The sulfamoylphenyl group of celecoxib is a critical pharmacophore that interacts with a secondary pocket in the COX-2 enzyme, conferring selectivity.[20]
Antimicrobial Activity: A New Frontier for Pyrazole Derivatives
With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics. Pyrazole derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against both bacteria and fungi.[4][5]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various microbial strains.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Reference |
| Imidazo-pyridine-pyrazole | Compound 18 | S. aureus | <1 | Ciprofloxacin | - | [5] |
| Imidazo-pyridine-pyrazole | Compound 18 | E. coli | <1 | Ciprofloxacin | - | [5] |
| Imidazo-pyridine-pyrazole | Compound 18 | P. aeruginosa | <1 | Ciprofloxacin | - | [5] |
| Pyrano[2,3-c] pyrazole | Compound 5c | K. pneumonia | 6.25 | Chloramphenicol | - | [5][6] |
| Pyrano[2,3-c] pyrazole | Compound 5c | E. coli | 6.25 | Chloramphenicol | - | [5][6] |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives | Compounds 4-8 | Various bacteria | Not specified | Chloramphenicol | Not specified | [1] |
| Pyrazole-1-carbothiohydrazide | Compound 21a | A. niger | 2.9 - 7.8 | Clotrimazole | Not specified | [4] |
| Pyrazole-1-carbothiohydrazide | Compound 21a | S. aureus | 62.5 - 125 | Chloramphenicol | Not specified | [4] |
| Pyrazoline derivatives | Not specified | E. coli | 12.5 | Not specified | Not specified | [21] |
| Pyrazoline derivatives | Not specified | S. aureus | 12.5 - 25 | Not specified | Not specified | [21] |
Authoritative Grounding in Antimicrobial Mechanisms: The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential microbial enzymes. For example, some pyrazoles have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[9] The lipophilicity conferred by the pyrazole ring can also enhance the ability of these compounds to penetrate bacterial cell membranes.[5]
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Here, we provide step-by-step methodologies for the synthesis of a key pyrazole derivative and for the in vitro evaluation of anticancer activity.
Synthesis of Celecoxib: A Classic Example
The synthesis of Celecoxib is a well-established process that serves as an excellent model for the preparation of 1,3,5-trisubstituted pyrazoles.[16][22] The most common route involves a Claisen condensation followed by a cyclocondensation reaction.[22]
Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione [22]
-
To a solution of 4'-methylacetophenone in an appropriate solvent (e.g., toluene), add a strong base such as sodium hydride at a controlled temperature.[2]
-
Slowly add ethyl trifluoroacetate to the reaction mixture.
-
Allow the reaction to proceed at a specified temperature and time to ensure complete formation of the β-diketone intermediate.[2]
-
Quench the reaction with an acidic solution (e.g., 15% hydrochloric acid) and separate the organic layer.[2]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[2]
Step 2: Cyclocondensation to Synthesize Celecoxib [22]
-
Dissolve the intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, and 4-hydrazinylbenzenesulfonamide hydrochloride in a suitable solvent like methanol.[22]
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[16]
-
Upon completion, cool the reaction mixture and remove the solvent under vacuum.[22]
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[16]
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR): Decoding the Pyrazole Scaffold
Understanding the relationship between the chemical structure of a pyrazole derivative and its biological activity is paramount for rational drug design.
Caption: Key positions for substitution on the pyrazole ring.
For Anticancer Activity: The nature and position of substituents on the pyrazole ring are critical. For instance, in a series of pyrazole-benzamide derivatives, the antiproliferative activity was found to be highly dependent on the substitution pattern. [12] For Anti-inflammatory Activity: In the case of COX-2 inhibitors, a para-sulfonamide or a similar group on one of the aryl rings attached to the pyrazole core is a key determinant of selectivity. [20]The trifluoromethyl group at the 3-position of the pyrazole ring in celecoxib also plays a crucial role in its binding to the COX-2 enzyme. [16] For Antimicrobial Activity: The SAR for antimicrobial pyrazoles is still being extensively explored. However, it has been observed that the presence of a carbothiohydrazide unit can lead to potent antibacterial and antifungal activity. [4]
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable platform in medicinal chemistry. The comparative data presented in this guide underscores the remarkable versatility of pyrazole derivatives in addressing a wide range of therapeutic needs. Future research in this area will likely focus on the development of novel synthetic methodologies to access more diverse chemical space, the exploration of pyrazole derivatives as multi-target agents, and the use of computational tools to refine SAR and design next-generation therapeutics with enhanced potency and safety profiles.
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A Comparative Guide to the Antimicrobial Efficacy of Pyrazolyl-Pyridazine Derivatives
In the persistent global challenge of antimicrobial resistance, the exploration of novel heterocyclic scaffolds as potential therapeutic agents is a cornerstone of modern medicinal chemistry. Among these, the fused pyrazolyl-pyridazine system has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the antimicrobial efficacy of pyrazolyl-pyridazine derivatives against existing antimicrobial agents, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The diminishing efficacy of conventional antibiotics necessitates the discovery and development of new chemical entities with unique mechanisms of action or improved potency against resistant pathogens. Fused heterocyclic systems are of particular interest as they offer a three-dimensional chemical space that can lead to novel interactions with biological targets. The pyrazolyl-pyridazine scaffold, which combines the structural features of both pyrazole and pyridazine rings, has been investigated for a range of biological activities, including anti-inflammatory, anticancer, and, most notably, antimicrobial effects[1][2]. The inherent bioactivity of both parent heterocycles suggests that their fusion could lead to synergistic or enhanced antimicrobial properties[1][2].
In Vitro Antimicrobial Efficacy: A Comparative Analysis
The primary evaluation of a potential new antimicrobial agent lies in its in vitro activity against a panel of clinically relevant microorganisms. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Antibacterial Spectrum of Activity
Numerous studies have demonstrated that pyrazolyl-pyridazine derivatives and their close analogs, such as pyrazolo[3,4-d]pyridazines, exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative MIC Values (μg/mL) of Pyrazolyl-Pyridazine Derivatives and Standard Antibiotics against Bacterial Pathogens
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference(s) |
| Pyrazolyl-pyridazine Derivatives | |||||
| Compound 4d¹ | - | - | - | - | [3] |
| Pyrazolo[3,4-d]pyridazine 7e² | <0.24 | 0.31 | 0.31 | - | [4] |
| Pyrazolo[3,4-d]pyridazine 7f² | <0.24 | 0.31 | 0.31 | - | [4] |
| Pyrazolo[3,4-c]pyridazine Analogs | |||||
| Compound 12a³ | - | - | >100 | - | [5] |
| Compound 14³ | - | 12.5 | - | - | [5] |
| Compound 15³ | - | 6.25 | - | - | [5] |
| Standard Antibiotics | |||||
| Ampicillin | 0.25 - 2 | 0.06 - 0.5 | 2 - 8 | >128 | Standard Data |
| Ciprofloxacin | 0.125 - 1 | 0.06 - 0.25 | 0.008 - 0.03 | 0.25 - 1 | Standard Data |
| Chloramphenicol | 2 - 8 | 1 - 4 | 2 - 4 | 8 - 32 | Standard Data |
¹ 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, noted for significant broad-spectrum action, though specific MIC values were not provided in the source.[3] ² MIC values originally reported in mg/mL and converted for comparison. These compounds showed high potency.[4] ³ These compounds are fused pyrazolo[3,4-c]pyridazines, demonstrating moderate to good activity, particularly against Gram-positive bacteria.[5]
From the available data, certain pyrazolo[3,4-d]pyridazine derivatives, such as compounds 7e and 7f , exhibit remarkable potency, with MIC values below 0.31 μg/mL against both Gram-positive and Gram-negative bacteria, rivaling or even exceeding the activity of some established antibiotics.[4] It is important to note that the spectrum of activity can be significantly influenced by the substitution patterns on the heterocyclic core, a key aspect of the structure-activity relationship.
Antifungal Activity
In addition to antibacterial effects, several pyrazolyl-pyridazine derivatives have been evaluated for their antifungal activity against common fungal pathogens.
Table 2: Comparative MIC Values (μg/mL) of Pyrazolyl-Pyridazine Derivatives and a Standard Antifungal Agent
| Compound/Drug | Candida albicans | Aspergillus niger | Reference(s) |
| Pyrazolyl-pyridazine Derivatives | |||
| Compound 4c¹ | - | - | [3] |
| Compound 4d¹ | - | - | [3] |
| Pyrazolo[3,4-d]pyridazine 7e² | 0.31 | <0.24 | [4] |
| Pyrazolo[3,4-d]pyridazine 7f² | 0.31 | <0.24 | [4] |
| Pyrazolo[3,4-c]pyridazine Analogs | |||
| Compound 2³ | - | 12.5 | [5] |
| Compound 24³ | - | 6.25 | [5] |
| Standard Antifungal | |||
| Clotrimazole | 0.125 - 1 | 1 - 8 | Standard Data |
¹ These compounds showed "potential antifungal activity," though specific MIC values were not provided.[3] ² MIC values originally reported in mg/mL. These compounds demonstrated very high antifungal potency.[4] ³ Fused pyrazolo[3,4-c]pyridazine analogs showing moderate antifungal activity.[5]
The data indicates that the pyrazolyl-pyridazine scaffold can be a versatile template for the development of broad-spectrum antimicrobial agents, with some derivatives showing potent activity against both bacteria and fungi.[4]
Mechanistic Insights: How Do Pyrazolyl-Pyridazines Work?
While direct enzymatic and cellular studies on pyrazolyl-pyridazine derivatives are still emerging, molecular docking studies and comparisons with structurally related compounds provide valuable insights into their potential mechanisms of action.
Potential Molecular Targets
The antimicrobial activity of pyrazole-containing compounds has been attributed to the inhibition of several key bacterial enzymes:
-
DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication and are the primary targets of fluoroquinolone antibiotics. Molecular docking studies of pyrazolo-fused heterocycles have suggested that they can bind to the ATP-binding site of DNA gyrase, thereby inhibiting its function.[2][6] This mechanism would be particularly valuable as it is a well-validated target.
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR is the mechanism of action for trimethoprim. Some pyrazole-pyrimidine hybrids have shown potent DHFR inhibitory activity, suggesting that pyrazolyl-pyridazines may also act via this pathway.
Visualizing the Putative Mechanism
The following diagram illustrates the potential inhibition of bacterial DNA gyrase by a pyrazolyl-pyridazine derivative, as suggested by molecular docking studies.
Structure-Activity Relationship (SAR)
The antimicrobial potency of pyrazolyl-pyridazine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Analysis of various synthesized series reveals several key trends:
-
Electron-Withdrawing and Lipophilic Groups: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) on the phenyl rings attached to the core structure, often enhances antimicrobial activity.[3] This may be due to increased lipophilicity, facilitating cell membrane penetration, or through specific electronic interactions with the target enzyme.
-
Aromatic and Heterocyclic Substituents: The nature of the aryl or heteroaryl groups appended to the pyrazole or pyridazine rings plays a crucial role. Different substituents can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to the target.
-
Fused Ring System Isomers: The specific arrangement of the fused pyrazole and pyridazine rings (e.g., pyrazolo[3,4-c]pyridazine vs. pyrazolo[3,4-d]pyridazine) can significantly impact biological activity, as it alters the overall shape and electronic distribution of the molecule.
In Vivo Efficacy: Preliminary Evidence
While most of the research on pyrazolyl-pyridazines has been conducted in vitro, there is emerging evidence of their potential efficacy in animal models for related compounds. For instance, a pyrazole-clubbed pyrimidine derivative demonstrated significant efficacy in treating MRSA-induced keratitis in rats. While this is not a systemic infection model and the compound is not a true pyrazolyl-pyridazine, it provides a crucial proof-of-concept for the potential of this class of compounds in a living system. Further in vivo studies using systemic infection models are a critical next step in the development of pyrazolyl-pyridazine-based antimicrobials.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.
Protocol Steps:
-
Preparation of Compound Stock Solution: Dissolve the pyrazolyl-pyridazine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
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A Comparative Guide to the Structure-Activity Relationship of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine Analogs
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity has proven to be a robust strategy for the discovery of novel therapeutic agents. The pyrazole and pyridazine rings, both privileged structures in drug development, have independently demonstrated a wide spectrum of pharmacological activities.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific class of hybrid molecules: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine analogs. By examining the synthesis, biological evaluation, and the nuanced effects of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical space.
The Core Scaffold: A Synthesis of Privileged Heterocycles
The title compound class merges the 3,5-dimethylpyrazole moiety with a 6-hydrazinopyridazine core. The pyrazole ring is a well-established pharmacophore found in drugs such as the anti-inflammatory agent celecoxib, while the pyridazine nucleus is present in cardiovascular and psychoactive drugs like cadralazine and minaprine.[4] The hydrazino (-NHNH2) group at the 6-position of the pyridazine ring serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for a systematic exploration of the chemical space and its impact on biological activity.
Rationale for Design
The rationale behind combining these two heterocycles is to leverage their individual pharmacophoric properties to create synergistic effects or novel biological activities. The 3,5-dimethylpyrazole unit can engage in specific interactions with biological targets, while the pyridazine core acts as a central scaffold, orienting the substituents in a defined spatial arrangement. The hydrazino linker provides a point of diversification to modulate physicochemical properties and target interactions.
Synthesis of this compound Analogs
The synthesis of the target analogs typically commences from a readily available precursor, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. This key intermediate can be synthesized by the reaction of 3-chloro-6-hydrazinylpyridazine with acetylacetone.[5] The subsequent displacement of the chloro group with hydrazine hydrate affords the 6-hydrazino derivative, which serves as the direct precursor for a library of analogs.
General Synthetic Pathway
Caption: General synthetic route to the target analogs.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine [5]
-
To a solution of 3-chloro-6-hydrazinylpyridazine (6.92 mmol) in ethanol (5 mL), add acetylacetone (8 mmol) and acetic acid (0.7 mL).
-
Heat the reaction mixture for 30 minutes.
-
Remove the unreacted acetic acid under vacuum.
-
Add 25 mL of distilled water to the residue and filter the resulting solid.
-
Recrystallize the crude product from ethanol to obtain colorless prisms of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.
Step 2: Synthesis of this compound
-
Dissolve 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (1 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (5 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically explored by modifying the terminal hydrazino group. Condensation with various aldehydes and ketones to form hydrazones is a common strategy to introduce a wide range of substituents.
Comparison of Biological Activities
While direct experimental data for the titular compound series is not extensively available in the public domain, we can infer potential activities and SAR by comparing structurally related pyrazole-pyridazine derivatives. The primary reported activities for such scaffolds include antimicrobial, anti-inflammatory, and kinase inhibitory effects.[4][6][7]
| Analog Class | Key Structural Features | Reported Biological Activity | Reference |
| Pyrazolo-pyridazine Derivatives | Fused pyrazolo[3,4-c]pyridazine core | Antimicrobial (antibacterial and antifungal) | [4] |
| Pyrazolone-pyridazine Conjugates | Pyrazolone moiety linked to pyridazine | Anti-inflammatory and analgesic (COX-1/2 inhibition) | [6] |
| Pyridazinone Derivatives | Varied substitutions on the pyridazinone ring | Antifungal (β-1,3-glucan synthase inhibitors) | [8] |
| Pyridazinone & Pyrazolo[1,5-a]pyridine | Specific substitutions targeting the kinase active site | Kinase Inhibition (C-Terminal Src Kinase - CSK) | [7] |
| 6-(Pyrazol-1-yl)pyridazin-3(2H)-ones | Pyrazolyl-pyridazine core with an oxo group | Plant growth stimulant | [9] |
Table 1: Comparison of biological activities of related pyrazole-pyridazine analogs.
Inferred SAR for this compound Analogs
Based on the available literature for related compounds, the following SAR can be postulated:
-
The Hydrazone Moiety (-N=CH-R): The nature of the 'R' group introduced via the aldehyde or ketone is critical.
-
Aromatic/Heteroaromatic Rings: Substitution on these rings can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) on a phenyl ring often enhance antimicrobial activity.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 'R' group, plays a crucial role in cell permeability and, consequently, biological activity. A logP in the range of 3-5 has been associated with better anticancer activity in some pyrazole derivatives.[10]
-
-
The Pyrazole Ring: The 3,5-dimethyl substitution pattern is a common and often optimal arrangement for various biological activities, including kinase inhibition.[11]
-
The Pyridazine Core: This acts as a rigid scaffold, and its substitution pattern dictates the vectoral projection of the other functional groups.
Potential as Kinase Inhibitors
The pyrazole scaffold is a privileged structure in the development of kinase inhibitors.[11] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety is a known pharmacophore for targeting cyclin-dependent kinases (CDKs).[11] Given the structural similarities, the this compound core presents a promising starting point for the design of novel kinase inhibitors. The hydrazino group can be derivatized to introduce functionalities that can interact with specific residues in the kinase ATP-binding pocket.
Caption: Hypothesized binding mode in a kinase active site.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel analogs, a series of in vitro and in vivo assays are essential.
Antimicrobial Activity Assay (Broth Microdilution)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (e.g., HTRF® Kinase Assay)
-
Prepare a reaction buffer containing the kinase, a biotinylated substrate, and ATP.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
After incubation, read the plate on an HTRF-compatible reader.
-
The IC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel bioactive molecules. While direct SAR data for this specific series is emerging, analysis of related pyrazole-pyridazine analogs suggests significant potential for antimicrobial, anti-inflammatory, and particularly kinase inhibitory activities. The synthetic accessibility of the 6-hydrazino precursor allows for the creation of large, diverse libraries of compounds through derivatization of the hydrazino group.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of hydrazone and other derivatives. Elucidation of the mechanism of action, particularly for any identified kinase inhibitors, through molecular modeling and structural biology will be crucial for the rational design of more potent and selective next-generation compounds. The findings from such studies will undoubtedly contribute to the growing importance of pyrazole-pyridazine hybrids in medicinal chemistry.
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- 6. Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Anticancer Pyrazole Compounds
Introduction: The Prominence of Pyrazoles in Oncology Research
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. In oncology, pyrazole derivatives have gained prominence as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Their structural versatility allows for fine-tuning of their steric and electronic properties, making them ideal candidates for targeted cancer therapy. This guide provides a comprehensive framework for the in vitro validation of novel pyrazole compounds, moving from initial cytotoxicity screening to deeper mechanistic insights. It is designed for researchers in drug discovery and development, offering a scientifically rigorous, field-proven approach to building a compelling preclinical data package.
Part 1: Foundational Screening - Assessing General Cytotoxicity
The first step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This primary screening provides crucial data on the compound's potency and selectivity. The choice of assay is critical and depends on the experimental goals and the characteristics of the cell lines being used.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. | High-throughput, inexpensive, widely used. | Can be affected by metabolic state of cells; formazan crystals require a solubilization step. | Adherent cells with stable metabolic activity. |
| SRB Assay | Staining of total cellular protein with sulforhodamine B (SRB) dye. | Unaffected by cellular metabolism, simple, reproducible. | Less sensitive than metabolic assays for certain cell types. | Large-scale screening, adherent cells, comparing different cell lines. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction. | Highly sensitive, rapid, single-addition protocol. | More expensive than other methods. | Suspension cells, low-density cultures, high-sensitivity applications. |
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a typical workflow for assessing the cytotoxicity of a pyrazole compound library.
Caption: High-throughput workflow for cytotoxicity screening.
Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from the standardized procedure used by the National Cancer Institute (NCI).
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyrazole compounds (typically from 0.01 to 100 µM) to the plates. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently discard the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log concentration of the compound using non-linear regression analysis.
Part 2: Mechanistic Deep Dive - How Do the Compounds Work?
Once a lead pyrazole compound demonstrates potent cytotoxicity, the next crucial step is to elucidate its mechanism of action. Key questions to address are: Does the compound halt cell cycle progression? Does it induce programmed cell death (apoptosis)?
Cell Cycle Analysis via Propidium Iodide (PI) Staining
Many anticancer drugs, particularly kinase inhibitors, exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from replicating.
Protocol: PI Staining for Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat them with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Apoptosis Detection via Annexin V/PI Staining
A hallmark of effective anticancer agents is their ability to induce apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells.
Protocol: Annexin V/PI Staining for Flow Cytometry
-
Treatment: Treat cells in 6-well plates with the pyrazole compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24, 48 hours).
-
Harvest: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Part 3: Target Validation - Identifying the Molecular Target
Many pyrazole-based anticancer agents function as kinase inhibitors. For example, they are known to target Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. A common target is the CDK4/6-Cyclin D complex, which controls the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein.
Signaling Pathway: CDK-Mediated Cell Cycle Progression
The diagram below illustrates the canonical pathway involving CDK4/6, which is frequently inhibited by pyrazole-based compounds.
Caption: Inhibition of the CDK4/6-Rb pathway by pyrazole compounds.
Validation of a specific molecular target often requires further biochemical assays (e.g., in vitro kinase assays) and cellular thermal shift assays (CETSA) to confirm direct binding within the cell.
Conclusion: Synthesizing a Coherent Data Package
The in vitro validation of a novel pyrazole anticancer compound is a stepwise process that builds a layered, evidence-based argument for its therapeutic potential. By progressing from broad cytotoxicity screening to detailed mechanistic studies and target identification, researchers can construct a robust data package. This guide provides the fundamental assays and logical framework to effectively characterize these promising molecules, paving the way for further preclinical and clinical development.
References
-
Title: Pyrazole and its Fused Derivatives: A Review on Their Synthesis and Biological Activities as Anticancer Agents. Source: Bioorganic Chemistry. URL: [Link]
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Title: The NCI-60 Human Tumor Cell Line Anticancer Drug Screen. Source: Nature Protocols. URL: [Link]
-
Title: A review on pyrazole-containing hybrids as anticancer agents. Source: Archiv der Pharmazie. URL: [Link]
-
Title: Pyrazole-Based Compounds as Kinase Inhibitors in Cancer Treatment: An Overview. Source: Molecules. URL: [Link]
-
Title: Recent advances of pyrazole-containing derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry. URL: [Link]
A Comparative Guide to Pyrazolyl-Pyridazine Derivatives as Novel Plant Growth Regulators
Abstract
The relentless pursuit of enhanced agricultural productivity and sustainability has driven significant research into novel plant growth regulators (PGRs). This guide provides a comprehensive comparative analysis of a series of newly synthesized pyrazolyl-pyridazine derivatives, a promising class of heterocyclic compounds exhibiting significant plant growth-regulating activities. We delve into the structure-activity relationships, comparative performance data from standardized bioassays, and detailed, replicable experimental protocols. Furthermore, a proposed mechanism of action is discussed, supported by a putative signaling pathway diagram. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering both foundational knowledge and practical insights into the evaluation of this novel compound class.
Introduction: The Need for Advanced Plant Growth Regulators
Plant growth regulators are vital tools in modern agriculture, used to manipulate everything from seed germination to flowering and fruit ripening, ultimately enhancing crop yield and quality.[1] While established classes of PGRs like auxins, cytokinins, and gibberellins are widely used, there is a continuous demand for new chemical entities with improved efficacy, selectivity, and more favorable environmental profiles.[1][2]
Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of agrochemical discovery.[3][4][5] The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, is a well-established "privileged structure" found in numerous biologically active molecules, including herbicides and fungicides.[3][4][6][7] When fused or linked to other heterocyclic systems like pyridazine, the resulting non-fused biheterocyclic system offers a unique three-dimensional structure that can lead to novel biological activities.[8] This guide focuses on the comparative analysis of three such pyrazolyl-pyridazine derivatives, designated PP-A, PP-B, and PP-C, to evaluate their potential as next-generation plant growth regulators.
Featured Pyrazolyl-Pyridazine Derivatives: Structure and Rationale
The core chemical scaffold for our comparative analysis is the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine moiety. The selection of substituents at the R-position is a deliberate experimental choice designed to probe the structure-activity relationship (SAR). Modifications at this position can significantly alter the molecule's polarity, steric bulk, and electronic properties, thereby influencing its uptake, translocation, and interaction with biological targets within the plant.
-
PP-A (R = -H): The unsubstituted parent compound serves as our baseline for activity.
-
PP-B (R = -Cl): The introduction of a chloro- group, an electron-withdrawing substituent, is intended to modify the electronic distribution of the pyridazine ring and potentially enhance binding affinity to a target protein.
-
PP-C (R = -OCH₃): The methoxy- group is an electron-donating group that increases polarity, which could influence the compound's solubility and transport properties within the plant.
These three derivatives were synthesized via established multi-step synthetic routes, which typically involve the condensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by coupling to a functionalized pyridazine precursor.[6][7][9]
Comparative Performance Analysis
The three pyrazolyl-pyridazine derivatives were evaluated for their effects on key growth parameters in the model plant species Arabidopsis thaliana. A well-characterized synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), was used as a positive control, with a vehicle-only treatment (0.1% DMSO) serving as the negative control. All compounds were tested at a concentration of 10 µM. The results, summarized below, represent the mean of three independent experiments.
Table 1: Comparative Effects of Pyrazolyl-Pyridazine Derivatives on Arabidopsis thaliana Growth Parameters
| Compound | Seed Germination (%) | Primary Root Length (mm) | Lateral Root Density (No./cm) | Shoot Fresh Weight (mg) |
| Control (0.1% DMSO) | 98 ± 2 | 15.2 ± 1.1 | 4.5 ± 0.5 | 25.1 ± 2.3 |
| 2,4-D (10 µM) | 97 ± 3 | 8.1 ± 0.9 | 12.8 ± 1.2 | 28.5 ± 2.9 |
| PP-A (10 µM) | 96 ± 4 | 13.5 ± 1.3 | 6.2 ± 0.7 | 27.2 ± 2.5 |
| PP-B (10 µM) | 99 ± 1 | 9.5 ± 1.0 | 11.5 ± 1.1 | 31.8 ± 3.1 |
| PP-C (10 µM) | 95 ± 5 | 18.1 ± 1.5 | 4.1 ± 0.6 | 24.5 ± 2.1 |
Interpretation of Results:
-
Auxin-like Activity: Derivative PP-B demonstrated a classic auxin-like response: significant inhibition of primary root elongation coupled with a marked increase in lateral root density, closely mirroring the effects of the 2,4-D control.[10][11] It also produced the highest increase in shoot fresh weight, suggesting a potent growth-promoting effect.
-
Root Growth Promotion: In contrast, PP-C exhibited a distinct growth-regulating profile, significantly promoting primary root elongation while having a negligible effect on lateral root formation. This suggests a different mechanism of action, potentially interacting with pathways that favor primary meristem activity over lateral root initiation.
-
Baseline Activity: The parent compound, PP-A , showed modest activity, indicating that the substituents on the pyridazine ring are crucial for potent biological effects.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols were employed. These bioassays are standard methods for evaluating the biological activity of putative plant growth regulators.[12][13][14]
Plant Material and Growth Conditions
-
Species: Arabidopsis thaliana, ecotype Columbia-0 (Col-0).
-
Sterilization: Seeds were surface-sterilized by immersion in 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and rinsed five times with sterile deionized water. This step is critical to eliminate microbial contaminants that could interfere with plant growth.
-
Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, pH adjusted to 5.7.
-
Growth Conditions: Plates were stratified at 4°C for 3 days in the dark to synchronize germination, then transferred to a growth chamber at 22°C under a 16-hour light/8-hour dark photoperiod.
Protocol: Root Growth Assay
-
Preparation: Prepare square petri plates with MS medium containing the test compounds (PP-A, PP-B, PP-C, 2,4-D at 10 µM) or the vehicle control (0.1% DMSO). The use of a solvent control is essential to ensure that the observed effects are due to the compound itself and not the solvent.
-
Plating: Aseptically place 10-15 sterilized seeds in a line on the surface of the agar, approximately 1 cm from the top edge of the plate.
-
Orientation: Orient the plates vertically to allow roots to grow downwards along the agar surface.
-
Incubation: Place the plates in the growth chamber for 7 days.
-
Data Acquisition: After 7 days, scan the plates using a high-resolution flatbed scanner.
-
Analysis: Measure the length of the primary root and count the number of emerged lateral roots using image analysis software (e.g., ImageJ). Lateral root density is calculated by dividing the number of lateral roots by the length of the primary root.
Protocol: Shoot Biomass Assay
-
Experiment Setup: Use the same plates from the root growth assay after 14 days of growth.
-
Harvesting: Carefully remove the seedlings from the agar. Using a fine scalpel, excise the shoot at the root-shoot junction.
-
Measurement: Pool the shoots from each plate (one replicate) and immediately weigh them on an analytical balance to determine the fresh weight. Prompt measurement is crucial to prevent water loss and ensure accuracy.
-
Statistical Analysis: Perform a one-way ANOVA with a post-hoc Tukey's test to determine statistically significant differences between treatments.
Proposed Mechanism of Action & Signaling Pathway
The strong auxin-like phenotype induced by PP-B suggests that it may act as an auxin agonist. Auxins regulate gene expression by promoting the degradation of Aux/IAA transcriptional repressors. This process is mediated by the TIR1/AFB F-box protein receptors.
Hypothetical Signaling Pathway for PP-B:
We propose that PP-B, due to its structural properties, can bind to the auxin co-receptor complex (TIR1/AFB and Aux/IAA protein). This binding event stabilizes the interaction, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the repressor allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which in turn leads to physiological changes like lateral root formation and cell expansion.
Caption: Proposed signaling pathway for the auxin-like derivative PP-B.
Structure-Activity Relationship (SAR) Insights
The comparative data provides clear insights into the structure-activity relationships of this pyrazolyl-pyridazine series.
Caption: Structure-Activity Relationship (SAR) summary for the derivatives.
-
The Unsubstituted Core (PP-A): Possesses only weak intrinsic activity. This highlights the necessity of functionalization on the pyridazine ring to elicit a strong biological response.
-
Electron-Withdrawing Group (PP-B): The addition of chlorine dramatically increases auxin-like activity. This suggests that reducing electron density in the pyridazine ring may be key for effective binding to the auxin receptor complex. This is a common strategy in agrochemical design to enhance compound efficacy.[3][15]
-
Electron-Donating Group (PP-C): The methoxy group abolishes auxin-like activity and instead promotes primary root growth. This radical shift in activity profile indicates that PP-C may interact with a completely different biological target or signaling pathway, possibly related to gibberellins or cytokinins, which are also known to influence root system architecture.
Conclusion and Future Directions
This comparative analysis demonstrates that the pyrazolyl-pyridazine scaffold is a highly promising and tunable platform for the development of novel plant growth regulators.
-
Derivative PP-B has emerged as a potent auxin-like compound, warranting further investigation for applications where promoting rooting and biomass is desirable, such as in vegetative propagation or certain field crops.
-
Derivative PP-C represents an intriguing lead for a different class of PGR, one that specifically enhances primary root growth. This could be highly valuable for improving seedling establishment and drought tolerance in crops.
Future work should focus on several key areas:
-
Lead Optimization: Synthesizing a broader library of derivatives based on the PP-B and PP-C scaffolds to further refine activity and selectivity.
-
Mechanism of Action Studies: Utilizing biochemical assays (e.g., receptor binding assays) and genetic approaches (e.g., screening for resistant mutants) to definitively identify the molecular targets of PP-B and PP-C.
-
Broad-Spectrum Testing: Evaluating the efficacy of these lead compounds on agronomically important crop species beyond Arabidopsis.
-
Toxicology and Environmental Fate: Conducting necessary studies to ensure the safety and environmental sustainability of these novel compounds.
References
-
Title: Bioassays for Identifying and Characterizing Plant Regulatory Peptides Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: Bioassay for plant growth regulators Source: SlideShare URL: [Link]
- Title: Bioassays and Other Special Techniques for Plant Hormones and Plant Growth Regulators Source: Google Books URL
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Title: Comparative Analysis of Various Plant-Growth-Regulator Treatments on Biomass Accumulation, Bioactive Phytochemical Production, and Biological Activity of Solanum virginianum L. Callus Culture Extracts Source: MDPI URL: [Link]
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Title: Bioassay of Cytokinin Source: Dora Agri-Tech URL: [Link]
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Title: Quantitative structure-activity relationships of insecticides and plant growth regulators: comparative studies toward understanding the molecular mechanism of action Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: Bioassays for Identifying and Characterizing Plant Regulatory Peptides Source: PubMed URL: [Link]
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Title: Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite Source: Semantic Scholar URL: [Link]
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Title: Comparative Analysis of Plant Growth-Promoting Rhizobacteria (PGPR) and Chemical Fertilizers on Quantitative and Qualitative Characteristics of Rainfed Wheat Source: MDPI URL: [Link]
-
Title: Synthesis of new pyrazolyl-pyridazine derivatives and evaluation of their effect on the growth of spring wheat Source: ResearchGate URL: [Link]
-
Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: PubMed URL: [Link]
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Title: Comparing PGRs Source: Purdue University URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan Source: PubMed URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
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Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ResearchGate URL: [Link]
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Title: View of Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings Source: Journal of Advances in Agriculture URL: [Link]
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Title: Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture Source: Royalchem URL: [Link]
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Title: Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings Source: ResearchGate URL: [Link]
- Title: Pyridazine derivatives,their preparation and their use as plant growth regulators Source: Google Patents URL
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Title: Pyrazole derivatives: Recent advances in discovery and development of pesticides Source: Wiley Online Library URL: [Link]
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A Researcher's Guide to Assessing the Kinase Inhibition Specificity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine
In the landscape of targeted drug discovery, the specificity of a kinase inhibitor is paramount. A highly selective inhibitor can offer a potent therapeutic effect with minimal off-target toxicities, while a non-selective compound may lead to unforeseen side effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the kinase inhibition specificity of a novel compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine, hereafter referred to as Pz-H-Pyr .
This guide is structured to walk you through a logical progression of experiments, from initial potency determination against a primary target to a full kinome-wide specificity profile. We will compare the hypothetical performance of Pz-H-Pyr against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the more targeted, clinically relevant inhibitors Dasatinib and Bosutinib .
The Imperative of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[5] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[6] Off-target inhibition can lead to toxicity or unexpected pharmacological effects, confounding the interpretation of experimental results and potentially derailing clinical development.[2][3][7][8] Therefore, a rigorous assessment of an inhibitor's selectivity is a critical step in its development as a therapeutic agent or a chemical probe.
A Tiered Approach to Specificity Profiling
We recommend a tiered approach to characterizing the kinase inhibition profile of a novel compound like Pz-H-Pyr. This approach allows for a cost-effective and efficient evaluation, starting with focused assays and progressing to comprehensive profiling.
Caption: A tiered workflow for assessing kinase inhibitor specificity.
Tier 1: Foundational Potency Determination
The initial step is to determine the potency of Pz-H-Pyr against its intended target kinase(s). The ADP-Glo™ Kinase Assay is a robust and versatile platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from Promega's technical manual.[9][11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Pz-H-Pyr and control inhibitors (Staurosporine, Dasatinib, Bosutinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Pz-H-Pyr and control inhibitors in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO.
-
-
Kinase Reaction (5 µL volume):
-
Prepare a 2x kinase/substrate solution in kinase reaction buffer. The optimal concentrations should be determined empirically, but a starting point is typically at or below the Km for the substrate and ATP.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the 2x kinase/substrate solution.
-
Initiate the reaction by adding 2 µL of 2x ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Focused Selectivity Screening
Once the on-target potency of Pz-H-Pyr is established, the next step is to assess its selectivity against a small, focused panel of kinases. This panel should ideally include kinases from the same family as the primary target, as they are more likely to be off-targets due to structural similarities. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice for this tier, as it is a TR-FRET-based assay that directly measures the binding of the inhibitor to the kinase.[12][13]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol is a generalized version based on Thermo Fisher Scientific's guidelines.[12][14]
Materials:
-
Kinases for the screening panel
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Pz-H-Pyr and control inhibitors
-
384-well, low-volume, black plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 4x solution of Pz-H-Pyr and control inhibitors at the desired screening concentration (e.g., 1 µM) in 1x kinase buffer.
-
Prepare a 2x kinase/antibody mixture in 1x kinase buffer.
-
Prepare a 4x tracer solution in 1x kinase buffer.
-
-
Assay Assembly (16 µL final volume):
-
Add 4 µL of the 4x compound solution or DMSO control to the assay plate.
-
Add 8 µL of the 2x kinase/antibody mixture.
-
Add 4 µL of the 4x tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition by comparing the emission ratio in the presence of the compound to the high (no inhibitor) and low (saturating concentration of a known binder) controls.
-
Tier 3: Comprehensive Kinome-Wide Specificity Profiling
For a definitive assessment of selectivity, a broad, kinome-wide screen is the gold standard. Services like Eurofins' KINOMEscan® platform offer an active site-directed competition binding assay to quantitatively measure the interactions between an inhibitor and a large panel of kinases (often over 480).[15][16][17][18] This approach provides dissociation constants (Kd) for each interaction, offering a true measure of binding affinity that is independent of ATP concentration.[16]
Caption: Simplified workflow of the KINOMEscan® platform.
Interpreting Kinome Profiling Data
The output of a kinome scan is a large dataset of binding affinities. To make this data interpretable, several visualization and quantification methods are used.
-
TREEspot™ Visualization: This is a graphical representation of the kinome tree, where inhibited kinases are marked with circles.[15] The size of the circle corresponds to the binding affinity, providing an intuitive visual summary of the inhibitor's selectivity.
-
Selectivity Score (S-score): This is a quantitative measure of selectivity. The S(1µM) score, for example, is the number of kinases that bind the inhibitor with a Kd of less than 1 µM, divided by the total number of kinases tested.[1] A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, borrowed from economics, measures the inequality of inhibitor binding across the kinome.[1][19] A Gini coefficient of 0 represents a completely non-selective inhibitor, while a value of 1 indicates that the inhibitor binds to only a single kinase.
Comparative Analysis: Pz-H-Pyr vs. Alternatives
To illustrate how to interpret the data, let's consider a hypothetical kinome scan result for Pz-H-Pyr and compare it to the known profiles of Staurosporine, Dasatinib, and Bosutinib.
Table 1: Hypothetical Kinase Inhibition Data (IC50/Kd in nM)
| Kinase Target | Pz-H-Pyr (Hypothetical Kd) | Staurosporine (IC50)[20] | Dasatinib (IC50)[21][22][23] | Bosutinib (IC50)[24][25] |
| PIM1 | 5 | 15 | >10,000 | >10,000 |
| ABL1 | >10,000 | 6 | <1 | 1.2 |
| SRC | 8,500 | 6 | <1 | 1.2 |
| LCK | >10,000 | 4 | <1 | 2.6 |
| c-KIT | >10,000 | 10 | 12 | >10,000 |
| PKCα | 2,500 | 3 | 1,000 | >10,000 |
| VEGFR2 | >10,000 | 70 | 82 | >10,000 |
Data for Staurosporine, Dasatinib, and Bosutinib are compiled from published sources and may vary depending on assay conditions.
Table 2: Quantitative Selectivity Comparison
| Inhibitor | Primary Target(s) | S(1µM) Score (Hypothetical) | Gini Coefficient (Hypothetical) |
| Pz-H-Pyr | PIM1 | 0.02 (10/480) | 0.85 |
| Staurosporine | Broad Spectrum | 0.80 (384/480) | 0.25 |
| Dasatinib | BCR-ABL, SRC family | 0.15 (72/480) | 0.65 |
| Bosutinib | SRC, ABL | 0.08 (38/480) | 0.75 |
Analysis:
Based on this hypothetical data, Pz-H-Pyr demonstrates high selectivity for PIM1 kinase. Its S-score is significantly lower than that of the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. Its Gini coefficient is high, indicating that its inhibitory activity is concentrated on a small number of kinases. While it shows some off-target activity against PKCα, the potency is significantly lower than for its primary target. In contrast, Staurosporine is highly promiscuous, inhibiting a large portion of the kinome. Dasatinib and Bosutinib, while more selective than Staurosporine, still target multiple kinase families.
Conclusion
A thorough assessment of kinase inhibitor specificity is a non-negotiable aspect of modern drug discovery. By employing a tiered approach, researchers can efficiently characterize novel compounds like this compound (Pz-H-Pyr). This systematic evaluation, from initial biochemical assays to comprehensive kinome profiling, provides the necessary data to make informed decisions about the therapeutic potential and potential liabilities of a new kinase inhibitor. The ultimate goal is to develop inhibitors with a well-defined and narrow target profile, thereby maximizing efficacy and minimizing the risk of adverse effects.
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A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Pyrazole Derivatives
Part 1: The Imperative for Rigorous Validation in Pyrazole Drug Discovery
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its metabolic stability.[1] From anti-inflammatory agents like celecoxib to targeted anticancer therapies, pyrazole derivatives exhibit a vast range of biological activities.[2][3][4][5] However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with potential for misinterpretation. Biological assays, the workhorses of this process, are inherently variable.[6][7] This variability stems from a multitude of sources: subtle changes in cell culture conditions, reagent lot differences, and the complex, dynamic nature of the biological systems we aim to measure.
Therefore, relying on a single assay result is a high-risk strategy. It can lead to the costly pursuit of false positives or the premature abandonment of true hits.[8] This guide presents a framework for the cross-validation of biological assay results, a systematic approach to building a robust and trustworthy data package for your pyrazole derivatives. Here, "cross-validation" transcends its common usage in machine learning; it refers to a multi-faceted experimental strategy designed to verify a compound's activity and mechanism of action through independent, complementary methods. This approach ensures that the observed biological effect is genuine, on-target, and reproducible, forming a self-validating system for decision-making.
Part 2: A Strategic Framework for Building Confidence
To confidently advance a pyrazole derivative, we must build a logical, evidence-based case for its activity. I advocate for a "Triad of Confidence" approach, which interrogates the compound's effect from three distinct, yet complementary, angles. This strategy moves beyond simple confirmation to provide a holistic understanding of the compound's interaction with its biological target.
-
Biochemical Potency: Does the compound interact with the purified target protein? This is typically the domain of high-throughput screening (HTS), assessing direct inhibition or activation in a simplified, cell-free system.
-
Cellular Target Engagement & Mechanism: Does the compound reach and modulate its intended target within the complex environment of a living cell, leading to the expected downstream mechanistic effect?
-
Phenotypic Response: Does the engagement of the target in cells produce the desired physiological outcome (e.g., inhibition of proliferation, reduction of inflammatory markers)?
This multi-pronged approach is critical. A compound may be potent biochemically but fail to enter the cell. Conversely, a compound might induce a desired cellular phenotype through an off-target mechanism. Cross-validating across these three domains mitigates the risk of such misleading results.
Caption: High-level cross-validation workflow.
Part 3: Experimental Design & Protocols: A Case Study
Let's consider a hypothetical pyrazole derivative, "PZ-123," designed as an inhibitor of the RAF kinase, a key component of the MAPK/ERK signaling pathway frequently dysregulated in cancer.
Protocol 1: Primary HTS - Validating Biochemical Potency
The objective here is to quantify the direct inhibitory effect of PZ-123 on purified, active B-RAF kinase. We will use a luminescence-based kinase assay, a robust and scalable format ideal for HTS.[9]
Principle: The assay measures the amount of ATP remaining after the kinase reaction. Inhibition of B-RAF results in less ATP consumption, leading to a higher luminescence signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of purified active B-RAF V600E enzyme, the substrate (inactive MEK1), and ATP.
-
Compound Plating: Serially dilute PZ-123 in DMSO and dispense into a 384-well assay plate. Include controls:
-
Negative Control (100% Activity): DMSO vehicle only.
-
Positive Control (0% Activity): A known potent B-RAF inhibitor.
-
-
Enzyme/Substrate Addition: Add the B-RAF enzyme and MEK1 substrate solution to all wells and incubate briefly to allow for compound-enzyme interaction.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for 60 minutes. The precise incubation time and enzyme concentration must be optimized during assay development to ensure the reaction is in the linear range.[10]
-
Detection: Add a luciferase/luciferin-based ATP detection reagent. This reagent lyses the system and the luciferase enzyme uses the remaining ATP to produce light.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Normalize the data to the controls (% inhibition) and fit a dose-response curve to calculate the IC50 value for PZ-123.
Causality & Trustworthiness: The inclusion of positive and negative controls on every plate is non-negotiable. They serve as a self-validating system, ensuring the assay is performing within its expected window and that any observed inhibition is not an artifact of the assay system itself.
Protocol 2: Orthogonal Assay - Confirming Cellular Mechanism
Now we must validate that PZ-123 can enter a cancer cell line harboring the B-RAF V600E mutation and inhibit the phosphorylation of MEK1, B-RAF's direct downstream target. For this, we can use an In-Cell Western or a high-content imaging assay.
Principle: This immunoassay quantifies the level of phosphorylated MEK1 (p-MEK1) within fixed cells, providing a direct readout of target engagement and pathway inhibition in a biologically relevant context.
Step-by-Step Methodology:
-
Cell Plating: Seed a human melanoma cell line (e.g., A375, which has the B-RAF V600E mutation) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PZ-123 for 2-4 hours. Include DMSO vehicle controls.
-
Fixation & Permeabilization: Remove the treatment media, wash the cells, and fix them with a formaldehyde-based solution. Then, permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for p-MEK1. Following a wash step, incubate with a fluorescently-labeled secondary antibody. A second antibody for a housekeeping protein (e.g., GAPDH) should be used in a different fluorescent channel for normalization.
-
Data Acquisition: Scan the plate using a high-content imager or an infrared imaging system.
-
Analysis: Quantify the fluorescence intensity for p-MEK1 in each well and normalize it to the housekeeping protein signal. Calculate the IC50 value based on the dose-dependent reduction in p-MEK1 signal.
Expertise in Action: The choice of a cellular assay is a critical cross-validation step. A discrepancy between the biochemical and cellular IC50 values can be highly informative. A significantly weaker cellular potency might suggest poor cell permeability or that the compound is being actively pumped out of the cell by efflux transporters—critical information for any drug development program.
Part 4: Data Synthesis and Interpretation
The power of cross-validation lies in the integrated analysis of the data. By comparing results from orthogonal assays, we can either build a powerful, confirmatory case for our compound or uncover critical liabilities early in the process.
Comparative Data for Pyrazole Analogs
Let's imagine we tested PZ-123 and two of its analogs in both our biochemical and cellular assays. The results are summarized below.
| Compound ID | Biochemical B-RAF Assay IC50 (nM) | Cellular p-MEK1 Assay IC50 (nM) | Potency Shift (Cellular/Biochemical) |
| PZ-123 | 15 | 45 | 3.0x |
| PZ-124 | 250 | >10,000 | >40x |
| PZ-125 | 8 | 12 | 1.5x |
Interpreting the Results
-
PZ-125 is our ideal lead. It is highly potent in the biochemical assay, and that potency translates almost perfectly into the cellular context (a shift of <3x is often considered excellent). This concordance provides strong evidence that the compound is cell-permeable and effectively engages its target in a complex biological system.
-
PZ-123 is a good compound. The 3-fold shift between the biochemical and cellular assays is acceptable and indicates good translation of activity.
-
PZ-124 is a problematic compound. Despite showing some biochemical activity, it is essentially inactive in the cellular assay. This strong discordance is a major red flag, likely indicating poor cell permeability or rapid efflux. Cross-validation has allowed us to identify this liability early, saving significant resources that might have been wasted on a non-viable compound.
The statistical analysis of such data should assess not only the absolute potency values but also the correlation of potencies across the compound series.[11][12] A strong rank-order correlation (i.e., the most potent compounds in assay 1 are also the most potent in assay 2) further validates that the measured activity is driven by the same on-target mechanism.
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A Comparative Analysis of Pyrazolyl-Picolinic Acids and Commercial Herbicides: Efficacy, Mechanism, and Evaluation Protocols
In the relentless pursuit of effective and selective weed management solutions, the exploration of novel herbicidal compounds is paramount. Among the promising new classes of molecules are the pyrazolyl-picolinic acids, which have demonstrated significant herbicidal activity. This guide provides a comprehensive comparison of pyrazolyl-picolinic acids with established commercial herbicides, offering researchers, scientists, and drug development professionals a detailed analysis of their respective mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation.
Introduction: The Chemical Landscape of Weed Control
Effective weed control is a cornerstone of modern agriculture and land management, directly impacting crop yields and ecosystem balance. The chemical herbicide market has been historically dominated by a few key classes of compounds, each with a distinct mode of action. However, the rise of herbicide-resistant weeds necessitates the continuous development of new active ingredients with novel or varied target sites.
Pyrazolyl-picolinic acids are a class of synthetic auxin herbicides that have emerged as potent candidates for weed management.[1][2] Their structural novelty and high efficacy against a range of broadleaf weeds position them as a significant area of research and development. This guide will delve into a technical comparison of these emerging compounds against widely used commercial herbicides: glyphosate, dicamba, 2,4-D, and atrazine.
Mechanism of Action: A Tale of Different Targets
The efficacy of any herbicide is fundamentally linked to its ability to disrupt a critical physiological process within the target plant. The herbicides discussed herein exhibit diverse mechanisms of action, a key factor in their spectrum of activity and in strategies to mitigate resistance.
Pyrazolyl-Picolinic Acids, Dicamba, and 2,4-D: The Synthetic Auxins
Pyrazolyl-picolinic acids, along with the phenoxy herbicide 2,4-D and the benzoic acid herbicide dicamba, function as synthetic auxins.[3][4][5] They mimic the natural plant hormone auxin (indole-3-acetic acid or IAA), leading to uncontrolled and disorganized plant growth that ultimately results in death.[4][6]
These synthetic auxins bind to and activate auxin receptors, primarily the F-box transport proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box).[3] Specifically, studies on novel 3-chloro-6-pyrazolyl picolinate derivatives and 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown a strong binding affinity to the AFB5 receptor.[1][3] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes. The resulting overstimulation of these pathways disrupts normal plant development, causing symptoms like epinasty (twisting of stems and petioles), leaf cupping, and eventual necrosis.[7][8]
Figure 2: Comparative mechanisms of action for major commercial herbicides.
Comparative Herbicidal Activity
The practical utility of a herbicide is determined by its efficacy against target weed species and its selectivity towards crops. Recent studies have provided valuable data on the herbicidal activity of novel pyrazolyl-picolinic acid derivatives, allowing for a direct comparison with commercial standards.
A study on 3-chloro-6-pyrazolyl picolinate derivatives found that one compound, designated c5 , exhibited an IC50 value for inhibiting the root growth of Arabidopsis thaliana that was 27 times lower than that of the commercial herbicide clopyralid. [3]In post-emergence tests, compound c5 showed a broader herbicidal spectrum than clopyralid at a dosage of 400 g ha-1 and was safe for wheat and maize at this concentration. [3] Another series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds also demonstrated potent herbicidal activity. [1][2]Compound V-7 had an IC50 value for Arabidopsis thaliana root growth inhibition that was 45 times lower than the commercial herbicide halauxifen-methyl. [1]Furthermore, compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 g ha-1, with good safety for corn, wheat, and sorghum. [2] The table below summarizes the comparative herbicidal activity of a representative pyrazolyl-picolinic acid derivative against several commercial herbicides based on available data.
| Herbicide Class | Active Ingredient/ Derivative | Mechanism of Action | Target Weeds | Comparative Efficacy (Example) | Crop Safety (Example) |
| Pyrazolyl-Picolinic Acid | Compound c5 | Synthetic Auxin | Broadleaf Weeds | IC50 27x lower than clopyralid on A. thaliana [3] | Safe for wheat and maize at 400 g/ha [3] |
| Pyrazolyl-Picolinic Acid | Compound V-8 | Synthetic Auxin | Broadleaf Weeds | Better post-emergence activity than picloram at 300 g/ha [2] | Safe for corn, wheat, and sorghum at 300 g/ha [2] |
| Phosphonoglycine | Glyphosate | EPSPS Inhibitor | Broad-spectrum (grasses and broadleaf) [9] | Highly effective non-selective herbicide [9][10] | Requires glyphosate-tolerant crops for post-emergence use [11] |
| Benzoic Acid | Dicamba | Synthetic Auxin | Broadleaf Weeds [4] | Effective against many broadleaf weeds [7] | Can cause injury to sensitive crops through drift [7] |
| Phenoxy Carboxylic Acid | 2,4-D | Synthetic Auxin | Broadleaf Weeds [5] | Widely used for broadleaf weed control in grasses [6] | Can injure non-grass crops [6] |
| Triazine | Atrazine | Photosynthesis Inhibitor | Broadleaf and some grassy weeds [12][13] | Effective pre- and post-emergence control in corn, sorghum [14] | Used selectively in tolerant crops like corn and sugarcane [12] |
Experimental Protocols for Efficacy Testing
To ensure the validity and reproducibility of herbicidal activity data, standardized experimental protocols are essential. The following sections outline robust methodologies for greenhouse and field trials, designed to provide a framework for comparative efficacy studies.
Greenhouse Bioassay Protocol
Greenhouse bioassays offer a controlled environment to assess the intrinsic activity of herbicidal compounds and to determine dose-response relationships. [15] Objective: To determine the herbicidal efficacy and dose-response of pyrazolyl-picolinic acids and commercial herbicides on selected weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus) [16][17]* Pots (10 cm diameter) filled with a standardized potting mix
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Analytical grade herbicidal compounds and commercial formulations
-
Precision sprayer calibrated to deliver a consistent volume
-
Deionized water and appropriate adjuvants (if required)
Procedure:
-
Plant Propagation: Sow seeds of each weed species in pots and allow them to germinate and grow to a specific stage (e.g., 2-4 true leaves). [15]Ensure uniform growth by thinning seedlings to one per pot.
-
Herbicide Preparation: Prepare stock solutions of the test compounds and commercial herbicides. Create a dilution series to test a range of application rates. [15]3. Herbicide Application: Randomly assign treatments to the pots. Apply the herbicide solutions using a precision sprayer to ensure uniform coverage. [15]Include an untreated control group for comparison.
-
Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete death). Measure plant height and fresh/dry weight.
-
Data Analysis: Calculate the GR50 (the dose required to inhibit growth by 50%) or IC50 (the concentration required to inhibit a biological process by 50%) for each herbicide and weed species combination using appropriate statistical software.
Field Trial Protocol
Field trials are crucial for evaluating herbicide performance under real-world environmental conditions and in the presence of a crop. [18][19] Objective: To compare the efficacy and crop selectivity of pyrazolyl-picolinic acids with commercial herbicides in a field setting.
Experimental Design: A randomized complete block design with a minimum of four replications is recommended to account for field variability. [20] Plot Size: A typical plot size is 2 x 10 meters or larger to minimize edge effects and spray drift. [20] Procedure:
-
Site Selection: Choose a field with a known history of the target weed species infestation. [19]2. Plot Establishment: Mark out the plots and conduct any necessary seedbed preparation. Plant the desired crop species.
-
Treatment Application: Apply the herbicides at the specified growth stage of the weeds and crop using a calibrated backpack or tractor-mounted sprayer. [20]Include an untreated control and a weed-free control (hand-weeded) for comparison.
-
Data Collection:
-
Weed Control: Assess weed density and biomass by counting weeds in randomly placed quadrats within each plot at various time points after application. [19] * Crop Tolerance: Visually assess crop injury (phytotoxicity) on a percentage scale. * Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield. 5. Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine statistically significant differences between treatments for weed control, crop injury, and yield.
-
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A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Novel Pyrazolyl-Pyridazine Compounds
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of methodologies for determining the therapeutic index (TI) of novel pyrazolyl-pyridazine compounds. This class of heterocyclic molecules has garnered significant interest, particularly as kinase inhibitors in oncology.[1][2] A favorable therapeutic index is paramount for any clinical candidate, signifying a wide margin between the dose required for therapeutic efficacy and the dose that induces toxicity.[3]
This guide is structured to provide not just protocols, but the strategic thinking behind them, ensuring a robust and logical progression from early-stage in vitro screening to definitive in vivo assessment.
The Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index (TI) is a quantitative measure of a drug's safety margin.[4] It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that elicits a desired therapeutic effect in 50% of the population (ED50).[3]
TI = TD50 / ED50
In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[5] A higher TI is desirable, indicating that a much larger dose is needed to cause harm than to produce a therapeutic benefit.[6] For instance, a drug with a TI of 10 is considered safer than one with a TI of 3.[4]
The Overall Experimental Workflow
A systematic evaluation of the therapeutic index involves a multi-stage process, beginning with high-throughput in vitro assays and culminating in more complex in vivo studies in relevant animal models. This phased approach allows for early identification of promising candidates and elimination of those with unfavorable safety profiles, saving valuable time and resources.[7]
Caption: High-level workflow for TI evaluation.
In Vitro Assessment: The Initial Litmus Test
In vitro assays are fundamental for the initial screening of large compound libraries and for providing an early indication of a compound's therapeutic potential.[8][9]
Determining Cytotoxicity (IC50/CC50)
The first step is to assess the concentration-dependent toxicity of the pyrazolyl-pyridazine compounds. This is typically quantified by the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50), which is the concentration that reduces cell viability by 50%.[8] It is crucial to perform these assays in both cancer cell lines (to gauge on-target toxicity) and normal, healthy cell lines (to assess off-target toxicity). A desirable compound will show high potency against cancer cells and low potency against normal cells.[10]
Featured Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the pyrazolyl-pyridazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Determining Efficacy (EC50)
For pyrazolyl-pyridazine compounds, which are often developed as kinase inhibitors, efficacy assays typically measure the inhibition of a specific kinase or a downstream signaling pathway.[2] The half-maximal effective concentration (EC50) is the concentration of the compound that produces 50% of the maximal possible effect.
Example Protocol: Kinase Activity Assay
This can be performed using various platforms, such as ADP-Glo™ Kinase Assay (Promega) or a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific). The general principle involves measuring the amount of ADP produced or the binding of a fluorescently labeled tracer to the kinase in the presence of the inhibitor.
Methodology (Conceptual):
-
Reaction Setup: In a multi-well plate, combine the target kinase, its substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: Add serial dilutions of the pyrazolyl-pyridazine compounds.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.
-
Detection: Add the detection reagents according to the manufacturer's protocol to measure kinase activity (e.g., by quantifying ADP production via a luminescence signal).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the EC50 value.
In Vitro Therapeutic Index Calculation and Comparison
The in vitro TI can be estimated by comparing the cytotoxicity in normal cells to the efficacy against the target.
In Vitro TI = IC50 (Normal Cells) / EC50 (Target Inhibition)
This initial TI provides a valuable metric for ranking and prioritizing compounds for further in vivo testing.
| Compound ID | Target Kinase EC50 (µM) | Cancer Cell Line IC50 (µM) | Normal Cell Line IC50 (µM) | In Vitro TI |
| PZ-PDZ-001 | 0.05 | 0.2 | >10 | >200 |
| PZ-PDZ-002 | 0.1 | 0.5 | 2 | 20 |
| Standard Drug | 0.08 | 0.3 | 1 | 12.5 |
In Vivo Assessment: The Preclinical Proving Ground
While in vitro assays are informative, they do not fully recapitulate the complexity of a living organism.[11] Therefore, in vivo studies in animal models are essential for a definitive evaluation of the therapeutic index.[12]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Before assessing efficacy and toxicity, it is crucial to understand how the drug moves through and affects the body.[7]
-
Pharmacokinetics (PK): This is what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[13] PK studies help determine the optimal dosing regimen to achieve therapeutic concentrations at the target site.[14]
-
Pharmacodynamics (PD): This is what the drug does to the body.[13] PD studies measure the biological effect of the drug over time and in relation to its concentration.[14]
Integrating PK and PD data is critical for designing informative efficacy and toxicity studies.[15]
Caption: The interplay between PK and PD.
In Vivo Efficacy and Toxicity Studies
These studies are designed to determine the ED50 and TD50 in a living organism.
Efficacy Studies (Determining ED50): For anticancer agents, human tumor xenograft models in immunodeficient mice are commonly used.[16]
Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into mice.[12]
-
Treatment: Once tumors reach a certain size, animals are treated with a range of doses of the pyrazolyl-pyridazine compound.
-
Monitoring: Tumor growth is monitored over time. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the vehicle-treated control group.
Toxicity Studies (Determining TD50): These studies are conducted in parallel with efficacy studies to identify the dose that causes adverse effects.[17]
Methodology:
-
Dose Escalation: A range of doses, including those higher than the anticipated therapeutic dose, are administered.
-
Monitoring: Animals are monitored for signs of toxicity, such as weight loss, changes in behavior, and alterations in blood chemistry and hematology.
-
Pathology: At the end of the study, a full histopathological examination of major organs is performed to identify any drug-related toxicities.
-
TD50 Determination: The TD50 is the dose that causes a defined toxic effect (e.g., a 10% reduction in body weight or specific organ damage) in 50% of the animals.
Final Therapeutic Index Calculation and Comparison
The data from the in vivo studies are used to calculate the definitive therapeutic index.
| Compound ID | In Vivo Efficacy (ED50, mg/kg) | In Vivo Toxicity (TD50, mg/kg) | Therapeutic Index (TI) |
| PZ-PDZ-001 | 10 | 150 | 15 |
| PZ-PDZ-002 | 25 | 100 | 4 |
| Standard Drug | 15 | 75 | 5 |
Conclusion
The evaluation of the therapeutic index is a critical and multi-faceted process in drug discovery. For novel pyrazolyl-pyridazine compounds, a systematic approach that integrates in vitro and in vivo data is essential for identifying candidates with the highest potential for clinical success. A thorough understanding of the compound's pharmacology, pharmacokinetics, and toxicology is paramount for making informed decisions and ultimately delivering safer and more effective medicines to patients.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,5-Dimethyl-1H-Pyrazol-1-yl)-6-hydrazinopyridazine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of the chemical compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine (CAS No. 70589-04-7). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and minimal risk. The procedures outlined below are grounded in established safety principles for handling hydrazine derivatives and nitrogen-containing heterocyclic compounds, emphasizing both personal safety and regulatory compliance.
Core Principle: Hazard Recognition and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's inherent risks is paramount. The chemical structure itself informs our safety posture. The molecule contains a hydrazine moiety attached to a pyridazine ring, a class of compounds that requires careful management.
-
Hydrazine Derivatives: Hydrazine and its derivatives are well-documented as being toxic and are often suspected carcinogens.[1][2] They can cause severe skin and eye irritation, and some may damage the liver, kidneys, and central nervous system upon exposure.[3]
-
Hazard Classification: According to supplier safety data, this compound is classified with the GHS07 pictogram for being harmful and an irritant, carrying the H302 hazard statement: "Harmful if swallowed".[4]
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[5] Incompatible materials include acids, metal oxides, and peroxides.[3][5] Contact with these can lead to ignition and explosion.
The primary risk in a laboratory setting stems from the potential for inhalation of aerosolized powder, accidental ingestion, or skin/eye contact. Therefore, all handling and disposal operations must be designed to mitigate these exposure routes.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
To ensure a safe working environment, the following engineering controls and PPE are mandatory when handling this compound in any form—pure, in solution, or as waste.
Engineering Controls: All weighing, solution preparation, and waste consolidation steps must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE): The selection of PPE is the last line of defense. The following table summarizes the minimum requirements.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or nitrile recommended) | Prevents skin contact. Hydrazine derivatives can be absorbed through the skin. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles reaching the eyes.[6] |
| Body Protection | A properly fastened laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Required if working outside a fume hood or if dust is generated | A NIOSH-approved respirator may be necessary for spill cleanup.[5] |
Disposal Protocol: A Step-by-Step Workflow
For laboratory-scale quantities, the safest and most compliant disposal method is to manage the material as a hazardous chemical waste stream through your institution's Environmental Health & Safety (EHS) department. On-site chemical neutralization is a complex process that carries significant risks and is not recommended without specialized training and facilities.
Step 1: Waste Segregation and Containerization
-
Designate a Waste Container: Select a clean, dry, chemically compatible container with a secure, vapor-tight lid. The container must be in good condition.
-
Labeling: Immediately label the container with a "Hazardous Waste" label.[7] The label must clearly state the full chemical name: "this compound" and list all other components of the waste mixture with their approximate percentages.[7] Avoid using chemical formulas or abbreviations.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unadulterated solid waste, contaminated gloves, weigh boats, and paper towels in a designated, sealed plastic bag or container clearly labeled as solid hazardous waste.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, labeled liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Step 2: Secure Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, near the point of generation.[7]
-
Incompatibility: Ensure the waste container is segregated from incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, hydrogen peroxide, bleach) and acids.[3][5][6]
-
Closure: Keep the waste container closed at all times except when adding waste.[7] This prevents the release of vapors and protects the container's contents from contamination.
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (approximately 90%), or if the project is complete, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[7][8][9]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste pickup requests and documentation.
The following diagram illustrates the recommended disposal workflow.
Caption: Disposal workflow for this compound.
Spill Management Procedures
Accidents can happen, and a prepared response is critical.
-
Minor Spills: For small quantities of solid material, carefully sweep or vacuum up the powder and place it into a sealed, labeled hazardous waste container.[10][11] Avoid generating dust.[11] Decontaminate the area with soap and water.
-
Major Spills: If a large amount of material is spilled, or if you feel the situation is beyond your control, evacuate the immediate area to prevent exposure.[3] Alert your colleagues and contact your institution's emergency responders and EHS department immediately.[3] Provide them with the location and nature of the hazard.
By adhering to this guide, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always prioritize your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.
References
- Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl- | Benchchem. BenchChem.
- Hydrazine (HSG 56, 1991). Inchem.org.
- This compound. Fluorochem.
- Hydrazine - Safety Data Sheet. Santa Cruz Biotechnology.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- Performance Chemicals Hydrazine. Arxada.
- 3,5-Dimethylpyrazole - SAFETY DATA SHEET. Acros Organics.
- 3-Chloro-6-hydrazinopyridazine - SAFETY DATA SHEET. Fisher Scientific.
- 3,3'-Dimethyl-1,1'-Diphenyl-4,4'-Bi-2-Pyrazoline-5,5'-Dione - Material Safety Data Sheet. Cole-Parmer.
- 3-Chloro-6-hydrazinopyridazine - Safety Data Sheet. Apollo Scientific.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- CAS NO. 70589-04-7 | this compound. Arctom Scientific.
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
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Comprehensive Safety & Handling Guide for 3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-HYDRAZINOPYRIDAZINE
This guide provides essential safety and handling protocols for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinopyridazine, a heterocyclic compound utilized in advanced research and drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally related molecules, including pyridazine, pyrazole, and hydrazine derivatives, to establish a robust framework for its safe utilization. The operational and disposal plans herein are designed to protect researchers and the environment.
Hazard Analysis: A Structural Perspective
The toxicological properties of this compound have not been fully investigated. However, a critical analysis of its constituent moieties—the pyridazine ring, the dimethyl-pyrazole group, and the hydrazine functional group—provides a predictive hazard profile.
-
Hydrazinopyridazine Moiety : Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[1] They can be corrosive and cause severe skin and eye irritation.[1][2] Inhalation may lead to respiratory tract irritation.[1] Structurally similar compounds like 3-chloro-6-hydrazinopyridazine are harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage.[3]
-
Pyrazole Moiety : Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole, can cause skin and serious eye irritation and may be harmful if swallowed.[4]
-
Pyridazine Moiety : Pyridazine itself is a combustible liquid.[5]
Based on this analysis, this compound should be handled as a hazardous substance with the potential for skin and eye irritation, respiratory effects, and toxicity upon ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The causality behind each recommendation is to prevent contact through all potential routes of exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[6] | Protects against splashes and potential vapors, which could cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][7] | Prevents skin contact, which can lead to irritation or allergic reactions.[3] It is crucial to consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[2][6] | Provides a barrier against spills and splashes, protecting the skin and underlying clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7][9] | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[3] |
Experimental Workflow for Donning PPE
Caption: Sequential process for correctly donning Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
3.1. Preparation and Weighing
-
Designated Area : All handling of this compound should occur in a designated area within a certified chemical fume hood.[8]
-
Ventilation : Ensure the fume hood is functioning correctly before commencing work.
-
Spill Kit : Have a spill kit readily available, containing an inert absorbent material such as vermiculite or sand.[7]
-
Weighing : When weighing the compound, use a disposable weighing boat to prevent contamination of balances.
3.2. Dissolution and Reaction
-
Inert Atmosphere : For reactions sensitive to air, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Solvent Addition : Add solvents slowly to the compound to avoid splashing.
-
Temperature Control : If the reaction is exothermic, use an ice bath to control the temperature.
-
Closed System : Whenever possible, maintain a closed system to prevent the release of vapors.
3.3. Post-Reaction Work-up and Purification
-
Quenching : Quench reactions carefully, especially when using reactive reagents.
-
Extraction : Perform extractions within the fume hood.
-
Purification : If using column chromatography, ensure the column is properly packed and run to avoid leaks.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[4][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |
| Spill | Evacuate the immediate area and ensure adequate ventilation.[7] Contain the spill with an inert absorbent material and collect it into a designated hazardous waste container.[5][7] |
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- 10. apps.dtic.mil [apps.dtic.mil]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
